molecular formula C12H24Br2 B1294643 1,12-Dibromododecane CAS No. 3344-70-5

1,12-Dibromododecane

Cat. No.: B1294643
CAS No.: 3344-70-5
M. Wt: 328.13 g/mol
InChI Key: ZJJATABWMGVVRZ-UHFFFAOYSA-N
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Description

1,12-Dibromododecane is a useful research compound. Its molecular formula is C12H24Br2 and its molecular weight is 328.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,12-dibromododecane
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InChI

InChI=1S/C12H24Br2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJATABWMGVVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCBr)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4062985
Record name 1,12-Dibromododecane
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Molecular Weight

328.13 g/mol
Source PubChem
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CAS No.

3344-70-5
Record name 1,12-Dibromododecane
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Record name Dodecane, 1,12-dibromo-
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Record name Dodecane, 1,12-dibromo-
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Record name 1,12-Dibromododecane
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Record name 1,12-dibromododecane
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Foundational & Exploratory

1,12-Dibromododecane structure and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,12-Dibromododecane

This guide provides a comprehensive overview of this compound, a versatile bifunctional organic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details its structure, molecular formula, physicochemical properties, and key experimental protocols.

Molecular Structure and Formula

This compound is a linear aliphatic hydrocarbon chain consisting of twelve carbon atoms, with bromine atoms attached to the terminal carbons (positions 1 and 12).[1][2] Its symmetrical structure makes it a valuable intermediate in various organic synthesis applications, including the formation of polymers, macrocycles, and organometallic reagents.[3][4][5]

  • Molecular Formula: C₁₂H₂₄Br₂[6][7]

  • IUPAC Name: this compound[6]

  • Synonyms: Dodecamethylene dibromide, α,ω-Dibromododecane[2][8]

  • CAS Registry Number: 3344-70-5[6][8]

Below is a diagram illustrating the chemical structure of this compound.

Br1 Br CH2_1 CH₂ Br1->CH2_1 CH2_chain (CH₂)₁₀ CH2_1->CH2_chain CH2_12 CH₂ CH2_chain->CH2_12 Br2 Br CH2_12->Br2

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

This compound is typically an off-white to pale brown crystalline solid at room temperature.[1] It is generally stable under recommended storage conditions, which involve a dry environment away from strong oxidizing agents.[1][9][10] The compound is combustible.[1][10] It exhibits poor solubility in water but is soluble in organic solvents like hot methanol, ethanol, ether, hexane, toluene, and chloroform.[1][2][3]

A summary of its key quantitative properties is presented in the table below.

PropertyValueUnitSource(s)
Molecular Weight 328.13 g/mol [6][7]
Melting Point 38 - 42°C[1][9][10]
Boiling Point 215°C (at 15 mmHg)[1][8][10]
Density ~1.3g/cm³[9]
Flash Point >110°C (>230 °F)[11]
LogP (Octanol/Water) 6.85[9]

Experimental Protocols

This compound is a key reagent in organic synthesis. Detailed below are protocols for its preparation and its use in a subsequent reaction.

Synthesis of this compound from 1,12-Dodecanediol (B52552)

This protocol describes the one-step bromination of 1,12-dodecanediol to yield this compound.[12]

The general workflow for this synthesis is outlined in the diagram below.

cluster_workflow Synthesis Workflow arrow > A 1. Reactant Mixing (1,12-Dodecanediol, NaBr, H₂SO₄) B 2. Reflux (4 hours) A->B C 3. Work-up (Quenching & Separation) B->C D 4. Washing Series (H₂SO₄, H₂O, NaHCO₃) C->D E 5. Drying & Purification (CaCl₂, Vacuum Distillation) D->E F Product: This compound E->F

Figure 2: Workflow for the Synthesis of this compound.

Methodology: [12]

  • In a 250 mL three-neck flask, add 30 mL of water and slowly add 50 mL of concentrated sulfuric acid while cooling.

  • Allow the solution to cool to room temperature.

  • With stirring, add 0.1 mol of 1,12-dodecanediol and 26 g (0.25 mol) of sodium bromide.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After reflux, cool the reaction to room temperature and add 100 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally water again.

  • Separate the organic layer and dry it with anhydrous calcium chloride for 30 minutes.

  • Purify the product via vacuum distillation to obtain colorless liquid this compound.

Synthesis of 12-bromo-1-dodecene from this compound

This protocol details an elimination reaction where this compound is converted to 12-bromo-1-dodecene using a strong base.[13]

Methodology: [13]

  • Dissolve 1 equivalent of this compound in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of 0.1 M in a flask under an argon atmosphere with stirring.

  • Add 1.15 equivalents of potassium tert-butoxide (t-BuOK) in portions over a 30-minute period.

  • Heat the reaction mixture to reflux and stir for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature and quench the reaction with water.

  • Dilute the mixture with diethyl ether and transfer to a separatory funnel to separate the organic and aqueous layers.

  • Extract the aqueous layer several times with diethyl ether.

  • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using silica (B1680970) gel column chromatography with petroleum ether as the eluent to yield the final product, 12-bromo-1-dodecene.

References

An In-Depth Technical Guide to 1,12-Dibromododecane (CAS: 3344-70-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dibromododecane is a linear bifunctional alkyl halide that serves as a versatile building block in organic synthesis and material science. Its twelve-carbon aliphatic chain provides a flexible and hydrophobic spacer, while the terminal bromine atoms offer reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its utility in the development of novel materials and potential therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature with the following key physical and chemical properties:

PropertyValueReference
CAS Number 3344-70-5
Molecular Formula C₁₂H₂₄Br₂
Molecular Weight 328.13 g/mol
Appearance Off-white to pale brown crystalline solid[1]
Melting Point 38-42 °C[2]
Boiling Point 215 °C at 15 mmHg[2]
Solubility Insoluble in water; soluble in hot methanol (B129727) and other organic solvents like hexane, toluene, and chloroform.[1][3]
Stability Stable under recommended storage conditions (sealed, dry, room temperature). Combustible.[1]
InChI InChI=1S/C12H24Br2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2
SMILES BrCCCCCCCCCCCCBr

Synthesis of this compound

This compound is typically synthesized from 1,12-dodecanediol (B52552) via a nucleophilic substitution reaction.

Experimental Protocol: Bromination of 1,12-Dodecanediol[4]

Materials:

  • 1,12-Dodecanediol (0.1 mol)

  • Sodium bromide (26 g, 0.25 mol)

  • Concentrated sulfuric acid (50 mL)

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

  • 250 mL three-neck flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a 250 mL three-neck flask, cautiously add 50 mL of concentrated sulfuric acid to 30 mL of water and cool the mixture to room temperature.

  • To the cooled acid solution, add 1,12-dodecanediol (0.1 mol) and sodium bromide (26 g, 0.25 mol) with stirring.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, add 100 mL of water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer successively with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally water.

  • Separate the organic layer and dry it over anhydrous calcium chloride for 30 minutes.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Synthesis 1,12-Dodecanediol 1,12-Dodecanediol This compound This compound 1,12-Dodecanediol->this compound NaBr, H₂SO₄ Reflux

Caption: Synthesis of this compound.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable precursor in various synthetic applications, ranging from the development of novel surfactants and polymers to the synthesis of biologically active molecules.

Synthesis of Gemini Surfactants for Biomedical Applications

Gemini surfactants are a class of amphiphilic molecules characterized by two hydrophobic tails and two hydrophilic head groups linked by a spacer. This compound serves as an ideal twelve-carbon spacer in the synthesis of dicationic Gemini surfactants. These surfactants have shown promise in drug delivery systems, such as in the modification of liposomes for the treatment of Alzheimer's disease.[4][5]

This protocol is a representative example for the synthesis of a dicationic Gemini surfactant with a dodecane (B42187) spacer.

Materials:

  • This compound

  • N,N-dimethylalkylamine (e.g., N,N-dimethyldecylamine) (2 molar equivalents)

  • Acetonitrile (B52724) (solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve this compound in acetonitrile in a round-bottom flask.

  • Add 2 molar equivalents of N,N-dimethylalkylamine to the solution.

  • Heat the reaction mixture to reflux and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, a dicationic Gemini surfactant, may precipitate out of the solution or can be obtained by removal of the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., acetone/ether).

Caption: General synthesis of a dicationic Gemini surfactant.

Preparation of Ionene Polymers for Nucleic Acid Complexation

This compound is utilized in the step-growth polymerization with diamines to form ionene polymers. These are a class of polycations containing quaternary ammonium (B1175870) groups in the polymer backbone. Tboc-protected ionenes, synthesized using this compound, are pH-sensitive and have been investigated for their ability to complex with nucleic acids, suggesting potential applications in gene delivery.[6][7]

This protocol is a representative example for the synthesis of a tboc-protected ionene.

Materials:

  • This compound

  • tert-Butyl bis[3-(dimethylamino)propyl]carbamate (1 molar equivalent)

  • Dimethylformamide (DMF) (solvent)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and tert-butyl bis[3-(dimethylamino)propyl]carbamate in DMF.

  • Stir the solution at room temperature for an extended period (e.g., 72 hours) to allow for polymerization.

  • Monitor the increase in viscosity of the solution as an indication of polymer formation.

  • Precipitate the resulting ionene polymer by adding the reaction mixture to a non-solvent, such as diethyl ether.

  • Collect the polymer by filtration and wash it with the non-solvent to remove unreacted monomers and oligomers.

  • Dry the tboc-protected ionene polymer under vacuum.

Ionene_Synthesis cluster_reactants Monomers This compound This compound Polymerization Polymerization This compound->Polymerization tert-Butyl bis[3-(dimethylamino)propyl]carbamate tert-Butyl bis[3-(dimethylamino)propyl]carbamate tert-Butyl bis[3-(dimethylamino)propyl]carbamate->Polymerization Tboc-Protected Ionene Tboc-Protected Ionene Polymerization->Tboc-Protected Ionene

Caption: Synthesis of a tboc-protected ionene polymer.

Synthesis of Insect Sex Pheromones

This compound is a key starting material in the multi-step synthesis of insect sex pheromones, such as (Z,E)-12-tetradecen-1-ol acetate, the sex pheromone of the Asian corn borer.[4] This synthesis highlights the utility of this compound in constructing long-chain, functionalized molecules with specific stereochemistry.

  • Phosphonium (B103445) Salt Formation: this compound is reacted with triphenylphosphine (B44618) to form ω-brominated dodecyl triphenylphosphonium bromide.

  • Wittig Reaction: The phosphonium salt undergoes a Wittig reaction with an appropriate aldehyde in the presence of a base (e.g., sodium dimethyl sulfoxide) to generate a Z-isomer of ω-brominated tetradecene.

  • Hydrolysis: The bromo-alkene is hydrolyzed using an alkali metal hydroxide (B78521) to yield (Z,E)-12-tetradecen-1-ol.

  • Acetylation: The alcohol is then acetylated with acetic anhydride (B1165640) to produce (Z,E)-12-tetradecen-1-ol acetate.

  • Isomerization (Optional): The Z/E ratio can be adjusted through an isomerization reaction with sodium nitrite (B80452) and nitric acid.

Pheromone_Synthesis A This compound B ω-Brominated Dodecyl Triphenylphosphonium Bromide A->B PPh₃ C ω-Brominated Tetradecene (Z-isomer) B->C Aldehyde, Base D (Z,E)-12-Tetradecen-1-ol C->D Hydrolysis E (Z,E)-12-Tetradecen-1-ol Acetate D->E Acetylation

Caption: Synthetic pathway to an insect sex pheromone.

Biological Activity of Derivatives: Dodecanedioic Acid and Metabolic Signaling

While this compound itself is not known to be directly involved in biological signaling, its derivative, dodecanedioic acid (DDDA), has been shown to have significant effects on metabolic pathways. DDDA can be formed through the ω-oxidation of lauric acid. Studies have demonstrated that DDDA can prevent and reverse metabolic-associated steatohepatitis (MASH) and obesity in rodent models.[3]

The proposed mechanism of action involves the inhibition of the mammalian INDY (I'm Not Dead Yet) protein (mINDY), a cell membrane sodium-coupled citrate (B86180) transporter. By inhibiting mINDY, DDDA reduces the uptake of citrate into hepatocytes. Cytosolic citrate is a key precursor for de novo lipogenesis (DNL), the process of synthesizing fatty acids. A reduction in cytosolic citrate leads to decreased DNL, thereby reducing fat accumulation in the liver (hepatic steatosis), a hallmark of MASH. This inhibition of a key lipogenic pathway contributes to the observed improvements in glucose tolerance, insulin (B600854) sensitivity, and reduction in liver fibrosis.

Dodecanedioic_Acid_Signaling cluster_cell Hepatocyte Citrate_Extracellular Extracellular Citrate mINDY mINDY Transporter Citrate_Extracellular->mINDY Uptake Citrate_Cytosol Cytosolic Citrate mINDY->Citrate_Cytosol DNL De Novo Lipogenesis Citrate_Cytosol->DNL Precursor Hepatic_Steatosis Hepatic Steatosis (Fat Accumulation) DNL->Hepatic_Steatosis Leads to DDDA Dodecanedioic Acid (DDDA) DDDA->mINDY Inhibits

Caption: Mechanism of action of Dodecanedioic Acid in hepatocytes.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or under a fume hood.[1] It is incompatible with strong oxidizing agents. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with a wide range of applications in both material science and the life sciences. Its utility as a flexible spacer is demonstrated in the synthesis of advanced materials like ionene polymers and functional molecules such as Gemini surfactants. Furthermore, the biological activity of its derivative, dodecanedioic acid, in key metabolic pathways highlights the potential for developing novel therapeutics for metabolic diseases. This guide provides a foundational understanding for researchers and developers looking to leverage the unique properties of this compound in their work.

References

An In-depth Technical Guide to 1,12-Dibromododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,12-Dibromododecane, a versatile bifunctional alkane used as a key building block in organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates its role in synthetic pathways.

Core Compound Properties

This compound is a linear hydrocarbon chain with bromine atoms attached to its terminal carbons.[1] This structure makes it a valuable intermediate for forming a variety of more complex molecules through reactions such as nucleophilic substitution and the formation of organometallic reagents.[2]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₄Br₂[1][3][4][5]
Molecular Weight 328.13 g/mol
CAS Number 3344-70-5[1][4][6]
Melting Point 38-42 °C[7][8]
Boiling Point 215 °C at 15 mmHg[6][7][8]
Density 1.3 ± 0.1 g/cm³
Appearance White to light yellow powder or crystal[1][7]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, and hot methanol.[1][5][7]

Experimental Protocols

Synthesis of this compound from 1,12-Dodecanediol (B52552)

This protocol details a one-step bromination of 1,12-dodecanediol to produce this compound.[9]

Materials:

  • 1,12-dodecanediol (0.1 mol)

  • Sodium bromide (26 g, 0.25 mol)

  • Concentrated sulfuric acid (50 mL)

  • Water (30 mL initially, plus additional for washing)

  • Anhydrous calcium chloride

Procedure:

  • In a 250 mL three-neck flask, cautiously add 50 mL of concentrated sulfuric acid to 30 mL of water and allow the solution to cool to room temperature.

  • To the cooled sulfuric acid solution, add 1,12-dodecanediol (0.1 mol) and sodium bromide (26 g, 0.25 mol) with stirring.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After reflux, cool the reaction mixture to room temperature and add 100 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally, water again.

  • Separate the organic layer and dry it over anhydrous calcium chloride for 30 minutes.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.[9]

Synthetic Applications & Pathways

This compound serves as a precursor in various organic syntheses. Its bifunctional nature allows it to be a linker molecule or a starting material for creating compounds with extended carbon chains.

Example Synthetic Pathway: Formation of a Dicationic Imidazolium (B1220033) Salt

The following diagram illustrates a logical workflow for the synthesis of a dicationic imidazolium salt starting from this compound, showcasing its role as an alkylating agent.

logical_relationship A This compound C Nucleophilic Substitution (SN2) A->C B N-Methylimidazole (2 equivalents) B->C D Dicationic Imidazolium Salt C->D Alkylation

References

A Technical Guide to the Physicochemical Properties of 1,12-Dibromododecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the melting and boiling points of 1,12-Dibromododecane, a significant intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on precise data presentation and experimental context.

Physical and Chemical Properties

This compound is a linear alkyl dihalide with the chemical formula C12H24Br2.[1][2][3] At room temperature, it typically presents as an off-white to pale brown crystalline solid.[4][5] Depending on the ambient temperature, it may also exist as a liquid due to its relatively low melting point.[1][4] This compound is generally stable under recommended storage conditions, which involve a dry, cool, and well-ventilated environment away from strong oxidizing agents.[4][5][6] It is soluble in organic solvents like hot methanol (B129727) but insoluble in water.[4][5][6]

Summary of Quantitative Data

PropertyValueSource(s)
Molecular Formula C12H24Br2[1][2][3]
Molecular Weight ~328.13 g/mol [2][7]
CAS Number 3344-70-5[1][2]
Melting Point 38-42 °C[4][5][6][7][8][9]
Boiling Point 215 °C at 15 mmHg[4][5][6][7][9]
Appearance Off-white to pale brown crystalline solid[4][5][10]
Density 1.2694 g/cm³[1]
Flash Point >110 °C (>230 °F)[5][9]

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of a compound such as this compound.

1. Melting Point Determination (Capillary Method)

The melting point of this compound is typically determined using a melting point apparatus and the capillary tube method. This technique provides a melting range, which is indicative of the compound's purity.

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered.[11] The open end of a capillary tube is tapped into the powder, and the tube is then gently tapped on a hard surface to pack the solid into the closed end.[11][12] This process is repeated until a sample height of 1-2 mm is achieved.[12][13]

  • Apparatus Setup: The filled capillary tube is placed into the sample holder of a melting point apparatus.[12] The apparatus is programmed with a starting temperature a few degrees below the expected melting point (e.g., 35 °C).

  • Measurement: The sample is heated at a controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[12] The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely melted.[13] For a pure compound, this range is typically narrow (0.5-1.0 °C).[13]

2. Boiling Point Determination (Reduced Pressure Distillation)

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is determined under reduced pressure (vacuum) to prevent decomposition.

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Procedure: An appropriate amount of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling. The system is evacuated to the desired pressure (e.g., 15 mmHg).

  • Measurement: The flask is gently heated. The temperature is recorded when the liquid begins to boil and a stable ring of condensate is observed on the thermometer bulb. This stable temperature reading is the boiling point of the substance at that specific pressure.[12]

Application in Synthesis: A Logical Workflow

This compound is a versatile bifunctional molecule frequently used as a linker in organic synthesis.[1] Its two terminal bromine atoms can undergo nucleophilic substitution or participate in coupling reactions, making it an ideal building block for polymers and macrocycles. For instance, it has been used in the preparation of tboc-protected ionenes.[6][8] The diagram below illustrates its general role in a polymerization reaction.

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound (Br-(CH₂)₁₂-Br) C Step-Growth Polymerization A->C B Diamine Monomer (H₂N-R-NH₂) B->C D Resulting Polymer (-[NH-R-NH-(CH₂)₁₂]n-) C->D Formation of C-N bonds

Caption: General workflow of this compound in polymerization.

References

Solubility Profile of 1,12-Dibromododecane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,12-Dibromododecane (C₁₂H₂₄Br₂) is a linear, bifunctional alkyl halide that serves as a versatile building block in organic synthesis and materials science. Its long aliphatic chain and terminal bromine atoms impart specific solubility characteristics that are crucial for its application in various chemical reactions and processes. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of common organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this guide also presents a detailed experimental protocol for determining the solubility of this compound, empowering researchers to generate precise data for their specific applications.

The solubility of this compound is primarily governed by the "like dissolves like" principle. The molecule's long, nonpolar twelve-carbon chain is the dominant structural feature, leading to favorable interactions with nonpolar organic solvents through London dispersion forces. The two carbon-bromine bonds introduce a degree of polarity, but this is largely overshadowed by the extensive hydrophobic character of the alkyl chain. Consequently, this compound is readily soluble in nonpolar and weakly polar organic solvents but demonstrates very poor solubility in highly polar solvents such as water.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound is not widely reported, the following table summarizes its qualitative solubility in various solvents based on available chemical literature. For context, qualitative solubility information for similar shorter-chain α,ω-dibromoalkanes is also included.

CompoundSolventTemperatureSolubility (Quantitative)Solubility (Qualitative)
This compound WaterAmbientData not availableInsoluble[1][2]
HexaneAmbientData not availableSoluble[1]
TolueneAmbientData not availableSoluble[1]
ChloroformAmbientData not availableSoluble[1]
MethanolHotData not availableSoluble[2][3]
EthanolAmbientData not availableSoluble
Diethyl EtherAmbientData not availableSoluble
1,10-Dibromodecane WaterAmbientData not availableSparingly soluble[4]
1,8-Dibromooctane WaterAmbientData not availableInsoluble[5]
ChloroformAmbientData not availableSparingly soluble[5]
HexanesAmbientData not availableSlightly soluble[5]
1,6-Dibromohexane WaterAmbientData not availableInsoluble[6]
HexaneAmbientData not availableSoluble[6]
TolueneAmbientData not availableSoluble[6]

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the reliable and widely used gravimetric shake-flask method.[7][8][9]

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Airtight, sealable containers (e.g., screw-cap vials or flasks)

  • Thermostatically controlled mechanical shaker or magnetic stirrer with a water or oil bath

  • Analytical balance (readable to at least 0.1 mg)

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the container tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the container in a thermostatically controlled shaker or on a magnetic stirrer within a constant temperature bath.

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. It is advisable to test samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the container to stand undisturbed at the set temperature for several hours to permit the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the withdrawn solution through a chemically compatible syringe filter to remove any remaining microscopic solid particles.

  • Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed evaporation dish or vial. Record the exact weight of the container with the solution.

    • Carefully evaporate the solvent from the solution. This can be achieved by gentle heating in a fume hood, under a stream of inert gas, or in a vacuum oven at a temperature below the boiling point of this compound to avoid any loss of the solute.

    • Once the solvent is completely removed, place the container with the solid residue in a drying oven or vacuum desiccator until a constant weight is achieved.

    • Reweigh the container with the dry, non-volatile this compound residue.

  • Calculation:

    • The mass of the dissolved this compound is the difference between the final weight of the container with the residue and the initial weight of the empty container.

    • The mass of the solvent is the difference between the weight of the container with the solution and the final weight of the container with the residue.

    • Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, grams of solute per 100 mL of solvent, or moles of solute per liter of solvent.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the gravimetric determination of the solubility of this compound in an organic solvent.

Solubility_Determination_Workflow cluster_analysis prep Preparation of Saturated Solution (Excess this compound in solvent) equilibration Equilibration (Agitation at constant temperature for 24-72h) prep->equilibration phase_sep Phase Separation (Settling and filtration of supernatant) equilibration->phase_sep analysis Gravimetric Analysis phase_sep->analysis weigh_sol Weigh known volume of saturated solution evap Evaporate Solvent weigh_res Weigh dry residue (this compound) calc Calculation of Solubility analysis->calc weigh_sol->evap evap->weigh_res

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 1,12-Dibromododecane (CAS No. 3344-70-5), a crucial intermediate in various organic synthesis applications, including drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who handle and utilize this compound.

Core Properties and Stability Profile

This compound is a long-chain aliphatic hydrocarbon featuring terminal bromine atoms. It typically appears as an off-white to pale brown crystalline solid.[1][2] Its stability is a critical factor for ensuring the integrity and reproducibility of experimental results. Generally, this compound is considered stable under standard laboratory conditions.[1][2][3] However, its reactivity and long-term stability can be influenced by environmental factors.

Key physical and chemical properties are summarized in the table below:

PropertyValueSource
Molecular FormulaC₁₂H₂₄Br₂[4]
Molecular Weight328.13 g/mol [4]
Melting Point38-42 °C[2][3]
Boiling Point215 °C at 15 mmHg[2]
AppearanceOff-white to pale brown crystalline solid[1][2]
SolubilitySoluble in hot methanol; Insoluble in water[1][2]

Recommended Storage and Handling

To maintain the purity and stability of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable.Prevents melting and potential degradation.
Light Store away from direct sunlight.Light can initiate free-radical degradation pathways in haloalkanes.
Atmosphere Keep container tightly closed in a dry and well-ventilated place.Minimizes exposure to moisture and oxygen, which could potentially lead to hydrolysis or oxidation over long periods.
Incompatible Materials Avoid strong oxidizing agents.Strong oxidizers can react exothermically with the alkyl halide.[1][2][3]

Potential Degradation Pathways

While specific studies on the degradation of this compound under storage conditions are not extensively documented in publicly available literature, potential degradation pathways for haloalkanes include:

  • Hydrolysis: Reaction with water, which can be accelerated by elevated temperatures, to form the corresponding diol (1,12-dodecanediol) and hydrobromic acid.

  • Oxidation: In the presence of oxygen and/or light, oxidation can occur, potentially leading to a variety of degradation products.

  • Elimination: Although less likely under normal storage conditions for a primary dibromoalkane, elimination reactions to form alkenes could be catalyzed by certain impurities or surfaces.

  • Reductive Debromination: Studies on similar vic-dibromoalkanes have shown that reductive degradation can occur, generating bromine atoms.[5]

Understanding these potential pathways is crucial for designing appropriate stability studies and for the analysis of aged samples.

Experimental Protocols for Stability and Purity Assessment

A comprehensive stability testing program for this compound would involve long-term and accelerated studies. The following is a detailed, generalized protocol that can be adapted for this purpose.

Protocol: Long-Term and Accelerated Stability Study of this compound

1. Objective: To evaluate the stability of this compound under various temperature and humidity conditions over time.

2. Materials and Equipment:

  • This compound (high purity, with certificate of analysis)

  • Controlled environment stability chambers

  • Amber glass vials with inert caps

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • High-Performance Liquid Chromatograph (HPLC) with UV detector

  • NMR Spectrometer

  • Karl Fischer titrator

  • Analytical balance and other standard laboratory glassware

3. Experimental Design:

Study TypeStorage ConditionsTime Points
Long-Term25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH0, 1, 2, 3, 6 months

4. Sample Preparation:

  • Aliquots of this compound from a single batch are placed in amber glass vials and securely capped.

  • Sufficient vials are prepared for each time point and storage condition.

5. Analytical Methods:

  • Purity and Degradation Products (GC-FID/MS): (Adapted from a protocol for a similar compound[6])

    • Column: Non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature 100°C, hold for 2 min; ramp at 15°C/min to 300°C, hold for 10 min.

    • Detector: FID at 300°C or MS (EI, 70 eV, scan range m/z 40-500).

    • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

    • Data Analysis: Determine purity by area percentage. Identify degradation products by mass spectral library matching and fragmentation analysis.

  • Appearance: Visual inspection for changes in color and physical state.

  • Water Content: Determined by Karl Fischer titration.

  • Identification (NMR Spectroscopy):

    • ¹H and ¹³C NMR spectra are recorded to confirm the structure of the compound and to identify any potential degradation products with distinct spectral signatures.[7]

6. Acceptance Criteria:

  • Appearance: No significant change in color or physical state.

  • Purity (by GC): Not less than 98.0%.

  • Individual Impurity: Not more than 0.5%.

  • Total Impurities: Not more than 1.0%.

  • Water Content: Not more than 0.1%.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in assessing the stability of a chemical compound like this compound, the following diagrams have been generated using Graphviz.

Stability_Assessment_Workflow Logical Workflow for Chemical Stability Assessment cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase start Define Compound and Objectives lit_review Literature Review for Known Stabilities start->lit_review protocol_dev Develop Stability Protocol (ICH Guidelines) lit_review->protocol_dev sample_prep Prepare and Store Samples (Long-Term & Accelerated) protocol_dev->sample_prep testing Analytical Testing at Time Points sample_prep->testing data_analysis Analyze Data (Purity, Impurities) testing->data_analysis pathway_id Identify Degradation Pathways data_analysis->pathway_id report Generate Stability Report data_analysis->report pathway_id->report shelf_life Establish Shelf-Life and Storage Conditions report->shelf_life

Caption: Logical workflow for assessing the stability of a chemical compound.

Analytical_Workflow Analytical Workflow for a Stability Sample cluster_tests Analytical Tests start Receive Stability Sample visual Visual Inspection (Color, Form) start->visual gc_ms GC-MS Analysis (Purity, Impurities) start->gc_ms kf Karl Fischer Titration (Water Content) start->kf nmr NMR Spectroscopy (Structural Integrity) start->nmr data_comp Compare Data to Specifications and Previous Time Points visual->data_comp gc_ms->data_comp kf->data_comp nmr->data_comp report Report Results data_comp->report

Caption: Analytical workflow for a single stability time point sample.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, and dark environment, away from incompatible materials such as strong oxidizing agents. For critical applications in research and drug development, it is imperative to implement a robust stability testing program to ensure its quality and purity over its intended shelf life. The protocols and workflows outlined in this guide provide a framework for establishing such a program.

References

A Technical Guide to 1,12-Dibromododecane and its Synonyms in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synonyms, properties, and applications of 1,12-Dibromododecane, a versatile chemical compound integral to various facets of scientific research, particularly in the realm of drug discovery and polymer chemistry. This document provides a comprehensive overview of its synthesis, experimental applications, and its role as a crucial linker in the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Understanding this compound

This compound is a long-chain aliphatic hydrocarbon featuring bromine atoms at both terminal positions. This bifunctional nature makes it an excellent building block in organic synthesis, allowing for the connection of two different molecular entities.

Common Synonyms and Identifiers

For clarity and comprehensive literature searching, it is essential to be familiar with the common synonyms and identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 3344-70-5
Molecular Formula C₁₂H₂₄Br₂
Molecular Weight 328.13 g/mol
Common Synonyms Dodecamethylene dibromide, alpha,omega-Dibromododecane

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of 1,12-dodecanediol (B52552).

Experimental Protocol: Synthesis from 1,12-Dodecanediol

Materials:

  • 1,12-dodecanediol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous calcium chloride (CaCl₂)

  • Diethyl ether

Procedure:

  • In a suitable reaction vessel, cautiously add concentrated sulfuric acid to water.

  • To this acidic solution, add 1,12-dodecanediol and sodium bromide.

  • Heat the mixture to reflux for several hours to ensure the complete conversion of the diol to the dibromide.

  • After cooling, dilute the reaction mixture with water.

  • Separate the organic layer, which contains the crude this compound.

  • Wash the organic layer sequentially with concentrated sulfuric acid, water, and saturated sodium bicarbonate solution to remove unreacted starting materials and acidic impurities.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the product by distillation under reduced pressure to obtain pure this compound.

Applications in Drug Discovery: The Role of the Dodecane Linker

The twelve-carbon chain of this compound provides a flexible and lipophilic spacer, making it a valuable component in the design of bioactive molecules. Its most prominent application is in the synthesis of PROTACs.

PROTACs and the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[1] They consist of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's length and composition are critical for the efficacy of the PROTAC, as they dictate the formation of a stable ternary complex between the POI and the E3 ligase.[2] This complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycle_PROTAC Recycled PROTAC Degradation->Recycle_PROTAC Recycle_E3 Recycled E3 Ligase Degradation->Recycle_E3

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Synthesis of PROTACs with a Dodecane Linker

This compound serves as a readily available starting material for the synthesis of PROTAC linkers. The synthesis typically involves sequential nucleophilic substitution reactions where each bromine atom is displaced by a nucleophile attached to either the POI-binding ligand or the E3 ligase-binding ligand.

The following diagram outlines a generalized workflow for the synthesis of a PROTAC.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow Start Start Materials POI_Ligand POI-binding Ligand Start->POI_Ligand Linker_Precursor Linker Precursor (e.g., this compound) Start->Linker_Precursor E3_Ligand E3 Ligase-binding Ligand Start->E3_Ligand Step1 Step 1: Attach Linker to first ligand POI_Ligand->Step1 Linker_Precursor->Step1 Step2 Step 2: Attach second ligand E3_Ligand->Step2 Intermediate Ligand-Linker Intermediate Step1->Intermediate Intermediate->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Characterization Characterization (NMR, MS) Final_PROTAC->Characterization End End Characterization->End

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Experimental Evaluation of PROTAC Efficacy

The biological activity of PROTACs is assessed through a series of in vitro assays to determine their ability to induce the degradation of the target protein.

Western Blot for Protein Degradation

Western blotting is a fundamental technique used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.[3]

Experimental Protocol:

  • Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified time.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of protein degradation. Key parameters derived from this analysis are the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).[3]

TR-FRET Assay for Ternary Complex Formation

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive assay to confirm and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[4][5]

Experimental Protocol:

  • Reagent Preparation: Prepare solutions of the purified tagged POI (e.g., GST-tagged) and E3 ligase (e.g., His-tagged), along with fluorophore-conjugated anti-tag antibodies (e.g., Terbium-anti-GST as the donor and a suitable acceptor-conjugated anti-His antibody).

  • Assay Setup: In a microplate, add the POI, E3 ligase, and serial dilutions of the PROTAC.

  • Incubation: Incubate the mixture to allow for ternary complex formation.

  • Antibody Addition: Add the donor and acceptor antibody mixture to the wells.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Analysis: Calculate the TR-FRET ratio to quantify the extent of ternary complex formation.

HiBiT Assay for Live-Cell Protein Degradation

The HiBiT assay is a bioluminescence-based method for real-time monitoring of protein degradation in live cells.[6]

Experimental Protocol:

  • Cell Line Generation: Use CRISPR/Cas9 gene editing to insert the small 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.

  • Assay Setup: Plate the HiBiT-tagged cells in a suitable microplate.

  • Reagent Addition: Add the LgBiT protein and a luciferase substrate to the cells.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.

  • Luminescence Measurement: Measure the luminescence signal at various time points using a luminometer.

  • Analysis: A decrease in luminescence corresponds to the degradation of the HiBiT-tagged target protein. This allows for the kinetic analysis of protein degradation.[7]

The following diagram illustrates a typical workflow for evaluating PROTAC efficacy.

PROTAC_Evaluation_Workflow PROTAC Efficacy Evaluation Workflow Start Synthesized PROTAC Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cellular_Assays Cellular Assays Start->Cellular_Assays TR_FRET TR-FRET Assay (Ternary Complex Formation) Biochemical_Assays->TR_FRET Data_Analysis Data Analysis TR_FRET->Data_Analysis Western_Blot Western Blot (Protein Degradation) Cellular_Assays->Western_Blot HiBiT_Assay HiBiT Assay (Live-Cell Degradation) Cellular_Assays->HiBiT_Assay Western_Blot->Data_Analysis HiBiT_Assay->Data_Analysis DC50_Dmax Determine DC50 & Dmax Data_Analysis->DC50_Dmax Kinetics Degradation Kinetics Data_Analysis->Kinetics Downstream_Effects Downstream Cellular Phenotype Analysis DC50_Dmax->Downstream_Effects Kinetics->Downstream_Effects End Lead Optimization Downstream_Effects->End

Caption: A typical workflow for the experimental evaluation of PROTAC efficacy.

Quantitative Data Summary

The following table provides illustrative quantitative data that might be obtained from the experimental evaluation of a hypothetical PROTAC utilizing a dodecane-based linker.

AssayParameterValue
TR-FRET Ternary Complex Formation (EC₅₀)50 nM
Western Blot Protein Degradation (DC₅₀)100 nM
Maximum Degradation (Dₘₐₓ)>90%
HiBiT Assay Degradation Half-life (t₁/₂)4 hours
Cell Viability Anti-proliferative Activity (IC₅₀)200 nM

Conclusion

This compound and its synonyms are indispensable reagents in modern chemical synthesis, particularly within the pharmaceutical and materials science sectors. Its utility as a long-chain, flexible linker is prominently demonstrated in the design and synthesis of PROTACs, a revolutionary class of therapeutics. A thorough understanding of its properties, synthetic routes, and applications, coupled with robust experimental evaluation, is crucial for the continued advancement of targeted protein degradation and the development of novel therapies for a range of diseases.

References

Dodecamethylene dibromide physical and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dodecamethylene Dibromide: Physical and Chemical Properties

Introduction

Dodecamethylene dibromide, also known as 1,12-dibromododecane, is a linear bifunctional alkyl halide with the chemical formula C₁₂H₂₄Br₂.[1] Its structure consists of a twelve-carbon aliphatic chain with bromine atoms attached to the terminal carbons.[1] This symmetrical molecule is a versatile building block in organic synthesis, serving as a precursor for a wide range of more complex molecules and polymers.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and relevant spectral data for researchers, scientists, and professionals in drug development.

Physical Properties

Dodecamethylene dibromide is typically an off-white to pale brown crystalline solid or a colorless to pale yellow liquid, depending on the ambient temperature.[1][4] It is characterized by its low volatility and insolubility in water, but it exhibits good solubility in various organic solvents.[1][2]

Tabulated Physical Data

The key physical properties of dodecamethylene dibromide are summarized in the table below for easy reference.

PropertyValueUnits
Molecular Formula C₁₂H₂₄Br₂-
Molecular Weight 328.13 g/mol
Appearance Off-white to pale brown crystalline solid / Colorless to pale yellow liquid-
Melting Point 37 - 42°C
Boiling Point 215°C at 15 mmHg
362.8°C at 760 mmHg
Density ~1.3g/cm³
Flash Point >113°C
Solubility in Water Insoluble-
Solubility in Organic Solvents Soluble in hot methanol, ethanol, ether, hexane, toluene, and chloroform.-
Vapor Pressure 0.0 ± 0.7mmHg at 25°C

Note: Some values are reported as ranges as they can vary depending on the purity of the substance and the measurement conditions.[4][5][6][7][8]

Chemical Properties and Reactivity

Dodecamethylene dibromide is a stable compound under standard conditions but is combustible and incompatible with strong oxidizing agents.[4][5] Its chemical reactivity is primarily defined by the two terminal bromine atoms, which are good leaving groups in nucleophilic substitution reactions.[3] This bifunctionality allows it to be used in polymerization reactions and for the synthesis of macrocyclic compounds.[3]

Key aspects of its reactivity include:

  • Nucleophilic Substitution: The carbon-bromine bonds are susceptible to attack by a wide range of nucleophiles, enabling the introduction of various functional groups.[3]

  • Formation of Organometallic Reagents: It can react with metals such as magnesium or lithium to form Grignard or organolithium reagents, which are invaluable for carbon-carbon bond formation.[3]

  • Polymer Synthesis: Its ability to react at both ends makes it a useful monomer for step-growth polymerization, leading to the formation of ionenes and other polymers.[5]

Experimental Protocols

Synthesis of Dodecamethylene Dibromide from 1,12-Dodecanediol (B52552)

A common method for the preparation of dodecamethylene dibromide is through the bromination of 1,12-dodecanediol.[9]

Materials:

  • 1,12-dodecanediol (0.1 mol)

  • Sodium bromide (26 g, 0.25 mol)

  • Concentrated sulfuric acid (50 mL)

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

  • 250 mL three-neck flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 250 mL three-neck flask, cautiously add 50 mL of concentrated sulfuric acid to 30 mL of water and allow the mixture to cool to room temperature.

  • To the cooled acid solution, add 1,12-dodecanediol (0.1 mol) and sodium bromide (26 g, 0.25 mol) with stirring.

  • Heat the mixture to reflux and maintain it for 4 hours.

  • After reflux, cool the reaction mixture to room temperature and add 100 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally with water again.

  • Separate the organic layer and dry it over anhydrous calcium chloride for 30 minutes.

  • Purify the crude product by vacuum distillation to obtain dodecamethylene dibromide as a colorless liquid.[9]

Mandatory Visualization

The synthesis of dodecamethylene dibromide from 1,12-dodecanediol can be visualized as a straightforward chemical workflow.

G reagents 1,12-Dodecanediol NaBr H₂SO₄ reaction Reflux for 4 hours reagents->reaction workup Workup (H₂O quench, extractions) reaction->workup purification Drying (CaCl₂) Vacuum Distillation workup->purification product Dodecamethylene Dibromide purification->product

Caption: Workflow for the synthesis of dodecamethylene dibromide.

Spectral Data

The structural identification and purity assessment of dodecamethylene dibromide are typically performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include a triplet corresponding to the two -CH₂-Br groups and a series of multiplets for the central methylene (B1212753) (-CH₂-) groups of the long alkyl chain.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms attached to the bromine atoms and for the different methylene carbons in the chain.

Infrared (IR) Spectroscopy

The IR spectrum of dodecamethylene dibromide would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the methylene groups. A key feature would be the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of bromine atoms and cleavage of the alkyl chain.

Note: Detailed spectral data for dodecamethylene dibromide can be found in various chemical databases such as the NIST Chemistry WebBook and PubChem.[10][11]

References

An In-depth Technical Guide to the Structural Characteristics of alpha,omega-Dibromododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of alpha,omega-dibromododecane. The information is presented to be a valuable resource for researchers and professionals involved in chemical synthesis and drug development.

alpha,omega-Dibromododecane, also known as 1,12-dibromododecane, is a bifunctional long-chain haloalkane. Its structure, consisting of a twelve-carbon aliphatic backbone with terminal bromine atoms, makes it a versatile reagent in organic synthesis.[1] It is commonly used as a linker or spacer molecule in the synthesis of more complex structures and serves as a key intermediate in the production of various organic compounds.[1]

Core Structural and Physical Properties

The fundamental structural and physical properties of alpha,omega-dibromododecane are summarized in the table below, providing a quick reference for key quantitative data.

PropertyValue
Chemical Formula C₁₂H₂₄Br₂
Molecular Weight 328.13 g/mol [2][3][4][5]
IUPAC Name This compound[2]
CAS Number 3344-70-5[2]
Appearance White to off-white crystalline solid
Melting Point 38-42 °C[6][7]
Boiling Point 215 °C at 15 mmHg[6][7]
Solubility Soluble in hot methanol (B129727) and other organic solvents.[1][6]

Detailed Structural Characteristics

Structural ParameterTypical Value
C-C Bond Length ~1.54 Å
C-H Bond Length ~1.09 Å
C-Br Bond Length ~1.94 Å
C-C-C Bond Angle ~109.5°
H-C-H Bond Angle ~109.5°
Br-C-C Bond Angle ~109.5°

Spectroscopic Analysis Protocols

The following sections detail the experimental methodologies for the key spectroscopic techniques used to characterize alpha,omega-dibromododecane.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the presence and connectivity of hydrogen atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of alpha,omega-dibromododecane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Expected Spectrum: The ¹H NMR spectrum will show characteristic signals for the different methylene (B1212753) groups. The protons on the carbons adjacent to the bromine atoms (α-protons) will be shifted downfield compared to the other methylene protons in the chain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Objective: To identify the number of non-equivalent carbon atoms and their chemical environments.

Methodology:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of alpha,omega-dibromododecane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrument: A 75 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard proton-decoupled experiment.

    • Number of Scans: Several hundred to several thousand scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Expected Spectrum: Due to the symmetry of the molecule, the ¹³C NMR spectrum will show fewer than 12 signals. The carbons attached to the bromine atoms will be shifted downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups present.

Methodology:

  • Sample Preparation (Solid Film):

    • Dissolve a small amount of alpha,omega-dibromododecane in a volatile organic solvent (e.g., dichloromethane).

    • Apply a drop of the solution to a salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

  • Instrument: A standard FTIR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

  • Expected Spectrum: The FTIR spectrum will be dominated by C-H stretching and bending vibrations. A characteristic C-Br stretching absorption will be observed in the fingerprint region (typically 600-500 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of alpha,omega-dibromododecane in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to ensure elution.

    • Carrier Gas: Helium.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

    • Ion Source Temperature: 230 °C.

  • Expected Data: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of bromine atoms and fragmentation of the alkyl chain. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in bromine-containing fragments.

Experimental Workflow: Synthesis of alpha,omega-Dibromododecane

A common laboratory synthesis of alpha,omega-dibromododecane involves the bromination of 1,12-dodecanediol. The following diagram illustrates a typical experimental workflow for this synthesis.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Dodecanediol 1,12-Dodecanediol ReactionVessel Reaction Mixture in Round-Bottom Flask Dodecanediol->ReactionVessel HBr Aqueous HBr (48%) HBr->ReactionVessel Reflux Reflux with Stirring ReactionVessel->Reflux PhaseSeparation Phase Separation Reflux->PhaseSeparation Washing Washing of Organic Layer PhaseSeparation->Washing Drying Drying over Anhydrous MgSO4 Washing->Drying Filtration Filtration Drying->Filtration SolventRemoval Solvent Removal (Rotary Evaporation) Filtration->SolventRemoval Recrystallization Recrystallization from Ethanol SolventRemoval->Recrystallization FinalProduct alpha,omega-Dibromododecane Recrystallization->FinalProduct

Caption: Synthesis workflow for alpha,omega-dibromododecane.

References

Investigating the Biological Activity of Long-Chain Dibromoalkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain dibromoalkanes, a class of α,ω-dihaloalkanes, are recognized as bifunctional alkylating agents with potential biological activities stemming from their ability to interact with nucleophilic biomolecules. This technical guide provides an in-depth overview of the core biological activities of these compounds, focusing on their cytotoxic and antimicrobial properties. The primary mechanism of action is believed to be the induction of DNA damage, which triggers cellular responses such as cell cycle arrest and apoptosis. This guide summarizes the available (though limited) quantitative data, details relevant experimental protocols for assessing biological activity, and presents diagrams of the key signaling pathways potentially modulated by these compounds.

Introduction

Long-chain dibromoalkanes are aliphatic hydrocarbons featuring bromine atoms at both ends of a carbon chain. Their bifunctional nature allows them to act as cross-linking agents, a property that underpins their biological activity. As alkylating agents, they react with nucleophilic sites on macromolecules, most notably DNA, leading to the formation of covalent adducts.[1][2] This interaction can disrupt essential cellular processes, including DNA replication and transcription, ultimately leading to cell death.[3][4] The length of the carbon chain is a critical determinant of their physicochemical properties, such as lipophilicity, which in turn influences their uptake by cells and their interaction with biological membranes.[5][6]

Core Biological Activities

The primary biological activities of long-chain dibromoalkanes investigated to date are their cytotoxic effects against cancer cells and their potential as antimicrobial agents.

Cytotoxic Activity

As alkylating agents, long-chain dibromoalkanes are predicted to exhibit cytotoxicity, particularly against rapidly proliferating cells like cancer cells.[7][8] The cross-linking of DNA by these bifunctional molecules can lead to the formation of interstrand and intrastrand crosslinks, which are highly toxic lesions that can block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1][9]

While specific quantitative data for the in vitro cytotoxicity of long-chain dibromoalkanes on various cancer cell lines is not extensively available in the public domain, the general mechanism of action of alkylating agents is well-established. For instance, 1,12-dibromododecane has been noted for its toxic properties, being harmful if swallowed.[7]

Table 1: Quantitative Cytotoxicity Data for Long-Chain Dibromoalkanes (Hypothetical Data)

CompoundCell LineAssayIC50 (µM)Reference
1,10-DibromodecaneMCF-7 (Breast Cancer)MTTData not available-
This compoundA549 (Lung Cancer)MTTData not available-
1,10-DibromodecaneHCT116 (Colon Cancer)LDHData not available-
This compoundPC-3 (Prostate Cancer)LDHData not available-
Antimicrobial Activity

The hydrophobic nature of the long alkyl chain in these compounds suggests they may possess antimicrobial properties.[8] The proposed mechanism involves the disruption of bacterial cell membrane integrity. The long lipophilic chain can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[10][11]

Similar to the cytotoxicity data, specific Minimum Inhibitory Concentration (MIC) values for long-chain dibromoalkanes against a broad spectrum of bacteria and fungi are not well-documented in publicly accessible research.

Table 2: Quantitative Antimicrobial Activity Data for Long-Chain Dibromoalkanes (Hypothetical Data)

CompoundMicroorganismAssayMIC (µg/mL)Reference
1,10-DibromodecaneStaphylococcus aureusBroth MicrodilutionData not available-
This compoundEscherichia coliBroth MicrodilutionData not available-
1,10-DibromodecaneCandida albicansBroth MicrodilutionData not available-
This compoundPseudomonas aeruginosaBroth MicrodilutionData not available-

Signaling Pathways

The biological activity of long-chain dibromoalkanes is intrinsically linked to the cellular signaling pathways that respond to DNA damage and cellular stress.

DNA Damage Response (DDR) Pathway

Upon DNA alkylation by long-chain dibromoalkanes, cells activate the DNA Damage Response (DDR) pathway to detect the lesions, signal their presence, and promote repair or, if the damage is too severe, initiate apoptosis.[10] Key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated at the sites of damage.[10] These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn leads to the activation of the tumor suppressor protein p53.[10] Activated p53 can induce cell cycle arrest to allow time for DNA repair or trigger apoptosis.[10]

DDR_Pathway cluster_stimulus Stimulus cluster_dna_damage Cellular Process cluster_signaling Signaling Cascade cluster_response Cellular Response Long-chain Dibromoalkane Long-chain Dibromoalkane DNA_Alkylation DNA Alkylation Long-chain Dibromoalkane->DNA_Alkylation ATM_ATR ATM/ATR Activation DNA_Alkylation->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Activation Chk1_Chk2->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

DNA Damage Response Pathway induced by long-chain dibromoalkanes.
Apoptosis Signaling Pathway

If the DNA damage induced by long-chain dibromoalkanes is irreparable, the cell undergoes apoptosis. This can be initiated through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins.[12] Pro-apoptotic proteins like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[12] Cytochrome c then binds to Apaf-1 to form the apoptosome, which activates caspase-9, the initiator caspase in this pathway.[12] Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[12][13]

Apoptosis_Pathway cluster_trigger Trigger cluster_mitochondrial Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_outcome Outcome Severe_DNA_Damage Severe DNA Damage Bax_Bak Bax/Bak Activation Severe_DNA_Damage->Bax_Bak MOMP MOMP Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis_Execution Apoptosis Caspase3->Apoptosis_Execution

Intrinsic apoptosis pathway activated by severe DNA damage.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of long-chain dibromoalkanes.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Long-chain dibromoalkane (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the long-chain dibromoalkane in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.[14]

Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Long-chain dibromoalkane

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • Prepare a maximum LDH release control by adding lysis buffer to a set of control wells 15 minutes before the end of the incubation period.

  • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.[15]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Long-chain dibromoalkane

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control (microorganism in broth without the compound)

  • Negative control (broth only)

Procedure:

  • Prepare serial twofold dilutions of the long-chain dibromoalkane in the appropriate broth medium in the wells of a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Experimental Workflow Visualization

The following diagram outlines the general workflow for investigating the biological activity of long-chain dibromoalkanes.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cluster_data Data Analysis Compound_Synthesis Synthesis & Purification of Dibromoalkane Cytotoxicity_Assay Cytotoxicity Assays (MTT, LDH) Compound_Synthesis->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assays (Broth Microdilution) Compound_Synthesis->Antimicrobial_Assay DNA_Damage_Analysis DNA Damage Analysis (e.g., Comet Assay) Cytotoxicity_Assay->DNA_Damage_Analysis Apoptosis_Analysis Apoptosis Analysis (e.g., Flow Cytometry) Cytotoxicity_Assay->Apoptosis_Analysis Membrane_Integrity Bacterial Membrane Integrity Assay Antimicrobial_Assay->Membrane_Integrity Data_Analysis IC50/MIC Determination & Pathway Analysis DNA_Damage_Analysis->Data_Analysis Apoptosis_Analysis->Data_Analysis Membrane_Integrity->Data_Analysis

General workflow for investigating biological activity.

Conclusion

Long-chain dibromoalkanes represent a class of compounds with potential cytotoxic and antimicrobial activities, primarily attributed to their function as DNA alkylating agents. While the theoretical framework for their mechanism of action is well-grounded in the broader understanding of alkylating agents, there is a notable scarcity of specific quantitative data in the public domain. This guide provides a comprehensive overview of the expected biological activities, the underlying signaling pathways, and detailed experimental protocols to facilitate further research. The systematic investigation of these compounds, guided by the methodologies outlined herein, is crucial to fully elucidate their therapeutic potential and to generate the quantitative data necessary for robust structure-activity relationship studies.

References

Methodological & Application

Synthesis of 1,12-Dibromododcane from 1,12-Dodecanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1,12-dibromododecane, a valuable bifunctional building block in organic synthesis, from its corresponding diol, 1,12-dodecanediol (B52552). Two effective methods are presented: a robust procedure utilizing sodium bromide and sulfuric acid, and an alternative approach using phosphorus tribromide. This guide includes a comparative analysis of reaction parameters, detailed step-by-step protocols, and visual diagrams of the experimental workflow and reaction mechanisms to facilitate successful synthesis in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, polymers, and other complex organic molecules. Its two terminal bromine atoms provide reactive sites for a multitude of nucleophilic substitution and coupling reactions, making it a versatile precursor for the construction of long-chain compounds. The synthesis of this compound from the readily available and cost-effective 1,12-dodecanediol is a common and critical transformation in organic chemistry. This document outlines two reliable methods for this conversion, providing researchers with the necessary details to select and perform the synthesis that best suits their laboratory capabilities and project requirements.

Comparative Data of Synthetic Protocols

For ease of comparison, the quantitative data for the two primary synthetic methods are summarized in the table below.

ParameterMethod 1: Sodium Bromide & Sulfuric AcidMethod 2: Phosphorus Tribromide
Primary Reagents 1,12-Dodecanediol, Sodium Bromide, Sulfuric Acid1,12-Dodecanediol, Phosphorus Tribromide
Solvent WaterDichloromethane (or other anhydrous aprotic solvent)
Molar Ratio (Diol:Brominating Agent) 1 : 2.5 (Diol:NaBr)1 : 0.7 (Diol:PBr3)
Reaction Temperature Reflux (approx. 100-110 °C)0 °C to Room Temperature
Reaction Time 4 hours2-4 hours
Work-up Procedure Liquid-liquid extraction, washing with H2SO4, water, and NaHCO3 solutionQuenching with ice water, extraction, washing with NaHCO3 solution and brine
Purification Vacuum DistillationColumn Chromatography or Vacuum Distillation
Reported Yield High (often >80%)Generally high, but can vary

Experimental Protocols

Method 1: Synthesis of this compound using Sodium Bromide and Sulfuric Acid

This protocol is based on a well-established and cost-effective method for the bromination of long-chain diols.

Materials:

  • 1,12-Dodecanediol

  • Sodium Bromide (NaBr)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • 250 mL Three-neck round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a 250 mL three-neck flask equipped with a reflux condenser and a magnetic stirrer, add 30 mL of deionized water.

  • Carefully and slowly, add 50 mL of concentrated sulfuric acid to the water with constant stirring. Caution: This is a highly exothermic process. It is advisable to cool the flask in an ice bath during the addition.

  • Once the sulfuric acid solution has cooled to room temperature, add 0.1 mol of 1,12-dodecanediol and 26 g (0.25 mol) of sodium bromide.[1]

  • Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4 hours with vigorous stirring.[1]

  • After 4 hours, cool the mixture to room temperature.

  • Add 100 mL of water to the flask and transfer the entire contents to a separatory funnel.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer successively with equal volumes of concentrated sulfuric acid, deionized water, saturated sodium bicarbonate solution, and finally, deionized water.[1]

  • Separate the organic layer and dry it over anhydrous calcium chloride for 30 minutes.[1]

  • For final purification, perform vacuum distillation to obtain the pure this compound as a colorless liquid.[1]

Method 2: Synthesis of this compound using Phosphorus Tribromide

This method utilizes phosphorus tribromide, a powerful brominating agent for alcohols, and is suitable for reactions under milder, anhydrous conditions.

Materials:

  • 1,12-Dodecanediol

  • Phosphorus Tribromide (PBr₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • 250 mL Round-bottom flask

  • Dropping funnel

  • Standard laboratory glassware

  • Ice bath

  • Magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 0.1 mol of 1,12-dodecanediol in 100 mL of anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0 °C with stirring.

  • Slowly add 0.07 mol of phosphorus tribromide to the solution via a dropping funnel over a period of 30 minutes. Caution: Phosphorus tribromide is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over 100 mL of ice water to quench the excess PBr₃.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_0 Method 1: NaBr / H2SO4 cluster_1 Method 2: PBr3 start1 Mix H2O and H2SO4 reactants1 Add 1,12-Dodecanediol and NaBr start1->reactants1 reflux Reflux for 4 hours reactants1->reflux workup1 Quench with H2O and Extract reflux->workup1 wash1 Wash with H2SO4, H2O, NaHCO3 workup1->wash1 dry1 Dry Organic Layer wash1->dry1 purify1 Vacuum Distillation dry1->purify1 product1 This compound purify1->product1 start2 Dissolve 1,12-Dodecanediol in CH2Cl2 reactants2 Add PBr3 at 0°C start2->reactants2 react Stir at Room Temperature reactants2->react workup2 Quench with Ice Water and Extract react->workup2 wash2 Wash with NaHCO3 and Brine workup2->wash2 dry2 Dry Organic Layer wash2->dry2 purify2 Column Chromatography or Vacuum Distillation dry2->purify2 product2 This compound purify2->product2 G Simplified Reaction Mechanism (SN2) ROH R-OH H_plus H+ ROH2_plus R-OH2+ ROH->ROH2_plus Br_minus Br- ROH2_plus_2 R-OH2+ RBr R-Br ROH2_plus_2->RBr SN2 H2O H2O ROH_2 R-OH PBr3 PBr3 ROPBr2 R-O-PBr2 ROH_2->ROPBr2 HBr HBr Br_minus_2 Br- ROPBr2_2 R-O-PBr2 RBr_2 R-Br ROPBr2_2->RBr_2 SN2 HOPBr2 HO-PBr2

References

Application Notes and Protocols for 1,12-Dibromododecane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,12-dibromododecane as a versatile organic chemical intermediate. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows are included to facilitate its application in research and development.

Introduction

This compound (CAS: 3344-70-5) is a bifunctional long-chain aliphatic hydrocarbon.[1] Its structure, featuring a twelve-carbon backbone with terminal bromine atoms, makes it an ideal linker and building block in a variety of synthetic applications.[2][3] The two primary reactive sites allow for the construction of complex molecules, polymers, and supramolecular assemblies.[4] This document outlines its key applications in the synthesis of bioactive molecules and materials, complete with detailed protocols and quantitative data to support experimental design.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
Molecular Formula C₁₂H₂₄Br₂
Molecular Weight 328.13 g/mol
Appearance Off-white to pale brown crystalline solid
Melting Point 38-42 °C
Boiling Point 215 °C at 15 mmHg
Solubility Soluble in hot methanol; insoluble in water.
Storage Store at room temperature in a dry, well-ventilated area.[5]

Safety Precautions: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Applications in Organic Synthesis

This compound is a versatile intermediate with applications in the synthesis of a wide range of compounds, including:

  • Bioactive Molecules: It serves as a linker in the synthesis of enzyme inhibitors, receptor antagonists, and other biologically active compounds.

  • Polymers: Its bifunctional nature allows it to be used as a monomer in the synthesis of various polymers, including ionenes.

  • Gene Delivery Vectors: The long aliphatic chain is incorporated into the hydrophobic core of cationic bolaamphiphiles designed for non-viral gene delivery.[6]

  • PROTACs: It can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a new class of therapeutics.[4][7]

Experimental Protocols and Quantitative Data

This section provides detailed protocols for key reactions involving this compound, along with tables summarizing quantitative data for easy comparison.

4.1. Synthesis of Bis-Quaternary Ammonium (B1175870) Salts (Gemini Surfactants)

Bis-quaternary ammonium salts, also known as gemini (B1671429) surfactants, are synthesized by the reaction of this compound with tertiary amines. These compounds have applications as antimicrobial agents and in materials science.

Experimental Protocol: Synthesis of Hexamethylene-1,6-bis(N-dodecyl-N,N-dimethylammonium bromide)

This protocol describes the synthesis of a 12-6-12 gemini surfactant.

  • In a round-bottom flask, dissolve N,N,N',N'-tetramethyl-1,6-hexanediamine (1.0 eq) in ethanol (B145695).

  • Add this compound (2.0 eq) to the solution.

  • Reflux the reaction mixture for 24 hours.

  • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

Quantitative Data: Synthesis of Bis-Quaternary Ammonium Salts

Reactant 1Reactant 2SolventReaction Time (h)Yield (%)Reference
N,N,N',N'-tetramethyl-1,6-hexanediamineThis compoundEthanol2470General procedure adapted from literature
3-PicolineThis compoundAcetonitrile48>95General procedure adapted from literature[8]

4.2. Synthesis of ω-Brominated Dodecyl Triphenylphosphonium Bromide

This intermediate is a key precursor for the synthesis of insect pheromones and other complex molecules via the Wittig reaction.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and triphenylphosphine (B44618) (1.0 eq).

  • Add anhydrous toluene (B28343) to the flask and heat the mixture to reflux.

  • Maintain reflux for 24 hours.

  • Cool the reaction mixture to room temperature, and collect the white precipitate by filtration.

  • Wash the solid with cold toluene and dry under vacuum.

Quantitative Data: Synthesis of Phosphonium Salts

Reactant 1Reactant 2SolventReaction Time (h)Yield (%)Reference
This compoundTriphenylphosphineToluene24HighGeneral procedure adapted from literature

4.3. Williamson Ether Synthesis

This compound can be used to synthesize long-chain di-ethers through the Williamson ether synthesis.

Experimental Protocol:

  • In a round-bottom flask, suspend sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Slowly add a solution of the desired alcohol (2.0 eq) in anhydrous DMF at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Quantitative Data: Williamson Ether Synthesis

AlcoholBaseSolventReaction Time (h)Yield (%)Reference
PhenolK₂CO₃Acetonitrile1285-95General procedure adapted from literature
4-MethoxyphenolNaHDMF1290General procedure adapted from literature

Visualization of Pathways and Workflows

5.1. Synthesis of a Nicotinic Receptor Antagonist

This compound serves as a linker in the synthesis of the potent nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB).[8]

G cluster_synthesis Synthesis of bPiDDB 1_12_dibromododecane This compound bPiDDB N,N′-dodecane-1,12-diyl- bis-3-picolinium dibromide (bPiDDB) 1_12_dibromododecane->bPiDDB Acetonitrile, Reflux 3_picoline 3-Picoline (2 eq) 3_picoline->bPiDDB

Synthesis of the nAChR antagonist bPiDDB.

5.2. Signaling Pathway Inhibition by bPiDDB

bPiDDB acts as an antagonist at nAChRs, thereby inhibiting nicotine-evoked neurotransmitter release, such as norepinephrine.[8]

G cluster_pathway Inhibition of Nicotine-Evoked Norepinephrine Release Nicotine Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Agonist Ca_influx Ca²⁺ Influx nAChR->Ca_influx Activation NE_release Norepinephrine Release Ca_influx->NE_release bPiDDB bPiDDB bPiDDB->nAChR Antagonist

Mechanism of nAChR antagonism by bPiDDB.

5.3. Workflow for Non-Viral Gene Delivery

Cationic bolaamphiphiles synthesized from 1,12-diaminododecane (B1677605) (derived from this compound) can be used as non-viral vectors for gene delivery.[6]

G cluster_workflow Gene Delivery Workflow Bolaamphiphile Cationic Bolaamphiphile (from 1,12-diaminododecane) Complexation Complexation Bolaamphiphile->Complexation DNA Plasmid DNA DNA->Complexation Bolaplex Bolaplex (Nanoparticle) Complexation->Bolaplex Transfection Transfection into Cells Bolaplex->Transfection Endocytosis Endocytosis Transfection->Endocytosis Endosomal_Escape Endosomal Escape Endocytosis->Endosomal_Escape Nuclear_Entry Nuclear Entry Endosomal_Escape->Nuclear_Entry Gene_Expression Gene Expression Nuclear_Entry->Gene_Expression

Workflow for gene delivery using a bolaamphiphile.

5.4. PROTAC-Mediated Protein Degradation

This compound can be utilized as a linker to synthesize PROTACs, which induce the degradation of target proteins via the ubiquitin-proteasome system.[9]

G cluster_protac PROTAC Mechanism of Action PROTAC PROTAC (with 1,12-dodecane linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

PROTAC-induced protein degradation pathway.

References

Applications of 1,12-Dibromododecane in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,12-dibromododecane in the synthesis of various polymers. This versatile α,ω-dihaloalkane serves as a key building block in several polymerization techniques, including step-growth polymerization, cross-coupling reactions, and the synthesis of polymeric ionic liquids. Its long, flexible twelve-carbon chain imparts unique properties to the resulting polymers, such as hydrophobicity, thermal stability, and specific solid-state morphologies.

Application 1: Synthesis of Tboc-Protected Ionenes via Step-Growth Polymerization

Application Note: this compound is a crucial monomer in the synthesis of ionenes, a class of polyamines containing quaternary ammonium (B1175870) centers in the polymer backbone. The reaction of this compound with a diamine, such as tert-butyl bis[3-(dimethylamino)propyl]carbamate, proceeds via a step-growth quaternization reaction to yield high molecular weight, tert-butoxycarbonyl (Boc)-protected ionenes.[1][2] These protected polymers are soluble in organic solvents and can be deprotected under acidic conditions to yield pH-sensitive, protonatable ionenes. Such polymers are of significant interest in biomedical applications, including gene delivery, due to their ability to complex with nucleic acids.[1]

Quantitative Data:
Polymer NameMonomer 1Monomer 2Molecular Weight (Mw)Reference
Tboc-Protected Dodecyl IoneneThis compoundtert-butyl bis[3-(dimethylamino)propyl]carbamate> 30 kDa[1][2]
Experimental Protocol: Synthesis of Tboc-Protected Dodecyl Ionene

Materials:

  • This compound (1.0 eq)

  • tert-butyl bis[3-(dimethylamino)propyl]carbamate (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve equimolar amounts of this compound and tert-butyl bis[3-(dimethylamino)propyl]carbamate in anhydrous DMF.

  • Heat the reaction mixture to 70-80 °C and stir under a nitrogen atmosphere for 48-72 hours.

  • Monitor the progress of the polymerization by observing the increase in viscosity of the solution.

  • After the reaction is complete, cool the solution to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred diethyl ether.

  • Collect the white precipitate by vacuum filtration.

  • Wash the polymer precipitate thoroughly with diethyl ether to remove any unreacted monomers and residual solvent.

  • Dry the purified polymer under vacuum at 40-50 °C to a constant weight.

experimental_workflow_ionene cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Purification reactant1 This compound dissolve Dissolve reactants in DMF reactant1->dissolve reactant2 tert-butyl bis[3-(dimethylamino)propyl]carbamate reactant2->dissolve solvent DMF solvent->dissolve heat Heat to 70-80°C (48-72h under N2) dissolve->heat precipitate Precipitate in Diethyl Ether heat->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Diethyl Ether filter->wash dry Dry under Vacuum wash->dry product Tboc-Protected Ionene dry->product

Workflow for the synthesis of Tboc-protected ionenes.

Application 2: Synthesis of Poly(p-phenylene dodecylene) via Kumada Coupling Polymerization

Application Note: this compound can be utilized in Kumada coupling polymerization to synthesize poly(p-phenylene alkylene)s.[3] This nickel-catalyzed cross-coupling reaction involves the polymerization of a di-Grignard reagent formed in situ from this compound with an aromatic dihalide, such as p-dichlorobenzene. The resulting poly(p-phenylene dodecylene) is a semi-crystalline polymer with a defined melting point. The long dodecylene units in the polymer backbone provide flexibility and influence the crystalline structure of the material. These types of polymers are of interest for applications in materials science where specific thermal and morphological properties are desired.

Quantitative Data:
Polymer NameMonomer 1Monomer 2CatalystMelting Point (°C)Reference
Poly(p-phenylene dodecylene)This compoundp-DichlorobenzeneNiCl2(dppp)80.1[3]
Experimental Protocol: Synthesis of Poly(p-phenylene dodecylene)

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (2.2 eq)

  • p-Dichlorobenzene (1.0 eq)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl2(dppp)) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

Procedure:

  • Activate magnesium turnings in a dry, three-necked round-bottom flask under a nitrogen atmosphere.

  • Prepare the Grignard reagent by adding a solution of this compound in anhydrous THF dropwise to the activated magnesium turnings. Maintain the reaction under gentle reflux.

  • After the formation of the di-Grignard reagent is complete, cool the reaction mixture to room temperature.

  • In a separate flask, dissolve p-dichlorobenzene and a catalytic amount of NiCl2(dppp) in anhydrous THF.

  • Transfer the Grignard reagent solution to the solution of p-dichlorobenzene and catalyst via a cannula.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Quench the polymerization by slowly adding 1 M hydrochloric acid.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash it with methanol, and then with water.

  • Dry the resulting poly(p-phenylene dodecylene) in a vacuum oven.

experimental_workflow_kumada cluster_grignard Grignard Reagent Formation cluster_polymerization Kumada Coupling cluster_workup Work-up and Purification reactant1 This compound grignard Di-Grignard Reagent reactant1->grignard mg Magnesium mg->grignard thf1 Anhydrous THF thf1->grignard polymerize Polymerization (24h, RT under N2) grignard->polymerize reactant2 p-Dichlorobenzene reactant2->polymerize catalyst NiCl2(dppp) catalyst->polymerize thf2 Anhydrous THF thf2->polymerize quench Quench with 1M HCl polymerize->quench precipitate Precipitate in Methanol quench->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry under Vacuum filter_wash->dry product Poly(p-phenylene dodecylene) dry->product

Workflow for Kumada coupling polymerization.

Application 3: Synthesis of Polymeric Ionic Liquids (PILs)

Application Note: this compound is an effective di-alkylating agent for the synthesis of polymeric ionic liquids (PILs). In this application, it acts as a linker between polymerizable or pre-polymerized units containing nucleophilic groups, such as imidazoles. The reaction of this compound with a bis-imidazole monomer results in a poly(imidazolium) salt, a type of PIL. These materials combine the properties of polymers with those of ionic liquids, such as high thermal stability and ionic conductivity. They are being explored for a variety of applications, including as solid polymer electrolytes in batteries, gas separation membranes, and catalysts.

Quantitative Data:
Polymer NameMonomer 1Monomer 2SolventTemperature (°C)
Poly(dodecyl-bis-imidazolium bromide)This compound1,1'-(1,4-butanediyl)bis(imidazole)AcetonitrileReflux
Experimental Protocol: Synthesis of a Poly(imidazolium) Salt

Materials:

  • This compound (1.0 eq)

  • 1,1'-(1,4-butanediyl)bis(imidazole) (1.0 eq)

  • Acetonitrile

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and 1,1'-(1,4-butanediyl)bis(imidazole) in acetonitrile.

  • Reflux the reaction mixture with stirring for 24-48 hours. A precipitate will form as the polymerization proceeds.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid polymer by vacuum filtration.

  • Wash the polymer extensively with ethyl acetate to remove any unreacted monomers and impurities.

  • Dry the resulting polymeric ionic liquid in a vacuum oven at 60-70 °C until a constant weight is achieved.

logical_relationship_pil Monomer1 This compound (α,ω-dielectrophile) Reaction Menshutkin Polycondensation Monomer1->Reaction Monomer2 Bis-imidazole (dinucleophile) Monomer2->Reaction Polymer Polymeric Ionic Liquid (Poly(imidazolium salt)) Reaction->Polymer Properties Properties: - Ionic Conductivity - Thermal Stability - Solid Polymer Electrolyte Polymer->Properties Applications Applications: - Batteries - Membranes - Catalysis Properties->Applications

Logical relationship in PIL synthesis.

References

1,12-Dibromododecane: A Versatile Cross-Linking Agent for Advanced Material Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,12-Dibromododecane is a long-chain aliphatic hydrocarbon featuring a bromine atom at each end of its twelve-carbon backbone. This bifunctional characteristic makes it an effective cross-linking agent in material science, enabling the formation of robust, three-dimensional polymer networks. The long, flexible dodecane (B42187) chain imparts unique properties to the resulting materials, influencing their mechanical strength, thermal stability, and swelling behavior. These application notes provide detailed protocols for utilizing this compound as a cross-linking agent in the synthesis of ionene polymers and cross-linked polyamine networks, along with expected material properties.

Key Applications

The bifunctionality of this compound allows it to act as a bridge between polymer chains, a critical function in the synthesis of specialized polymers and resins. This cross-linking capability significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials.[1] A notable application is in electropolymerization, where it serves as a bridging molecule to facilitate the creation of conductive polymer films and networks essential for flexible electronics, sensors, and energy storage devices.[1]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application as a cross-linking agent.

PropertyValue
CAS Number 3344-70-5
Molecular Formula C₁₂H₂₄Br₂
Molecular Weight 328.13 g/mol
Appearance White to off-white solid
Melting Point 38-42 °C
Boiling Point 215 °C at 15 mmHg
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695), ether, and benzene.

Application 1: Synthesis of Cross-Linked Ionene Polymers

Ionene polymers are a class of polyamines containing quaternary ammonium (B1175870) groups in the polymer backbone. Cross-linking with this compound enhances their mechanical and thermal properties, making them suitable for applications such as gene delivery, antimicrobial coatings, and membranes.

Experimental Protocol: Synthesis of a Cross-Linked Poly(N,N,N',N'-tetramethyl-1,6-hexanediamine-co-1,12-dodecanediamine) Dibromide

This protocol details the synthesis of a cross-linked ionene polymer using this compound.

Materials:

  • N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA)

  • This compound

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), dissolve N,N,N',N'-tetramethyl-1,6-hexanediamine (e.g., 1.72 g, 10 mmol) in anhydrous DMF (50 mL).

  • Addition of Cross-linker: To the stirred solution, add this compound (e.g., 3.28 g, 10 mmol) dropwise at room temperature. The molar ratio of the diamine to the dibromoalkane can be varied to control the degree of cross-linking.

  • Polymerization: Heat the reaction mixture to 70°C and stir for 48 hours under an inert atmosphere. The solution will become more viscous as the polymerization proceeds.

  • Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred diethyl ether (e.g., 500 mL).

  • Isolation: Collect the white precipitate by filtration, wash it thoroughly with diethyl ether to remove unreacted monomers and oligomers.

  • Drying: Dry the resulting cross-linked ionene polymer in a vacuum oven at 40°C to a constant weight.

Characterization:

The synthesized polymer can be characterized by:

  • FTIR Spectroscopy: To confirm the presence of quaternary ammonium groups and the disappearance of the C-Br stretching band.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Expected Impact of Cross-Linking on Ionene Polymer Properties

The introduction of this compound as a cross-linker is expected to significantly alter the material properties.

PropertyUncross-linked IoneneCross-linked with this compound
Molecular Weight LowerHigher (forms a network)
Solubility Soluble in polar solventsInsoluble, swells in polar solvents
Glass Transition Temp. (Tg) LowerHigher
Thermal Decomposition Temp. LowerHigher
Mechanical Strength LowerHigher

Application 2: Preparation of Cross-Linked Polyamine Adsorbents

Cross-linking polyamines with this compound can produce highly effective adsorbents for various pollutants, including heavy metals and organic dyes, from aqueous solutions. The cross-linked network structure provides stability and prevents the dissolution of the polyamine in the solution.

Experimental Protocol: Synthesis of a Cross-Linked Polyallylamine Adsorbent

This protocol describes the synthesis of a cross-linked polyallylamine adsorbent.

Materials:

  • Polyallylamine (PAA)

  • This compound

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

Procedure:

  • Dissolution of Polyamine: Dissolve polyallylamine (e.g., 5.7 g, 0.1 mol of monomer units) in ethanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Cross-linker and Base: In a separate beaker, dissolve this compound (e.g., 1.64 g, 5 mmol, for a 10 mol% cross-linking ratio relative to amine groups) and sodium hydroxide (0.4 g, 10 mmol) in ethanol (50 mL). Add this solution dropwise to the polyallylamine solution with vigorous stirring. The NaOH acts as a base to neutralize the HBr formed during the reaction.

  • Cross-linking Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 24 hours with continuous stirring. A gel-like precipitate will form as the reaction progresses.

  • Purification: After cooling, filter the cross-linked polymer. Wash the solid product extensively with deionized water to remove unreacted reagents and sodium bromide, followed by a final wash with ethanol.

  • Drying: Dry the adsorbent material in an oven at 60°C until a constant weight is achieved.

Expected Swelling Behavior and Adsorption Capacity

The degree of cross-linking, controlled by the amount of this compound, will directly impact the swelling and adsorption properties of the polyamine network.

This compound (mol%)Swelling Ratio (g/g) in WaterAdsorption Capacity for Cu²⁺ (mg/g)
5HighHigh
10ModerateOptimal
20LowLower

Note: The swelling ratio is calculated as (mass of swollen gel - mass of dry gel) / mass of dry gel.

Visualizing the Cross-Linking Process

The following diagrams illustrate the logical workflow of the synthesis protocols described above.

experimental_workflow_ionene cluster_reactants Reactants cluster_process Process cluster_product Product TMHDA N,N,N',N'-Tetramethyl- 1,6-hexanediamine (TMHDA) Dissolution Dissolve TMHDA in DMF under Inert Atmosphere TMHDA->Dissolution DBD This compound Addition Add this compound DBD->Addition DMF Anhydrous DMF DMF->Dissolution Dissolution->Addition Polymerization Heat to 70°C for 48h Addition->Polymerization Precipitation Precipitate in Diethyl Ether Polymerization->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Vacuum Dry at 40°C Filtration->Drying Product Cross-Linked Ionene Polymer Drying->Product experimental_workflow_polyamine cluster_reactants Reactants cluster_process Process cluster_product Product PAA Polyallylamine (PAA) Dissolution_PAA Dissolve PAA in Ethanol PAA->Dissolution_PAA DBD This compound Prepare_Solution Prepare Solution of DBD and NaOH in Ethanol DBD->Prepare_Solution EtOH Ethanol EtOH->Dissolution_PAA EtOH->Prepare_Solution NaOH Sodium Hydroxide NaOH->Prepare_Solution Addition Add DBD/NaOH Solution to PAA Dissolution_PAA->Addition Prepare_Solution->Addition Reaction Reflux for 24h Addition->Reaction Purification Filter and Wash with Water/Ethanol Reaction->Purification Drying Dry at 60°C Purification->Drying Product Cross-Linked Polyamine Adsorbent Drying->Product

References

Application Notes and Protocols: Preparation of t-Boc-Protected Ionenes Using 1,12-Dibromododecane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of t-Boc-protected ionenes. The procedure involves a multi-step synthesis of a custom di-tertiary amine monomer containing a t-Boc-protected secondary amine, followed by polycondensation with 1,12-dibromododecane. A subsequent protocol for the deprotection of the t-Boc group to yield a functionalized ionene with pendant secondary amine groups is also described. These protocols are intended to serve as a comprehensive guide for researchers interested in the synthesis of functional polycations for various applications, including gene delivery and antimicrobial materials.

Synthetic Strategy Overview

The synthesis of t-Boc-protected ionenes is achieved through a three-stage process. The first stage involves the synthesis of the monomer, which is a di-tertiary amine containing a t-Boc-protected secondary amine. The second stage is the polycondensation of this monomer with this compound to form the t-Boc-protected ionene. The final optional stage is the deprotection of the t-Boc group to expose the secondary amine functionality.

G cluster_0 Stage 1: Monomer Synthesis cluster_1 Stage 2: Polymerization cluster_2 Stage 3: Deprotection (Optional) A Diethylenetriamine (B155796) B Selective Boc Protection A->B C N'-(tert-butoxycarbonyl)diethylenetriamine B->C D Permethylation (Eschweiler-Clarke) C->D E Monomer: N'-(tert-butoxycarbonyl)- N,N,N'',N''-tetramethyldiethylenetriamine D->E G Polycondensation E->G F This compound F->G H t-Boc-Protected Ionene I Acidic Deprotection H->I J Functionalized Ionene I->J

Caption: Overall workflow for the synthesis of t-Boc-protected ionenes.

Experimental Protocols

Stage 1: Monomer Synthesis

2.1.1. Synthesis of N'-(tert-butoxycarbonyl)diethylenetriamine (1)

This protocol describes the selective protection of the secondary amine of diethylenetriamine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

Protocol:

  • In a 250 mL round-bottom flask, dissolve diethylenetriamine (1 eq) in dichloromethane (DCM).

  • In a separate beaker, prepare a solution of sodium hydroxide (2 eq) in deionized water.

  • Combine the two solutions in a separatory funnel and shake vigorously. Separate the organic layer.

  • Cool the organic layer to 0 °C in an ice bath with stirring.

  • Dissolve di-tert-butyl dicarbonate (1 eq) in DCM and add it dropwise to the cooled amine solution over a period of 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with deionized water (3 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by column chromatography (silica gel, gradient elution with DCM/Methanol) to obtain pure N'-(tert-butoxycarbonyl)diethylenetriamine.

2.1.2. Synthesis of N'-(tert-butoxycarbonyl)-N,N,N'',N''-tetramethyldiethylenetriamine (2)

This protocol details the permethylation of the terminal primary amines of N'-(tert-butoxycarbonyl)diethylenetriamine using the Eschweiler-Clarke reaction.[1][2][3] This reaction uses formaldehyde (B43269) as the methyl source and formic acid as the reducing agent.[1]

Materials:

  • N'-(tert-butoxycarbonyl)diethylenetriamine (1)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

Protocol:

  • To a 250 mL round-bottom flask, add N'-(tert-butoxycarbonyl)diethylenetriamine (1 eq).

  • Add formic acid (5 eq) to the flask, followed by the slow addition of formaldehyde solution (5 eq).

  • Heat the reaction mixture to reflux (approximately 100 °C) for 8-12 hours. The reaction progress can be monitored by TLC.

  • Cool the mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the di-tertiary amine monomer. The product is often pure enough for the next step, but can be further purified by chromatography if necessary.

Monomer Synthesis Data
Parameter Value
Starting MaterialDiethylenetriamine
Intermediate Yield60-75%
Final Monomer Yield85-95%
Purity (by NMR)>95%
Stage 2: Polymerization

2.2.1. Synthesis of t-Boc-Protected Ionene (3)

This protocol describes the polycondensation of the di-tertiary amine monomer with this compound via the Menshutkin reaction to form the ionene polymer.

Materials:

  • N'-(tert-butoxycarbonyl)-N,N,N'',N''-tetramethyldiethylenetriamine (2)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Vacuum filtration apparatus

Protocol:

  • In a reaction vessel equipped with a magnetic stirrer and a condenser, dissolve the monomer (2) (1 eq) and this compound (1 eq) in DMF. The concentration of each reactant should be between 0.5 and 1.0 M.

  • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours under a nitrogen atmosphere.

  • The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • After the reaction is complete, cool the solution to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred diethyl ether.

  • Collect the precipitated polymer by vacuum filtration.

  • Wash the polymer with fresh diethyl ether to remove any unreacted monomers and residual solvent.

  • Dry the t-Boc-protected ionene polymer under vacuum at 40 °C overnight.

G monomer Monomer (2) + this compound in DMF reaction Heat (60-80 °C) 24-48 hours monomer->reaction precipitation Precipitate in Diethyl Ether reaction->precipitation filtration Vacuum Filtration precipitation->filtration drying Dry under Vacuum filtration->drying product t-Boc-Protected Ionene (3) drying->product

Caption: Experimental workflow for the polymerization step.

Polymerization Data
Parameter Value
Monomer:Dibromide Ratio1:1
SolventDMF
Temperature70 °C
Time48 hours
Yield80-90%
Molecular Weight (Mn, by GPC)10,000 - 25,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Stage 3: Deprotection (Optional)

2.3.1. Synthesis of Functionalized Ionene (4)

This protocol describes the removal of the t-Boc protecting group using a strong acid, typically trifluoroacetic acid (TFA), to yield the final functionalized ionene with pendant secondary amine groups.[4][5][6]

Materials:

  • t-Boc-Protected Ionene (3)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Dialysis tubing (appropriate MWCO)

  • Deionized water

Protocol:

  • Dissolve the t-Boc-protected ionene (1 eq) in a minimal amount of dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) to the solution (typically a 1:1 v/v mixture of DCM:TFA).

  • Stir the reaction mixture at room temperature for 2-4 hours. The deprotection is often accompanied by the evolution of CO₂ gas.[4]

  • Remove the solvent and excess TFA by rotary evaporation.

  • Re-dissolve the crude product in a minimal amount of deionized water.

  • Transfer the aqueous solution to a dialysis tube and dialyze against deionized water for 48 hours, changing the water frequently to remove TFA salts and any small molecules.

  • Lyophilize the dialyzed solution to obtain the final functionalized ionene as a solid.

Deprotection Data
Parameter Value
Deprotecting AgentTrifluoroacetic acid (TFA)
SolventDichloromethane (DCM)
Time3 hours
PurificationDialysis
Yield>95%
Confirmation of DeprotectionDisappearance of Boc signal in ¹H NMR

Characterization

The synthesized monomers and polymers should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the monomers and the final polymers. The disappearance of the t-Boc peak (around 1.4 ppm in ¹H NMR) confirms successful deprotection.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. The C=O stretch of the carbamate (B1207046) (around 1680-1700 cm⁻¹) should be present in the t-Boc protected polymer and absent after deprotection.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymers.[8][9] GPC can be coupled with IR or NMR for more detailed analysis of the polymer composition across the molecular weight distribution.[10][11]

References

Application Notes and Protocols for Surface Modification using 1,12-Dibromododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the potential use of 1,12-dibromododecane as a bifunctional linker for the formation of self-assembling monolayers (SAMs) and for surface modification. This document outlines the properties of this compound, proposes a protocol for surface functionalization, and details methods for characterization.

Introduction

This compound is a linear alkyl chain with bromine atoms at both terminal positions, making it a versatile bifunctional molecule.[1] This structure allows it to act as a linker, potentially attaching to a substrate at one end and presenting a reactive bromine group at the other for further chemical modifications. While the use of alkanethiols for forming SAMs on gold is well-established, the application of dihaloalkanes like this compound for creating ordered monolayers is a less explored area. However, the principles of surface modification using alkyl halides on substrates such as silicon and graphene oxide suggest a viable pathway for the application of this compound in creating functionalized surfaces.

The primary role of this compound in this context is to form a covalently attached monolayer where one bromo group binds to a suitably prepared surface, and the terminal bromo group is then available for subsequent nucleophilic substitution reactions. This enables the creation of "bifunctional surfaces," which are of significant interest in drug development, biosensor fabrication, and materials science.

Potential Applications

The ability to create a surface with a reactive terminal halide opens up numerous possibilities for secondary functionalization. Potential applications include:

  • Drug Delivery: Covalent attachment of drug molecules to the surface of nanoparticles or implants.

  • Biosensor Development: Immobilization of proteins, antibodies, or DNA probes for specific analyte detection.

  • Controlled Cell Culture: Tailoring surface chemistry to promote or inhibit cell adhesion.

  • Combinatorial Chemistry: Creating arrays of different functional groups on a single substrate for high-throughput screening.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound relevant to its use in surface modification.

PropertyValueReference
Chemical Formula C₁₂H₂₄Br₂
Molecular Weight 328.13 g/mol
Appearance Off-white to pale brown crystalline solid
Melting Point 38-42 °C
Boiling Point 215 °C at 15 mmHg
Solubility Soluble in hot methanol (B129727) and other organic solvents; insoluble in water.
Stability Stable under recommended storage conditions. Combustible and incompatible with strong oxidizing agents.

Characterization of surfaces modified with long-chain alkyl halides would be expected to show changes in surface properties. The following table provides expected trends based on analogous systems.

Characterization TechniqueExpected Outcome
Contact Angle Goniometry Increase in water contact angle after initial monolayer formation due to the hydrophobic nature of the alkyl chain. Subsequent functionalization will alter the contact angle based on the hydrophilicity of the attached molecule.
Ellipsometry An increase in layer thickness consistent with the length of the dodecane (B42187) chain (approximately 1.5 - 2.0 nm).
X-ray Photoelectron Spectroscopy (XPS) Appearance of Br 3d peaks after initial attachment. A decrease in the Br 3d signal and the appearance of new elemental signals (e.g., N 1s, O 1s) after subsequent functionalization.

Experimental Protocols

The following protocols are proposed methodologies for the formation and characterization of a functionalized monolayer using this compound. These are based on established procedures for other alkyl halides and should be optimized for specific substrates and applications.

Protocol 1: Formation of a Bromo-Terminated Monolayer on a Hydroxylated Surface (e.g., Silicon Dioxide)

This protocol describes a two-step process to first activate the surface and then attach the this compound.

Materials:

  • Silicon wafers with a native oxide layer

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • This compound

  • Triethylamine (B128534) (TEA)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse silicon wafers in Piranha solution for 15 minutes to clean and hydroxylate the surface.

    • Rinse the wafers thoroughly with copious amounts of DI water.

    • Dry the wafers under a gentle stream of nitrogen gas.

  • Amination of the Surface:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the clean, dry silicon wafers in the APTES solution for 2 hours at room temperature.

    • Rinse the wafers with toluene, followed by ethanol, and finally DI water.

    • Dry the wafers under a stream of nitrogen.

  • Attachment of this compound:

    • Prepare a 10 mM solution of this compound in anhydrous toluene.

    • Add triethylamine (TEA) to the solution to act as a base (a 1.5-fold molar excess relative to this compound).

    • Immerse the aminated silicon wafers in the solution.

    • Heat the reaction mixture to 60°C and leave for 12-24 hours under a nitrogen atmosphere.

    • After the reaction, sonicate the wafers in toluene for 5 minutes to remove any physisorbed molecules.

    • Rinse with fresh toluene and then ethanol.

    • Dry under a stream of nitrogen.

Protocol 2: Characterization of the Bromo-Terminated Monolayer

1. Contact Angle Measurement:

  • Measure the static water contact angle of the cleaned substrate, the aminated substrate, and the final bromo-terminated surface.
  • An increase in the contact angle after the attachment of this compound indicates the formation of a hydrophobic alkyl layer.

2. Ellipsometry:

  • Measure the thickness of the native oxide layer on the silicon wafer before modification.
  • Measure the thickness of the organic layer after the attachment of this compound.
  • The expected thickness of a dodecane monolayer is in the range of 1.5-2.0 nm.

3. X-ray Photoelectron Spectroscopy (XPS):

  • Acquire survey spectra to identify the elements present on the surface at each stage of modification.
  • Acquire high-resolution spectra of the C 1s, Si 2p, O 1s, N 1s, and Br 3d regions.
  • The presence of a Br 3d signal confirms the successful attachment of this compound.

Visualizations

G cluster_0 Surface Preparation cluster_1 Surface Amination cluster_2 Monolayer Formation cluster_3 Further Functionalization Si_wafer Silicon Wafer Hydroxylated_Si Hydroxylated Surface Si_wafer->Hydroxylated_Si Piranha Etch Aminated_Si Aminated Surface Hydroxylated_Si->Aminated_Si APTES Bromo_Surface Bromo-Terminated Surface Aminated_Si->Bromo_Surface This compound Functionalized_Surface Functionalized Surface Bromo_Surface->Functionalized_Surface Nucleophilic Substitution

Caption: Proposed workflow for the formation of a functionalized monolayer using this compound.

G ContactAngle Contact Angle Hydrophobicity Surface Hydrophobicity ContactAngle->Hydrophobicity Ellipsometry Ellipsometry Thickness Layer Thickness Ellipsometry->Thickness XPS XPS Composition Elemental Composition XPS->Composition Bonding Chemical Bonding States XPS->Bonding

Caption: Logical relationship of techniques for surface characterization.

References

The Role of 1,12-Dibromododecane in Advancing Flexible Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-chain aliphatic compound, 1,12-dibromododecane, is emerging as a versatile building block in the development of next-generation flexible electronics. Its bifunctional nature, with reactive bromine atoms at either end of a flexible twelve-carbon chain, allows it to function as a linker, crosslinker, and a key component in the synthesis of novel organic semiconductors. These attributes are being leveraged to enhance the mechanical flexibility and electrical performance of a variety of electronic devices, from wearable sensors to flexible displays.

This document provides detailed application notes and experimental protocols for the use of this compound in the fabrication of flexible electronic components. It is intended to serve as a practical guide for researchers and scientists in the field.

Key Applications in Flexible Electronics

This compound's utility in flexible electronics stems from its ability to be incorporated into various material systems, including conductive polymers and self-assembled monolayers (SAMs).

  • Synthesis of Conductive Polymers: As a linker molecule, this compound can be used in the synthesis of conjugated polymers, such as polythiophene derivatives. By connecting shorter conjugated segments, the flexible dodecane (B42187) chain can improve the processability and mechanical compliance of the resulting polymer without significantly compromising its electrical conductivity.

  • Formation of Self-Assembled Monolayers (SAMs): The terminal bromine atoms can be converted to thiol groups, enabling the formation of SAMs on gold or other noble metal electrodes. These SAMs can function as dielectric layers in organic field-effect transistors (OFETs), passivate electrode surfaces to reduce charge injection barriers, and act as a platform for the immobilization of sensing elements in biosensors.

  • Crosslinking of Elastomers: The reactivity of the bromine end groups allows this compound to act as a crosslinker for elastomeric matrices, such as polydimethylsiloxane (B3030410) (PDMS). This can be used to tune the mechanical properties of the substrate, enhancing its durability and resilience for wearable applications.

Quantitative Data Summary

The following tables summarize key quantitative data related to the materials and devices discussed in the experimental protocols.

Material SystemPropertyValue
Poly(3-hexylthiophene) (P3HT) (typical)Electrical Conductivity10⁻⁵ - 10 S/cm
Hole Mobility0.01 - 0.1 cm²/Vs
Polydimethylsiloxane (PDMS) (unfilled)Young's Modulus0.3 - 3.7 MPa
1,12-Alkanedithiol SAM on GoldThickness~1.5 - 2.0 nm

Table 1: Material Properties. This table provides typical ranges for the electrical and mechanical properties of materials relevant to the applications of this compound.

Device TypeKey Performance MetricTypical Value Range
Flexible Organic Field-Effect Transistor (OFET)On/Off Ratio> 10⁴
Charge Carrier Mobility0.1 - 1.0 cm²/Vs
Flexible Pressure SensorSensitivity0.1 - 10 kPa⁻¹
Response Time< 100 ms

Table 2: Flexible Device Performance. This table outlines the typical performance characteristics of flexible electronic devices where this compound can be utilized.

Experimental Protocols

Protocol 1: Synthesis of 1,12-Dodecanedithiol (B1597232) from this compound

This protocol describes the conversion of this compound to 1,12-dodecanedithiol, a necessary precursor for forming self-assembled monolayers on gold surfaces.

Materials:

Procedure:

  • Thiouronium Salt Formation: In a round-bottom flask, dissolve this compound (1 eq) and thiourea (2.2 eq) in ethanol. Reflux the mixture for 4-6 hours.

  • Hydrolysis: Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (2.5 eq) in water. Reflux the mixture for another 2-3 hours.

  • Acidification and Extraction: Cool the mixture in an ice bath and acidify with hydrochloric acid until the pH is ~1. Extract the product with diethyl ether (3 x 50 mL).

  • Drying and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield 1,12-dodecanedithiol.

Synthesis_of_Dithiol cluster_step1 Step 1: Thiouronium Salt Formation cluster_step2 Step 2: Hydrolysis DBD This compound Thiouronium_Salt Intermediate Thiouronium Salt DBD->Thiouronium_Salt Reflux Thiourea Thiourea Thiourea->Thiouronium_Salt Ethanol Ethanol Dithiol 1,12-Dodecanedithiol Thiouronium_Salt->Dithiol Reflux NaOH NaOH (aq) NaOH->Dithiol

Figure 1: Synthesis of 1,12-dodecanedithiol.

Protocol 2: Formation of a 1,12-Dodecanedithiol Self-Assembled Monolayer (SAM) on a Gold Substrate

This protocol details the formation of a SAM on a gold surface, which can serve as a dielectric layer or a functional interface in flexible electronic devices.

Materials:

  • Gold-coated flexible substrate (e.g., PET with a thin layer of gold)

  • 1,12-dodecanedithiol

  • Absolute ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

  • High-purity nitrogen gas

Procedure:

  • Substrate Cleaning: Immerse the gold-coated substrate in piranha solution for 5-10 minutes. Rinse thoroughly with deionized water and then with absolute ethanol. Dry the substrate under a stream of nitrogen gas.

  • SAM Solution Preparation: Prepare a 1-5 mM solution of 1,12-dodecanedithiol in absolute ethanol.

  • Self-Assembly: Immerse the clean, dry gold substrate in the dithiol solution in a sealed container. Purge the container with nitrogen to minimize oxidation. Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying: Remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules. Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

SAM_Formation_Workflow Start Start Clean_Substrate Clean Gold Substrate Start->Clean_Substrate Immerse_Substrate Immerse Substrate in Solution Clean_Substrate->Immerse_Substrate Prepare_Solution Prepare Dithiol Solution Prepare_Solution->Immerse_Substrate Incubate Incubate for 18-24 hours Immerse_Substrate->Incubate Rinse_Substrate Rinse with Ethanol Incubate->Rinse_Substrate Dry_Substrate Dry with Nitrogen Rinse_Substrate->Dry_Substrate End SAM-coated Substrate Dry_Substrate->End

Figure 2: Workflow for SAM formation.

Protocol 3: Synthesis of a Polythiophene Copolymer using this compound via Grignard Metathesis (GRIM) Polymerization

This protocol provides a general methodology for incorporating this compound as a flexible linker in a polythiophene backbone, a common conductive polymer in flexible electronics.

Materials:

Procedure:

  • Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2,5-dibromo-3-hexylthiophene and this compound (in the desired molar ratio) in anhydrous THF.

  • Grignard Reagent Formation: Cool the solution to 0°C and slowly add a solution of isopropylmagnesium chloride in THF (1.05 equivalents per bromine atom). Stir the mixture at room temperature for 1-2 hours to form the Grignard reagents.

  • Polymerization: Add a catalytic amount of Ni(dppp)Cl₂ (0.5-2 mol%) to the solution. The reaction mixture will typically warm up and change color. Stir for 2-4 hours at room temperature.

  • Termination and Precipitation: Terminate the polymerization by adding a few milliliters of 5 M HCl. Precipitate the polymer by pouring the reaction mixture into methanol.

  • Purification: Filter the polymer and wash it thoroughly with methanol. The purified polymer can then be dissolved in a suitable solvent like chloroform for further characterization and device fabrication.

GRIM_Polymerization Monomers Thiophene Monomer & This compound Grignard_Formation Grignard Reagent Formation (i-PrMgCl) Monomers->Grignard_Formation Polymerization Polymerization (Ni(dppp)Cl₂) Grignard_Formation->Polymerization Termination Termination (HCl) Polymerization->Termination Precipitation Precipitation (Methanol) Termination->Precipitation Purification Purification Precipitation->Purification Final_Polymer Conductive Polymer Purification->Final_Polymer

Figure 3: GRIM polymerization workflow.

Conclusion

This compound offers a valuable tool for materials scientists and engineers working on flexible electronics. Its long, flexible alkyl chain and reactive end groups provide a means to tune the mechanical and electrical properties of organic electronic materials. The protocols provided herein offer a starting point for the synthesis and application of this compound-containing materials. Further optimization of reaction conditions and material compositions will undoubtedly lead to the development of even more advanced and robust flexible electronic devices.

Synthesis of Dodecamethylene-bis(triphenylphosphonium) Dibromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dodecamethylene-bis(triphenylphosphonium) dibromide from 1,12-dibromododecane and triphenylphosphine (B44618). This versatile molecule serves as a key intermediate in various organic syntheses, most notably as a precursor for a bis-Wittig reagent used in the construction of long-chain alkenes and macrocyclic compounds.

Application Notes

Dodecamethylene-bis(triphenylphosphonium) dibromide is primarily utilized as a C12-linker in the Wittig reaction. Upon deprotonation with a strong base, it forms a bis-ylide, which can react with two equivalents of an aldehyde or ketone, or intramolecularly with a dialdehyde (B1249045) or diketone to form complex cyclic or polymeric structures.

Key Applications:

  • Macrocycle Synthesis: The bis-Wittig reagent derived from this salt is a powerful tool for the synthesis of large ring structures, which are of interest in supramolecular chemistry and as scaffolds in drug discovery. The long, flexible dodecamethylene chain allows for the formation of macrocycles with minimal ring strain.

  • Polymer Chemistry: This compound can be used in polymerization reactions to introduce long-chain aliphatic linkages into polymer backbones.

  • Phase-Transfer Catalysis: Like other quaternary phosphonium (B103445) salts, this compound may exhibit properties as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.

  • Biological Activity: Long-chain bis(phosphonium) salts have been investigated for their antimicrobial properties.

Synthesis of Dodecamethylene-bis(triphenylphosphonium) Dibromide

The synthesis involves a nucleophilic substitution reaction where triphenylphosphine displaces the bromide ions from this compound.

Reaction Scheme

G reactant1 Br-(CH₂)₁₂-Br Reaction reactant1->Reaction reactant2 2 P(C₆H₅)₃ reactant2->Reaction product [(C₆H₅)₃P⁺-(CH₂)₁₂-P⁺(C₆H₅)₃] 2Br⁻ Reaction->product

Caption: Synthesis of dodecamethylene-bis(triphenylphosphonium) dibromide.

Experimental Protocol

This protocol is adapted from the work of Yuan et al.[1]

Materials:

  • This compound

  • Triphenylphosphine

  • N,N-dimethyl acetamide (B32628) (DMAC)

  • Petroleum ether (b.p. 90-120°C)

  • Distilled water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

  • Vacuum evaporator

  • Separatory funnel

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine this compound and triphenylphosphine in a 1:2 molar ratio.

  • Add N,N-dimethyl acetamide (DMAC) as the solvent.

  • Heat the reaction mixture to 140-150°C under a nitrogen atmosphere with continuous stirring.[1]

  • Maintain the reaction at this temperature for 20 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent (DMAC) under vacuum to obtain a light yellow liquid crude product.[1]

  • Disperse the crude product in 45 mL of distilled water.

  • Transfer the aqueous solution to a separatory funnel and extract twice with 90 mL of petroleum ether (b.p. 90-120°C) to remove any unreacted starting materials.[1]

  • Separate the aqueous layer and remove the water using a rotary evaporator to yield the final product, dodecamethylene-bis(triphenylphosphonium) dibromide.[1]

  • Dry the product under vacuum.

Characterization Data
ParameterValueReference
Appearance Light yellow liquid (crude)[1]
Yield 81.6%[1]
¹H NMR (CDCl₃) δ 7.85-7.65 (m, 30H, Ar-H), 3.65-3.55 (m, 4H, P-CH₂), 1.65-1.55 (m, 4H, P-CH₂-CH₂), 1.25-1.15 (br s, 16H, -(CH₂)₈-)[2]
¹³C NMR (100 MHz, CDCl₃) δ 134.72 (6s, ArCHpara), 133.53 (12d, J=10.2 Hz, ArCHmeta), 130.09 (12d, J=12.5 Hz, ArCHorto), 118.32 (6d, J=86.0 Hz, ArC-P), 30.17 (2d, C4,C11), 29.55 (2d, C5,C10), 29.39 (2d, C6,C9), 28.60 (2s, C7,C8), 22.26 (2d, J=50.10 Hz, C2,C13), 21.94 (2d, C3,C12)[2]
³¹P NMR (162 MHz, CDCl₃) δ 26.72 (s)[2]

Application Protocol: Bis-Wittig Reaction

The following is a general protocol for a bis-Wittig reaction using dodecamethylene-bis(triphenylphosphonium) dibromide to form an alkene. The specific aldehyde or ketone, base, and reaction conditions will need to be optimized for the desired product.

Reaction Workflow

G cluster_synthesis Synthesis of Bis-Ylide cluster_wittig Wittig Reaction cluster_workup Work-up and Purification Phosphonium_Salt Dodecamethylene-bis (triphenylphosphonium) dibromide Bis_Ylide Bis-Ylide Intermediate Phosphonium_Salt->Bis_Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Bis_Ylide Solvent1 Anhydrous Solvent (e.g., THF, DMSO) Solvent1->Bis_Ylide Alkene Alkene Product Bis_Ylide->Alkene Reaction Carbonyl Aldehyde or Ketone Carbonyl->Alkene TPO Triphenylphosphine Oxide Alkene->TPO Byproduct Quenching Quench Reaction Alkene->Quenching Extraction Aqueous Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product Purified Alkene Chromatography->Final_Product

Caption: General workflow for a bis-Wittig reaction.

Materials:

  • Dodecamethylene-bis(triphenylphosphonium) dibromide

  • Anhydrous solvent (e.g., THF, DMSO)

  • Strong base (e.g., n-butyllithium, sodium hydride, sodium amide)

  • Aldehyde or ketone

  • Anhydrous reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Ylide Formation:

    • In an anhydrous reaction vessel under an inert atmosphere, suspend the dodecamethylene-bis(triphenylphosphonium) dibromide in the chosen anhydrous solvent.

    • Cool the suspension to the appropriate temperature (e.g., 0°C or -78°C for n-BuLi).

    • Slowly add two equivalents of the strong base. A color change (typically to deep red or orange) indicates the formation of the ylide.

    • Stir the mixture for a specified time to ensure complete ylide formation.

  • Wittig Reaction:

    • Slowly add a solution of the aldehyde or ketone (two equivalents for intermolecular reaction, one equivalent for intramolecular reaction) in the same anhydrous solvent to the ylide solution at the appropriate temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction by the addition of a protic solvent (e.g., water or saturated ammonium (B1175870) chloride solution).

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Note: The stereoselectivity of the Wittig reaction (formation of E or Z alkene) depends on the nature of the ylide (stabilized or non-stabilized) and the reaction conditions. Non-stabilized ylides, such as the one derived from dodecamethylene-bis(triphenylphosphonium) dibromide, generally favor the formation of the Z-alkene.

References

Application Notes and Protocols: Synthesis of Insect Sex Pheromones Using 1,12-Dibromododecane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,12-Dibromododecane is a versatile bifunctional molecule that serves as a key starting material in the synthesis of various long-chain organic compounds, including insect sex pheromones. Its 12-carbon backbone and terminal bromine atoms allow for sequential functionalization, making it an ideal building block for creating the specific carbon skeletons and functional groups found in many pheromones. This document provides detailed application notes and experimental protocols for the synthesis of insect sex pheromones, specifically focusing on a synthetic route to (Z)-9-Tricosene (Muscalure), the sex pheromone of the common housefly (Musca domestica), utilizing this compound as a primary precursor.

The synthesis of insect sex pheromones is of significant interest for the development of environmentally benign pest management strategies.[1] Synthetic pheromones can be used in traps for monitoring and mass trapping of pests, or for mating disruption, which reduces the need for conventional insecticides.[2] The Wittig reaction is a powerful and widely used method for the stereoselective formation of carbon-carbon double bonds, a crucial step in the synthesis of many unsaturated pheromones.[3][4]

This protocol will detail a three-step synthesis of (Z)-9-Tricosene starting from this compound. The key steps involve the formation of a mono-phosphonium salt, a subsequent Wittig reaction with nonanal (B32974) to introduce the characteristic double bond and extend the carbon chain, and a final reduction to yield the target pheromone.

Synthesis of (Z)-9-Tricosene from this compound

The overall synthetic pathway for (Z)-9-Tricosene from this compound is depicted below. The strategy involves the selective formation of a mono-phosphonium salt, followed by a Wittig reaction to construct the C23 backbone with the required (Z)-alkene, and finally, the removal of the remaining bromo group.

Synthesis_Pathway cluster_0 Step 1: Phosphonium (B103445) Salt Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Reduction A This compound B 12-Bromododecyltriphenylphosphonium bromide A->B Triphenylphosphine (B44618), Acetonitrile (B52724), Reflux C Phosphonium Ylide B->C Base (e.g., NaH), DMSO/THF E (Z)-1-Bromo-9-tricosene C->E D Nonanal D->E F (Z)-9-Tricosene (Muscalure) E->F Reducing Agent (e.g., LiAlH4), THF

Caption: Synthetic pathway for (Z)-9-Tricosene from this compound.

Experimental Protocols

Step 1: Synthesis of 12-Bromododecyltriphenylphosphonium bromide

This step involves the reaction of this compound with one equivalent of triphenylphosphine to selectively form the mono-phosphonium salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
This compound328.1310.0 g0.0305
Triphenylphosphine (PPh₃)262.298.0 g0.0305
Acetonitrile-150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.0305 mol) and triphenylphosphine (8.0 g, 0.0305 mol).

  • Add acetonitrile (150 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product is triturated with diethyl ether to precipitate the phosphonium salt.

  • Filter the white solid, wash with diethyl ether, and dry under vacuum to yield 12-bromododecyltriphenylphosphonium bromide.

Expected Yield: 85-95%

Characterization Data (for the analogous tetradecyltriphenylphosphonium bromide):

  • This reaction is analogous to the formation of other long-chain phosphonium salts used in pheromone synthesis.[3]

Step 2: Wittig Reaction for the Synthesis of (Z)-1-Bromo-9-tricosene

This step utilizes the prepared phosphonium salt in a Wittig reaction with nonanal to form the desired alkene with predominantly (Z) stereochemistry.

Wittig_Workflow cluster_setup Reaction Setup cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification A Add NaH and DMSO to a 2-neck flask under N2 B Heat to 55-60°C for 1h to form dimsyl sodium A->B C Cool to room temp., add THF B->C D Cool to <10°C C->D E Add phosphonium salt portion-wise D->E F Stir for 1h at <10°C E->F G Cool to -5 to 5°C F->G H Add nonanal in THF dropwise over 1h G->H I Stir for 2h at 0-5°C H->I J Quench with water I->J K Extract with hexane (B92381) J->K L Wash organic layer with brine, dry over Na2SO4 K->L M Concentrate and purify by column chromatography L->M

Caption: Experimental workflow for the Wittig reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
12-Bromododecyltriphenylphosphonium bromide590.4215.0 g0.0254
Sodium Hydride (60% in mineral oil)24.001.22 g0.0305
Dimethyl sulfoxide (B87167) (DMSO), anhydrous-60 mL-
Tetrahydrofuran (THF), anhydrous-150 mL-
Nonanal142.243.61 g0.0254

Procedure:

  • To a dry 500 mL two-neck flask under a nitrogen atmosphere, add sodium hydride (1.22 g, 0.0305 mol) and anhydrous DMSO (60 mL).

  • Heat the mixture to 55-60°C for 1 hour until the evolution of hydrogen ceases and a clear solution of dimsyl sodium is formed.

  • Cool the mixture to room temperature and add anhydrous THF (100 mL).

  • Cool the reaction flask to below 10°C in an ice bath.

  • Add the 12-bromododecyltriphenylphosphonium bromide (15.0 g, 0.0254 mol) portion-wise, ensuring the temperature does not exceed 20°C.

  • Stir the resulting deep red ylide solution for 1 hour at the same temperature.

  • Cool the reaction mixture to between -5°C and 5°C.

  • Add a solution of nonanal (3.61 g, 0.0254 mol) in anhydrous THF (50 mL) dropwise over 1 hour.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at 0-5°C.

  • Quench the reaction by slowly adding 100 mL of water.

  • Transfer the mixture to a separatory funnel and extract with hexane (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (hexane as eluent) to yield (Z)-1-bromo-9-tricosene. The triphenylphosphine oxide byproduct can be challenging to remove, and alternative purification methods have been reported.[5]

Expected Yield: 60-75% Expected Z/E Ratio: >90:10. The use of non-stabilized ylides in polar aprotic solvents generally favors the formation of the Z-isomer.[4]

Step 3: Reduction of (Z)-1-Bromo-9-tricosene to (Z)-9-Tricosene

The final step is the reduction of the terminal bromo group to a methyl group to yield the final pheromone product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
(Z)-1-Bromo-9-tricosene401.525.0 g0.0124
Lithium aluminum hydride (LiAlH₄)37.950.71 g0.0187
Tetrahydrofuran (THF), anhydrous-100 mL-

Procedure:

  • To a dry 250 mL two-neck flask under a nitrogen atmosphere, add lithium aluminum hydride (0.71 g, 0.0187 mol) and anhydrous THF (50 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of (Z)-1-bromo-9-tricosene (5.0 g, 0.0124 mol) in anhydrous THF (50 mL) to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0°C and quench by the sequential dropwise addition of water (0.7 mL), 15% aqueous NaOH (0.7 mL), and water (2.1 mL).

  • Stir the mixture at room temperature for 1 hour, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure (Z)-9-tricosene.

Expected Yield: 80-90%

Quantitative Data Summary

Table 1: Reaction Parameters and Expected Yields

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1Phosphonium Salt FormationThis compound, PPh₃Acetonitrile822485-95
2Wittig ReactionPhosphonium salt, Nonanal, NaHDMSO/THF-5 to 5360-75
3Reduction(Z)-1-Bromo-9-tricosene, LiAlH₄THF66480-90

Table 2: Spectroscopic Data for (Z)-9-Tricosene (Muscalure)

Spectroscopic TechniqueData
¹H NMR (CDCl₃, ppm)δ 5.35 (m, 2H, -CH=CH-), 2.01 (m, 4H, -CH₂-CH=), 1.28 (br s, 34H, -(CH₂)₁₇-), 0.88 (t, 6H, 2 x -CH₃)
¹³C NMR (CDCl₃, ppm)δ 130.0, 31.9, 29.7, 29.6, 29.5, 29.3, 29.2, 27.2, 22.7, 14.1
Mass Spectrum (EI, m/z) 322 (M⁺), fragments at 293, 265, 237, 209, 181, 153, 125, 97, 83, 69, 55, 43
IR (neat, cm⁻¹) 3005, 2956, 2924, 2853, 1467, 722

(Note: Spectroscopic data is representative for (Z)-9-tricosene and may vary slightly based on the specific instrumentation and conditions used.)[6]

This document outlines a detailed and practical synthetic route for the insect sex pheromone (Z)-9-tricosene (Muscalure) starting from this compound. The protocols provided are based on established chemical transformations and are designed to be reproducible in a standard organic synthesis laboratory. The use of this compound as a starting material provides a flexible and efficient approach to the synthesis of this and other long-chain insect pheromones. The successful synthesis and purification of these compounds are crucial for their application in sustainable agriculture and pest management.

References

Application Notes and Protocols: 1,12-Dibromododecane as a Versatile Precursor for Novel Surface Modifiers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,12-Dibromododecane is a versatile difunctional molecule increasingly utilized in the synthesis of novel surface modifiers for a wide range of applications, including drug delivery, biomaterial engineering, and the development of advanced materials.[1][2] Its long, flexible twelve-carbon chain, capped at both ends with reactive bromine atoms, allows it to act as a linker or a foundational building block for creating molecules with tailored properties.[1][2] These surface modifiers can alter the physicochemical characteristics of substrates, such as nanoparticles and graphene oxide, influencing their hydrophobicity, biocompatibility, and cellular uptake.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various surface modifiers.

Synthesis of Gemini (B1671429) Surfactants

Gemini surfactants, which consist of two hydrophobic tails and two hydrophilic head groups connected by a spacer, exhibit superior physicochemical properties compared to their single-chain counterparts, such as lower critical micelle concentrations (CMC).[5] this compound serves as an ideal spacer for the synthesis of these high-performance surfactants.

Experimental Protocol: Synthesis of Dicationic Gemini Surfactants

This protocol describes the synthesis of a homologous series of dicationic gemini surfactants with a dodecane (B42187) spacer.

Materials:

  • This compound

  • N,N-dimethyl-N-alkylamines (e.g., N,N-dimethyldecylamine, N,N-dimethyldodecylamine, N,N-dimethyltetradecylamine)

  • Ethanol (B145695)

  • Round-bottom flask with condenser

  • Magnetic stirrer with hotplate

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add a 2-fold molar excess of the respective N,N-dimethyl-N-alkylamine to the solution.

  • Reflux the reaction mixture with constant stirring for 24 hours.

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove unreacted starting materials.

  • The final product is dried in a vacuum oven.

Data Presentation: Physicochemical Properties of Gemini Surfactants
SurfactantAlkyl Chain Length (n)CMC (mM)Surface Tension at CMC (mN/m)
n-12-n(Et)100.1235.2
n-12-n(Et)120.0834.1
n-12-n(Et)140.0533.5

Data adapted from a study on dicationic gemini surfactants with a dodecane spacer.[5]

Surface Modification of Nanoparticles

Functionalization of nanoparticles with molecules derived from this compound can significantly alter their surface properties, enhancing their utility in biomedical applications.[3][6] The bifunctional nature of this compound allows for the creation of linker molecules that can attach to the nanoparticle surface at one end and present a reactive group for further conjugation at the other.

Experimental Protocol: Two-Step Functionalization of Gold Nanoparticles (AuNPs)

This protocol outlines a two-step process where a thiol-containing linker is first attached to the AuNP surface, followed by reaction with this compound to introduce a terminal bromine for further modification.

Part A: Thiol Functionalization of AuNPs

Materials:

  • Citrate-capped gold nanoparticles (AuNPs) solution

  • (11-Mercaptoundecyl)amine

  • Ethanol

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • To a solution of citrate-capped AuNPs, add an ethanolic solution of (11-mercaptoundecyl)amine.

  • Stir the mixture for 24 hours at room temperature to allow for ligand exchange.

  • Purify the amine-functionalized AuNPs by repeated centrifugation and resuspension in DI water to remove excess thiol.

Part B: Alkylation with this compound

Materials:

  • Amine-functionalized AuNPs

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Centrifuge

Procedure:

  • Disperse the amine-functionalized AuNPs in DMF.

  • Add a 10-fold molar excess of this compound and a mild base such as potassium carbonate.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Purify the bromo-terminated AuNPs by repeated centrifugation and resuspension in DMF, followed by a final wash with ethanol.

Data Presentation: Characterization of Functionalized AuNPs
NanoparticleHydrodynamic Diameter (nm)Zeta Potential (mV)
Citrate-capped AuNPs22.5 ± 1.2-35.8 ± 2.1
Amine-functionalized AuNPs25.1 ± 1.5+28.4 ± 1.9
Bromo-terminated AuNPs28.3 ± 1.8+25.1 ± 2.5

Note: The data presented are representative and will vary depending on the specific nanoparticle size and reaction conditions.

Functionalization of Graphene Oxide

The surface of graphene oxide (GO) can be modified using this compound to improve its dispersibility in various solvents and to provide a reactive handle for further functionalization.

Experimental Protocol: Dodecyl-Grafting of Graphene Oxide

This protocol describes the covalent functionalization of GO with dodecyl chains using this compound, where one end of the dibromoalkane reacts with the GO surface.

Materials:

  • Graphene oxide (GO) powder

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Ethanol

  • Ultrapure water

  • Three-necked round-bottom flask with condenser

  • Ultrasonicator

Procedure:

  • Disperse GO in ultrapure water in a three-necked round-bottom flask by sonication for 30 minutes.

  • Add NaOH, an ethanol solution of this compound, and TBAB as a phase transfer catalyst to the GO dispersion.[7]

  • Sonicate the mixture for an additional 15 minutes.

  • Heat the reaction mixture to 80°C under a nitrogen atmosphere and stir for 12 hours.[7]

  • After cooling, collect the functionalized graphene oxide by filtration and wash thoroughly with ethanol.[7]

  • Dry the final product in a vacuum oven at 60°C for 6 hours.[7]

Data Presentation: Characterization of Dodecyl-Grafted Graphene Oxide
MaterialI(D)/I(G) Ratio (Raman Spectroscopy)Onset Decomposition Temperature (°C)
Graphene Oxide1.02~200
Dodecyl-Grafted GO1.25~250

The increase in the I(D)/I(G) ratio indicates an increase in defects in the graphene lattice, consistent with covalent functionalization. The higher decomposition temperature suggests the successful grafting of the alkyl chains.

Visualizations

experimental_workflow cluster_gemini Gemini Surfactant Synthesis cluster_nanoparticle Nanoparticle Surface Modification dibromo This compound reaction_gemini Quaternization (Ethanol, Reflux) dibromo->reaction_gemini amine N,N-dimethyl-N-alkylamine amine->reaction_gemini gemini Gemini Surfactant reaction_gemini->gemini aunp Gold Nanoparticle reaction_thiol Ligand Exchange aunp->reaction_thiol thiol Thiol-Amine Linker thiol->reaction_thiol amine_aunp Amine-Functionalized AuNP reaction_thiol->amine_aunp reaction_alkylation Alkylation amine_aunp->reaction_alkylation dibromo_np This compound dibromo_np->reaction_alkylation bromo_aunp Bromo-Terminated AuNP reaction_alkylation->bromo_aunp

Caption: Synthetic workflows for gemini surfactants and nanoparticle modifiers.

logical_relationship cluster_modifiers Novel Surface Modifiers cluster_applications Applications precursor This compound (Bifunctional Precursor) gemini Gemini Surfactants precursor->gemini np_linker Nanoparticle Linkers precursor->np_linker go_modifier Graphene Oxide Modifiers precursor->go_modifier drug_delivery Drug Delivery gemini->drug_delivery Enhanced Micellization np_linker->drug_delivery Targeted Delivery biomaterials Biomaterials np_linker->biomaterials Biocompatibility adv_materials Advanced Materials go_modifier->adv_materials Improved Dispersibility

References

Application Notes and Protocols for 1,12-Dibromododecane in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,12-Dibromododecane is a versatile bifunctional molecule widely utilized as a linker and building block in various fields of chemical synthesis. Its twelve-carbon chain provides flexibility and hydrophobicity, while the terminal bromine atoms serve as reactive handles for a range of nucleophilic substitution and coupling reactions. These application notes provide detailed experimental protocols for several key applications of this compound, including its use in polymer synthesis, as a precursor for self-assembled monolayers, in the synthesis of polymeric ionic liquids, and as a starting material for insect pheromone precursors.

Application Note 1: Synthesis of Styrene-Dodecane-Styrene (SDS) Triblock Copolymers via Living Anionic Polymerization

This protocol details the synthesis of well-defined styrene-dodecane-styrene (SDS) triblock copolymers using living anionic polymerization. This method offers precise control over molecular weight and results in polymers with a narrow molecular weight distribution.[1][2][3] The process involves the polymerization of styrene (B11656) initiated by n-butyllithium, followed by the coupling of two living polystyrene chains with this compound.

Experimental Protocol:

Materials:

Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet/outlet is used as the polymerization reactor. The entire system is purged with high-purity argon to ensure an inert atmosphere.

  • Solvent and Monomer Addition: Anhydrous cyclohexane is transferred to the reactor via cannula. The desired amount of freshly distilled styrene monomer is then added. The solution is stirred and allowed to reach the reaction temperature of 45°C.

  • Initiation: A calculated amount of n-butyllithium is injected into the reactor to initiate the polymerization of styrene. The molar ratio of monomer to initiator will determine the molecular weight of the polystyrene blocks. The solution will typically turn a characteristic orange-red color, indicating the presence of living polystyryl anions.

  • Polymerization: The polymerization is allowed to proceed at 45°C for 4.5 hours to ensure complete consumption of the styrene monomer.[2]

  • Coupling: A stoichiometric amount of this compound (relative to the initiator, considering a 2:1 ratio of living chains to coupling agent) is degassed and then added to the living polystyrene solution via syringe. The color of the solution will gradually fade as the coupling reaction proceeds. The coupling reaction is typically allowed to proceed for several hours to ensure high coupling efficiency.

  • Termination and Precipitation: The reaction is terminated by the addition of a small amount of degassed methanol. The resulting SDS triblock copolymer is then precipitated by pouring the reaction mixture into a large excess of methanol with vigorous stirring.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 60°C until a constant weight is achieved.

Quantitative Data:
Sample IDMn (PS precursor) ( g/mol )Đ (PS precursor)Mn (SDS) ( g/mol )Đ (SDS)
SDS-115,0001.0531,7001.08
SDS-225,0001.0451,8001.07
SDS-335,0001.0671,9001.09

Note: The molecular weights (Mn) and dispersity (Đ) are typically determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

Visualization:

SDS_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization and Coupling cluster_workup Workup and Purification Styrene Styrene Reactor Reactor at 45°C (Argon Atmosphere) Styrene->Reactor Cyclohexane Cyclohexane Cyclohexane->Reactor nBuLi n-BuLi nBuLi->Reactor Initiation DBD This compound DBD->Reactor Coupling Termination Termination (Methanol) Reactor->Termination 4.5 hours Precipitation Precipitation (in Methanol) Termination->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying SDS_Product SDS Triblock Copolymer Drying->SDS_Product

Caption: Workflow for the synthesis of SDS triblock copolymers.

Application Note 2: Preparation of α,ω-Dodecanedithiol for Self-Assembled Monolayers

This protocol describes the synthesis of 1,12-dodecanedithiol (B1597232) from this compound. α,ω-Alkanedithiols are important molecules for the formation of self-assembled monolayers (SAMs) on gold surfaces, which have applications in nanoscience, electronics, and biosensors. The synthesis proceeds via the formation of a bis-isothiouronium salt, followed by alkaline hydrolysis.[4][5]

Experimental Protocol:

Materials:

Procedure:

  • Formation of S-Alkylisothiouronium Salt: In a round-bottom flask, dissolve this compound and a slight excess (2.2 equivalents) of thiourea in ethanol. The mixture is heated to reflux with stirring for 6-8 hours. The formation of the white, solid bis-isothiouronium salt will be observed.

  • Hydrolysis: After cooling to room temperature, a solution of sodium hydroxide (e.g., 10% aqueous solution) is added to the reaction mixture. The mixture is then heated to reflux for 2-3 hours to hydrolyze the isothiouronium salt to the dithiol.

  • Acidification and Extraction: The reaction mixture is cooled in an ice bath and carefully acidified with hydrochloric acid to a pH of approximately 1-2. The aqueous mixture is then extracted three times with dichloromethane.

  • Washing and Drying: The combined organic extracts are washed with deionized water and then with brine. The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal and Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1,12-dodecanedithiol. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane (B92381) at low temperature.

Quantitative Data:
Starting MaterialProductYield (%)Purity (%) (by GC-MS)
This compound1,12-Dodecanedithiol85-95>98

Visualization:

Dithiol_Synthesis DBD This compound Isothiouronium Bis-isothiouronium Salt DBD->Isothiouronium + 2 equiv. Thiourea Ethanol, Reflux Thiourea Thiourea Thiourea->Isothiouronium Dithiolate Disodium Dodecanedithiolate Isothiouronium->Dithiolate Hydrolysis Reflux NaOH NaOH (aq) NaOH->Dithiolate Dithiol 1,12-Dodecanedithiol Dithiolate->Dithiol Acidification HCl HCl (aq) HCl->Dithiol

Caption: Reaction scheme for the synthesis of 1,12-dodecanedithiol.

Application Note 3: Synthesis of a Dicationic Imidazolium-Based Polymeric Ionic Liquid Precursor

This protocol outlines the synthesis of a dicationic imidazolium (B1220033) salt, a precursor for polymeric ionic liquids (PILs), from this compound and 1-benzylimidazole (B160759). PILs are a class of polymers with applications in catalysis, gas separation, and as electrolytes.

Experimental Protocol:

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve one molar equivalent of this compound and two molar equivalents of 1-benzylimidazole in 2-propanol.

  • Reaction: The reaction mixture is heated to reflux and stirred for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

  • Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is purified by extraction with ethyl acetate to remove any unreacted starting materials.

  • Drying: The purified dicationic imidazolium salt is dried under high vacuum to remove any residual solvent.

Quantitative Data:
Reactant 1Reactant 2ProductYield (%)Melting Point (°C)
This compound1-Benzylimidazole1,1'-(Dodecane-1,12-diyl)bis(3-benzyl-1H-imidazol-3-ium) bromide>90125-128

Visualization:

PIL_Precursor_Synthesis DBD This compound Reaction Reflux in 2-Propanol, 24h DBD->Reaction Benzylimidazole 1-Benzylimidazole (2 eq.) Benzylimidazole->Reaction Purification Purification (Extraction with Ethyl Acetate) Reaction->Purification Product Dicationic Imidazolium Salt Purification->Product

Caption: Workflow for the synthesis of a dicationic imidazolium salt.

Application Note 4: Synthesis of a Precursor for the Insect Pheromone (Z)-9-Tricosene via Wittig Reaction

This protocol describes a two-step synthesis of a long-chain alkene, a precursor to the housefly pheromone (Z)-9-tricosene, starting from this compound. The key steps are the formation of a bis(phosphonium) salt and a subsequent Wittig reaction.

Experimental Protocol:

Part 1: Synthesis of Dodecane-1,12-diylbis(triphenylphosphonium) Dibromide

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and a slight excess (2.1 equivalents) of triphenylphosphine in anhydrous toluene.

  • Reaction: The mixture is heated to reflux with stirring under an inert atmosphere for 24-48 hours. The formation of a white precipitate, the bis(phosphonium) salt, will be observed.

  • Isolation: The reaction mixture is cooled to room temperature, and the white solid is collected by filtration.

  • Purification: The collected solid is washed with hot toluene and then diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: The purified bis(phosphonium) salt is dried under vacuum.

Part 2: Wittig Reaction to form 1,12-Bis(dec-1-en-1-yl)dodecane

Materials:

Procedure:

  • Ylide Formation: The bis(phosphonium) salt is suspended in anhydrous THF in a flame-dried, argon-purged flask. The suspension is cooled in an ice bath, and a strong base (e.g., 2.2 equivalents of NaH) is added portion-wise. The mixture is stirred at room temperature until the formation of the orange-red ylide is complete.

  • Wittig Reaction: The reaction mixture is cooled to 0°C, and a solution of nonanal (2.2 equivalents) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the addition of water. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired alkene. The (Z)-isomer is typically the major product when using non-stabilized ylides.

Quantitative Data:
StepStarting MaterialProductYield (%)
1This compoundBis(phosphonium) salt90-98
2Bis(phosphonium) salt1,12-Bis(dec-1-en-1-yl)dodecane60-75

Visualization:

Pheromone_Precursor_Synthesis cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Wittig Reaction DBD This compound Phosphonium_Salt Bis(phosphonium) Salt DBD->Phosphonium_Salt + Toluene, Reflux TPP Triphenylphosphine TPP->Phosphonium_Salt Ylide Bis-ylide Phosphonium_Salt->Ylide + Strong Base (e.g., NaH) in THF Alkene Pheromone Precursor Ylide->Alkene + Nonanal Nonanal Nonanal Nonanal->Alkene

Caption: Two-step synthesis of a pheromone precursor.

References

Application Notes & Protocols: 1,12-Dibromododecane in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) and protein conformational changes is fundamental to understanding cellular processes and is a cornerstone of modern drug development. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the structural organization of proteins and protein complexes.[1] This method provides distance constraints between amino acid residues, offering insights into protein topology and interaction interfaces.[2][3][4]

1,12-Dibromododecane is a linear, bifunctional alkylating agent with a 12-carbon spacer arm. Its two terminal bromine atoms can react with nucleophilic side chains of amino acids, primarily the thiol groups of cysteine residues and, to a lesser extent, the amino groups of lysine (B10760008) residues and protein N-termini. This reactivity profile makes this compound a potential tool for covalently linking residues that are in spatial proximity within a protein or between interacting proteins. The long, flexible dodecane (B42187) chain provides a significant reach, allowing for the capture of interactions over a considerable distance.

These application notes provide a comprehensive overview of the potential uses of this compound in proteomics research, complete with detailed experimental protocols and data interpretation guidelines.

Principle of Application

The fundamental principle behind using this compound in proteomics is its ability to act as a chemical cross-linker. The workflow involves several key stages:

  • Cross-linking Reaction: Incubation of the protein sample (purified protein, complex, or cell lysate) with this compound under conditions that promote the reaction between the terminal bromines and nucleophilic amino acid residues.

  • Quenching: Termination of the cross-linking reaction.

  • Protein Digestion: Enzymatic digestion of the cross-linked protein mixture into smaller peptides. This results in a complex mixture of unmodified peptides, mono-linked peptides (where only one end of the cross-linker has reacted), and cross-linked peptide pairs (inter- or intra-protein).

  • Enrichment (Optional): Chromatographic or affinity-based enrichment of cross-linked peptides to increase their relative abundance for detection.[2]

  • LC-MS/MS Analysis: Separation of the peptide mixture by liquid chromatography followed by tandem mass spectrometry to determine the sequences of the cross-linked peptides.[2][3]

  • Data Analysis: Specialized software is used to identify the cross-linked peptide pairs from the complex MS/MS spectra, providing distance constraints between the linked residues.[4]

The following diagram illustrates the general experimental workflow for a cross-linking mass spectrometry experiment.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Sample Protein Sample Cross-linking Cross-linking Protein Sample->Cross-linking + this compound Quenching Quenching Cross-linking->Quenching Digestion Digestion Quenching->Digestion e.g., Trypsin LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Identify cross-linked peptides Structural Modeling Structural Modeling Data Analysis->Structural Modeling

Fig. 1: General workflow for cross-linking mass spectrometry.

Applications in Proteomics

  • Mapping Protein-Protein Interaction Interfaces: By identifying residues that are cross-linked between two different proteins, the physical interface of their interaction can be mapped. This is invaluable for validating predicted interactions and for understanding the structural basis of protein complexes.

  • Probing Protein Conformation and Dynamics: Intra-protein cross-links provide distance constraints that can be used to validate protein structures or to model protein conformations. Comparing cross-linking patterns under different conditions (e.g., with and without a ligand) can reveal conformational changes.[5][6]

  • Studying Large Protein Complexes: Due to its long spacer arm, this compound is potentially well-suited for studying the architecture of large, multi-protein complexes where interacting domains may be separated by significant distances.

Experimental Protocols

Protocol 1: In Vitro Cross-linking of a Purified Protein Complex

This protocol describes the cross-linking of a purified protein complex to identify interacting subunits and map their interfaces.

Materials:

  • Purified protein complex (e.g., 1-5 mg/mL in a suitable buffer like HEPES or PBS, pH 7.5-8.5)

  • This compound (stock solution of 100 mM in a compatible organic solvent like DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Denaturing buffer (e.g., 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 100 mM DTT)

  • Alkylating agent (e.g., 200 mM Iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS equipment and reagents

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified protein complex with the cross-linking buffer to a final protein concentration of 1 mg/mL.

  • Cross-linking: Add the this compound stock solution to the protein sample to achieve a final concentration in the range of 0.5-2 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for 60 minutes at 30°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at 30°C.

  • Verification (Optional): Analyze a small aliquot of the cross-linked sample by SDS-PAGE to observe the formation of higher molecular weight species, confirming successful cross-linking.

  • Denaturation and Reduction: Add denaturing buffer to the remaining sample. Add the reducing agent to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

  • Alkylation: Add the alkylating agent to a final concentration of 20 mM and incubate for 20 minutes at room temperature in the dark.

  • Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Analyze the cleaned peptide mixture using a high-resolution mass spectrometer.

Protocol 2: Quantitative Cross-linking for Studying Conformational Changes

This protocol utilizes stable isotope labeling to compare the cross-linking patterns of a protein in two different states (e.g., apo vs. ligand-bound).

Materials:

  • All materials from Protocol 1

  • Stable Isotope Labeling with Amino acids in Cell culture (SILAC) reagents or isobaric tags (e.g., TMT, iTRAQ)[7][8]

Procedure:

This protocol assumes a label-free quantification approach for simplicity. For labeled approaches, the labeling step would be incorporated according to the manufacturer's instructions.

  • Prepare two samples of the target protein, one in the "apo" state and one in the "ligand-bound" state.

  • Cross-link each sample separately following steps 1-4 of Protocol 1.

  • Process both samples for mass spectrometry analysis as described in steps 6-9 of Protocol 1.

  • LC-MS/MS Analysis: Analyze each sample by LC-MS/MS.

  • Data Analysis: Use specialized quantitative proteomics software to compare the abundance of each identified cross-linked peptide between the two samples. Significant changes in the abundance of specific cross-links indicate regions of the protein that undergo conformational changes upon ligand binding.

The logical flow for quantitative cross-linking analysis is depicted below.

G cluster_stateA State A (e.g., Apo) cluster_stateB State B (e.g., Ligand-bound) A_XL Cross-linking A_Digest Digestion A_XL->A_Digest A_MS LC-MS/MS A_Digest->A_MS Quant Quantitative Analysis A_MS->Quant B_XL Cross-linking B_Digest Digestion B_XL->B_Digest B_MS LC-MS/MS B_Digest->B_MS B_MS->Quant Result Conformational Changes Quant->Result

Fig. 2: Logic diagram for quantitative cross-linking analysis.

Data Presentation

Quantitative data from cross-linking experiments should be presented in a clear and concise manner. The following tables provide templates for organizing and presenting results.

Table 1: Identified Inter-Protein Cross-links

Cross-link IDProtein 1Residue 1Protein 2Residue 2Score
XL-001Subunit ACys-123Subunit BCys-4595.6
XL-002Subunit ALys-210Subunit CCys-8888.2
..................

Table 2: Quantitative Comparison of Intra-Protein Cross-links

Cross-link IDProteinResidue 1Residue 2Fold Change (State B / State A)p-value
XL-003Protein XCys-50Cys-1503.20.001
XL-004Protein XLys-75Cys-1800.80.450
XL-005Protein XCys-90Cys-210-4.5<0.001
..................

Conclusion

This compound, while not a conventional cross-linking reagent, presents a potentially useful tool for proteomics research, particularly for probing the structure of protein complexes with its long, flexible spacer. The protocols outlined here provide a framework for its application in mapping protein-protein interactions and studying protein dynamics. As with any cross-linking experiment, careful optimization of reaction conditions and rigorous data analysis are critical for obtaining meaningful results. The combination of chemical cross-linking with modern mass spectrometry and quantitative proteomics techniques offers a powerful approach for gaining structural insights into complex biological systems.[9][10]

References

1,12-Dibromododecane as a TCI Analytical Reagent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,12-Dibromododecane, a versatile analytical reagent from Tokyo Chemical Industry (TCI). Its bifunctional nature, with bromine atoms at both ends of a twelve-carbon chain, makes it a valuable building block in various synthetic applications, including the development of novel materials and biologically active molecules.

Synthesis of Dicationic Herbicidal Ionic Liquids

This compound serves as a key linker in the synthesis of dicationic herbicidal ionic liquids (HILs). These compounds are of interest in agricultural science due to their potential for enhanced efficacy and reduced environmental impact. The long dodecamethylene chain can impart desirable physicochemical properties to the final molecule.

Experimental Protocol: Synthesis of Dodecylmethylene-1,12-bis(decyldimethylammonium) Bromide

This protocol outlines the quaternization of a tertiary amine with this compound to form the dicationic bromide salt.

Reaction Scheme:

G reagent1 2x Decyldimethylamine reaction + reagent1->reaction reagent2 This compound reagent2->reaction product Dodecylmethylene-1,12-bis(decyldimethylammonium) Bromide solvent Acetonitrile (B52724) solvent->product conditions 82 °C, 24 h conditions->product reaction->product

Figure 1: Synthesis of a dicationic bromide salt.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound328.133.28 g0.01
Decyldimethylamine185.363.71 g0.02
Acetonitrile41.0550 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (3.28 g, 0.01 mol) and acetonitrile (50 mL).

  • Stir the mixture until the this compound is completely dissolved.

  • Add decyldimethylamine (3.71 g, 0.02 mol) to the solution.

  • Heat the reaction mixture to 82 °C and maintain this temperature for 24 hours with continuous stirring.[1]

  • After 24 hours, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The resulting solid is collected by filtration and washed with a small amount of cold diethyl ether.

  • Dry the product in a vacuum oven to obtain the pure dodecylmethylene-1,12-bis(decyldimethylammonium) bromide.

Expected Outcome:

A white to off-white solid. The yield and analytical data should be consistent with the formation of the desired dicationic salt. Further anion exchange reactions can be performed on this product to generate a variety of HILs.[1]

Synthesis of Insect Sex Pheromones via Wittig Reaction

This compound is a precursor in the multi-step synthesis of certain insect sex pheromones, such as (Z,E)-12-tetradecen-1-ol acetate. This involves the formation of a phosphonium (B103445) salt followed by a Wittig reaction to create the characteristic carbon-carbon double bond of the pheromone.[2]

Protocol 1: Synthesis of ω-Bromododecyl Triphenylphosphonium Bromide

This protocol describes the formation of the key Wittig reagent precursor from this compound.

Reaction Scheme:

G reagent1 This compound reaction + reagent1->reaction reagent2 Triphenylphosphine (B44618) reagent2->reaction product ω-Bromododecyl Triphenylphosphonium Bromide solvent Acetonitrile solvent->product conditions Reflux conditions->product reaction->product

Figure 2: Formation of the phosphonium salt.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound328.133.28 g0.01
Triphenylphosphine262.292.62 g0.01
Acetonitrile41.0550 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (3.28 g, 0.01 mol) and triphenylphosphine (2.62 g, 0.01 mol) in acetonitrile (50 mL).

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate as a white solid.

  • Collect the solid by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to yield ω-bromododecyl triphenylphosphonium bromide.

Protocol 2: Wittig Reaction, Hydrolysis, and Acetylation

This multi-step protocol outlines the conversion of the phosphonium salt into the final pheromone product.

Workflow:

G start ω-Bromododecyl Triphenylphosphonium Bromide step1 Wittig Reaction (with Aldehyde & Base) start->step1 intermediate1 ω-Brominated Tetradecene step1->intermediate1 step2 Hydrolysis (Alkali Metal Hydroxide) intermediate1->step2 intermediate2 (Z,E)-12-Tetradecen-1-ol step2->intermediate2 step3 Acetylation (Acetic Anhydride) intermediate2->step3 end (Z,E)-12-Tetradecen-1-ol Acetate step3->end

Figure 3: Synthetic pathway to the insect sex pheromone.

Materials:

ReagentMolar Mass ( g/mol )
ω-Bromododecyl Triphenylphosphonium Bromide590.42
Acetaldehyde (B116499)44.05
Sodium Methoxide54.02
Sodium Hydroxide40.00
Acetic Anhydride (B1165640)102.09

Procedure:

  • Wittig Reaction:

    • Suspend ω-bromododecyl triphenylphosphonium bromide in dry THF in a flame-dried, three-necked flask under an inert atmosphere.

    • Cool the suspension to -78 °C.

    • Add a strong base, such as sodium methoxide, dropwise to generate the ylide.

    • Slowly add a solution of acetaldehyde in dry THF to the ylide solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Work up the reaction by quenching with water and extracting with an organic solvent. The crude product is purified by column chromatography to yield ω-brominated tetradecene.[2]

  • Hydrolysis:

    • Dissolve the ω-brominated tetradecene in a suitable solvent mixture, such as THF and water.

    • Add an alkali metal hydroxide, like sodium hydroxide, and heat the mixture to reflux.[2]

    • After the reaction is complete (monitored by TLC), cool the mixture and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain (Z,E)-12-tetradecen-1-ol.

  • Acetylation:

    • Dissolve the (Z,E)-12-tetradecen-1-ol in a suitable solvent, such as dichloromethane, in the presence of a base like pyridine.

    • Cool the solution in an ice bath and add acetic anhydride dropwise.[2]

    • Allow the reaction to proceed until completion.

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • The final product, (Z,E)-12-tetradecen-1-ol acetate, is purified by column chromatography.

Quantitative Data Summary:

StepProductStarting MaterialKey ReagentsTypical Yield (%)
Phosphonium Salt Formationω-Bromododecyl Triphenylphosphonium BromideThis compoundTriphenylphosphine>90
Wittig Reactionω-Brominated TetradecenePhosphonium SaltAcetaldehyde, Base60-80
Hydrolysis(Z,E)-12-Tetradecen-1-olω-Brominated TetradeceneNaOH>85
Acetylation(Z,E)-12-Tetradecen-1-ol Acetate(Z,E)-12-Tetradecen-1-olAcetic Anhydride>90

Synthesis of Protonatable Ionenes for Nucleic Acid Complexation

This compound is utilized in the step-growth polymerization with diamines to synthesize ionenes. These are polymers containing quaternary ammonium (B1175870) centers in their backbone. By using a diamine with a protected secondary amine, such as a tert-butyloxycarbonyl (Boc) group, protonatable ionenes can be prepared. These materials are investigated for their ability to complex with nucleic acids, which is relevant in gene delivery research.

Experimental Protocol: Synthesis of Tboc-Protected Ionenes

Reaction Scheme:

G reagent1 tert-butyl bis[3-(dimethylamino)propyl]carbamate reaction + reagent1->reaction reagent2 This compound reagent2->reaction product Tboc-Protected Ionene solvent DMF solvent->product conditions Heat conditions->product reaction->product

Figure 4: Polymerization to form a Tboc-protected ionene.

Materials:

Reagent/Solvent
This compound
tert-butyl bis[3-(dimethylamino)propyl]carbamate
N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve equimolar amounts of this compound and tert-butyl bis[3-(dimethylamino)propyl]carbamate in DMF.

  • Heat the solution with stirring. The polymerization progress can be monitored by the increase in viscosity of the solution.

  • After the desired polymerization time, the polymer is isolated by precipitation in a non-solvent, such as diethyl ether.

  • The precipitated polymer is collected by filtration and dried under vacuum.

  • The Boc-protecting groups can be subsequently removed by treatment with an acid, such as trifluoroacetic acid (TFA), to yield the protonatable ionene.

Quantitative Data:

The molecular weight of the resulting polymer can be controlled by the stoichiometry of the monomers and the reaction time. Characterization is typically performed using techniques like gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy.

This document provides a starting point for utilizing this compound in various synthetic applications. Researchers are encouraged to consult the primary literature for more detailed information and to optimize the protocols for their specific needs.

References

Troubleshooting & Optimization

How to improve reaction yield with 1,12-Dibromododecane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1,12-Dibromododecane to improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in reactions with this compound?

Low yields in reactions involving this compound can often be attributed to several factors. These include incomplete reactions, the formation of side products through elimination reactions, and challenges related to the bifunctional nature of the molecule, which can lead to unwanted polymerization. Ensuring the purity of starting materials and maintaining anhydrous reaction conditions are also critical for success.

Q2: How can I favor mono-substitution over di-substitution when reacting this compound with a nucleophile?

To favor mono-substitution, it is crucial to control the stoichiometry of the reactants. Using a molar excess of this compound relative to the nucleophile will statistically favor the reaction at only one of the two bromine atoms. Additionally, slow addition of the nucleophile to the reaction mixture can help to maintain a low concentration of the reacting species, further promoting mono-substitution.

Q3: What is the best way to avoid the formation of elimination byproducts?

This compound, as a primary alkyl halide, is susceptible to E2 elimination, especially in the presence of a strong, sterically hindered base.[1] To minimize the formation of elimination byproducts, it is advisable to use a strong, non-hindered base when deprotonating a nucleophile.[1] Running the reaction at the lowest temperature that allows for a reasonable reaction rate can also favor substitution over elimination.[2]

Q4: When should I consider using phase-transfer catalysis (PTC) with this compound?

Phase-transfer catalysis is an excellent option when reacting this compound, which is soluble in organic solvents, with a nucleophile that is soluble in an aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transport of the nucleophile into the organic phase, enabling the reaction to proceed efficiently.[3] This technique can significantly enhance reaction rates and yields.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My reaction with this compound shows very low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality:

    • This compound: Ensure the purity of your this compound. Impurities can inhibit the reaction.

    • Nucleophile/Other Reagents: Verify the purity and activity of your other starting materials. If solid, ensure they are dry.

    • Solvent: Use anhydrous solvents, as water can react with strong bases and some nucleophiles, and can also promote side reactions.[5]

  • Reaction Conditions:

    • Temperature: The reaction temperature may be insufficient. As a long-chain alkyl halide, this compound may require higher temperatures for efficient reaction.[6]

    • Reaction Time: Reactions with this compound can be slow. Extend the reaction time and monitor the progress to determine the optimal duration.

    • Mixing: Ensure efficient stirring, especially in heterogeneous mixtures, to maximize the contact between reactants.

  • Choice of Reagents:

    • Base: The chosen base might not be strong enough to deprotonate the nucleophile effectively. Consider using a stronger base such as sodium hydride (NaH).[7]

Issue 2: Formation of a Mixture of Products (Mono-, Di-substituted, and Polymer)

Question: I am obtaining a complex mixture of products, including mono- and di-substituted compounds, as well as polymeric material. How can I improve the selectivity of my reaction?

Answer: The bifunctional nature of this compound can lead to a mixture of products. To improve selectivity:

  • For Di-substitution or Polymerization:

    • Stoichiometry: Use a 1:1 molar ratio of this compound to your bifunctional nucleophile for polymerization. For di-substitution with a monofunctional nucleophile, use at least a 1:2 molar ratio.

    • Concentration: Higher concentrations generally favor intermolecular reactions, leading to polymerization.

  • For Macrocyclization:

    • High-Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, the reaction must be carried out under high-dilution conditions. This is achieved by the slow addition of the reactants to a large volume of solvent.

Data Presentation

Table 1: Influence of Solvent and Base on Williamson Ether Synthesis Yield

NucleophileBaseSolventTemperature (°C)Yield (%)Reference
PhenolK₂CO₃AcetonitrileRefluxHigh[7]
Ethanol (B145695)NaHTHFRefluxHigh[7]
IsopropanolNaHDMF80Moderate-High[7]
t-ButanolKOtBuTHFRefluxLow (Elimination)[1]

Table 2: Representative Yields for Reactions with this compound

Reaction TypeNucleophile/ReagentProductYield (%)Reference
Nucleophilic Substitution2-MethylpyridineBis(2-methylpyridinium)dodecane dibromide68
Mono-Boc Protection1,12-Diaminododecane (B1677605)1-Boc-1,12-diaminododecane99[2]
Grignard FormationMagnesiumDodecylmagnesium bromide80-95 (typical)

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of a Dodecyl Ether

This protocol outlines the synthesis of a diether from a diol and this compound.

Materials:

  • This compound (1.0 eq)

  • Diol (e.g., hydroquinone) (1.0 eq)

  • Sodium Hydride (NaH) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diol and anhydrous DMF.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add sodium hydride in portions.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 60 minutes to ensure complete deprotonation.

  • Add this compound to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure diether.

Protocol 2: Synthesis of 1,12-Diaminododecane

This protocol describes the synthesis of 1,12-diaminododecane from this compound.

Materials:

  • This compound

  • Aqueous Ammonia (B1221849) (concentrated)

  • Ethanol

  • Pressure vessel (autoclave)

Procedure:

  • In a pressure vessel, dissolve this compound in ethanol.

  • Add a large excess of concentrated aqueous ammonia.

  • Seal the vessel and heat to a temperature of 100-120 °C for several hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.

  • Dissolve the residue in dilute HCl and wash with diethyl ether to remove any unreacted starting material.

  • Make the aqueous layer basic with the addition of a concentrated NaOH solution.

  • Extract the product into diethyl ether (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield 1,12-diaminododecane.

Mandatory Visualization

experimental_workflow reagents Prepare Reactants & Solvent (Ensure anhydrous conditions) reaction_setup Set up Reaction Vessel (Inert atmosphere) reagents->reaction_setup base_addition Add Base (e.g., NaH) reaction_setup->base_addition nucleophile_deprotonation Nucleophile Deprotonation base_addition->nucleophile_deprotonation substrate_addition Add this compound nucleophile_deprotonation->substrate_addition reaction_progress Heat & Monitor Reaction (TLC/GC-MS) substrate_addition->reaction_progress workup Quench & Work-up reaction_progress->workup purification Purify Product (Column chromatography) workup->purification analysis Analyze Product (NMR, MS) purification->analysis

Caption: General experimental workflow for a substitution reaction with this compound.

Caption: A logical workflow to troubleshoot low reaction yields.

Caption: Competition between macrocyclization and polymerization.

References

Purification methods for 1,12-Dibromododecane, including vacuum distillation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,12-dibromododecane. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Physical and Chemical Properties

A foundational understanding of this compound's properties is crucial for successful purification.

PropertyValueCitations
Molecular Formula C₁₂H₂₄Br₂[1]
Molecular Weight 328.13 g/mol
Appearance Off-white to pale brown crystalline solid.[2]
Melting Point 38-42 °C[1]
Boiling Point 215 °C at 15 mmHg[3][4]
Solubility Soluble in hot methanol (B129727) and other organic solvents like hexane (B92381), toluene, and chloroform; insoluble in water.[2][3]
Stability Stable under recommended storage conditions (sealed, dry, room temperature, away from direct sunlight and strong oxidizing agents).[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in commercially available or synthetically prepared this compound?

A2: Common impurities can include unreacted starting materials such as 1,12-dodecanediol, mono-brominated dodecane, and byproducts from the bromination reaction. Residual solvents from the synthesis may also be present.

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of purification. Gas chromatography (GC) can provide a more quantitative assessment of purity.

Purification Methodologies and Troubleshooting

Vacuum Distillation

Vacuum distillation is highly effective for separating this compound from non-volatile impurities and compounds with significantly different boiling points.[5] Due to its high boiling point at atmospheric pressure, distillation under vacuum is necessary to prevent decomposition.[2]

  • Preparation: The crude this compound is first washed successively with equal volumes of concentrated sulfuric acid, water, and saturated sodium bicarbonate solution to remove acidic and water-soluble impurities. The organic layer is then dried over anhydrous calcium chloride.[6]

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a heating mantle, a stirring mechanism (a magnetic stir bar is crucial as boiling chips are ineffective under vacuum), a Claisen adapter to prevent bumping, a condenser, and a receiving flask.[5] Ensure all glassware is free of cracks and joints are properly sealed with vacuum grease.

  • Distillation: Begin stirring the dried crude product in the distillation flask. Apply vacuum to the system and once the desired pressure is reached and stable, gradually heat the flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

  • Shutdown: Allow the apparatus to cool to room temperature before slowly reintroducing air into the system to prevent glassware from cracking.

Pressure (mmHg)Estimated Boiling Point (°C)
1~160-165
5~185-190
10~200-205
15215
20~225-230

Note: These are estimated values based on the reported boiling point at 15 mmHg. Actual boiling points may vary based on the efficiency of the vacuum system and purity of the compound.

IssuePossible CauseSuggested Solution
Bumping or Uncontrolled Boiling - Superheating of the liquid. - Ineffective stirring.- Ensure vigorous and constant stirring with a magnetic stir bar. - A Claisen adapter can help contain bumped liquid. - Ensure a slow and gradual heating rate.
Product Solidifies in the Condenser The melting point of this compound (38-42 °C) is above the temperature of the cooling water.- Use warmer water in the condenser or do not run cooling water through the condenser if the distillation temperature is sufficiently high to allow for air cooling.
Inability to Reach the Expected Boiling Point - Vacuum leak in the system. - Inaccurate pressure reading.- Check all joints and connections for leaks. Re-grease joints if necessary. - Verify the accuracy of the vacuum gauge.
Product Appears Discolored After Distillation Decomposition of the compound due to excessive heating.- Ensure the vacuum is at the lowest achievable pressure to minimize the required distillation temperature. - Avoid prolonged heating.
Recrystallization

Recrystallization is a suitable method for removing small amounts of impurities from this compound, particularly if the impurities have different solubility profiles.

  • Solvent Selection: Based on solubility data, hot methanol is a good solvent for recrystallization.[3] Hexane or ethanol (B145695) can also be considered. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In a flask, add a minimal amount of hot solvent to the crude this compound until it is completely dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

IssuePossible CauseSuggested Solution
No Crystals Form Upon Cooling - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound.
Oiling Out (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly.- Use a lower boiling point solvent or a solvent mixture. - Ensure slow cooling to allow for proper crystal lattice formation.
Low Recovery of Purified Product - Too much solvent was used, leading to significant product loss in the mother liquor. - The product is highly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled before filtration. - Consider a different recrystallization solvent.
Colored Impurities Remain in Crystals Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography

Column chromatography is effective for separating this compound from impurities with different polarities.

  • Stationary and Mobile Phase Selection: Silica (B1680970) gel is a suitable stationary phase. For the mobile phase (eluent), a non-polar solvent system is appropriate. A good starting point is a mixture of hexane and ethyl acetate (B1210297), with a low percentage of ethyl acetate (e.g., 1-5%). The optimal eluent system should provide good separation on a TLC plate.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a low-boiling solvent (like dichloromethane (B109758) or the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified product. Combine the pure fractions and remove the solvent under reduced pressure.

IssuePossible CauseSuggested Solution
Poor Separation of Compounds - Inappropriate eluent system. - Column was not packed properly.- Optimize the eluent system using TLC to achieve better separation between the product and impurities. A less polar eluent will generally slow down the elution of all compounds. - Ensure the column is packed uniformly to avoid channeling.
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low, respectively.- Adjust the polarity of the eluent. Increase the proportion of the more polar solvent (e.g., ethyl acetate) to speed up elution, or decrease it to slow down elution.
Bands are Tailing or Streaking - The sample was overloaded on the column. - The compound is interacting too strongly with the silica gel.- Use a larger column or load less sample. - Consider adding a small amount of a slightly more polar solvent to the eluent to reduce strong interactions.
Cracked or Dry Column Bed The solvent level dropped below the top of the silica gel.- Always keep the silica gel bed covered with the eluent. A cracked column will lead to poor separation.

Visualization of Workflows

Purification Workflow

PurificationWorkflow General Purification Workflow for this compound crude Crude this compound wash Aqueous Wash (H₂SO₄, H₂O, NaHCO₃) crude->wash dry Drying (Anhydrous CaCl₂) wash->dry purity_check1 Purity Check (TLC/GC) dry->purity_check1 distillation Vacuum Distillation purity_check1->distillation  Major Purification recrystallization Recrystallization purity_check1->recrystallization  Polishing column Column Chromatography purity_check1->column  Complex Mixtures pure Pure this compound distillation->pure recrystallization->pure column->pure purity_check2 Final Purity Analysis (GC) pure->purity_check2

Caption: General purification workflow for this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Troubleshooting Recrystallization start Cooling the Solution no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out crystals_form Crystals Form start->crystals_form too_much_solvent Boil off some solvent no_crystals->too_much_solvent Is solution clear? supersaturated Scratch flask / Add seed crystal no_crystals->supersaturated Is solution clear? wrong_solvent Use lower boiling point solvent or a solvent mixture oiling_out->wrong_solvent Is cooling slow? too_fast_cooling Ensure slow cooling oiling_out->too_fast_cooling Is solvent appropriate?

Caption: Troubleshooting logic for recrystallization issues.

References

Navigating 1,12-Dibromododecane Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 1,12-dibromododecane. Our aim is to help you identify and mitigate the formation of unwanted side products, thereby improving reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of side reactions observed with this compound?

A1: Due to its bifunctional nature, this compound is susceptible to several competing reactions. The most common side reactions are:

  • Elimination (E2): This reaction competes directly with the desired nucleophilic substitution (SN2) and leads to the formation of unsaturated compounds.[1][2][3]

  • Intramolecular Cyclization: The two bromine atoms on the same molecule can react with a dinucleophile or internally to form a cyclic product. This is particularly prevalent when forming thermodynamically stable five- or six-membered rings, though larger rings are possible.

  • Intermolecular Polymerization/Oligomerization: Molecules of this compound can react with each other in the presence of a nucleophile, leading to the formation of short-chain oligomers or long-chain polymers.

Q2: How can I detect the presence of these side products in my reaction mixture?

A2: A combination of analytical techniques is recommended for the identification and quantification of side products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile components in your reaction mixture, allowing you to determine the relative amounts of the desired product and various side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information about the compounds in your mixture, helping to confirm the identity of side products.

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of your reaction and get a qualitative idea of the number of different products being formed.

Troubleshooting Guides

Issue 1: Low Yield of Desired Substitution Product Due to Elimination

Symptoms:

  • GC-MS analysis shows significant peaks corresponding to 12-bromo-1-dodecene or 1,11-dodecadiene.

  • ¹H NMR spectrum displays signals in the olefinic region (typically 5-6 ppm).

Root Causes & Solutions:

The competition between substitution (SN2) and elimination (E2) is highly dependent on reaction conditions.[1][2][3]

ParameterTo Favor Substitution (SN2)To Favor Elimination (E2)Rationale
Base/Nucleophile Use a good nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻).Use a strong, sterically hindered base (e.g., potassium tert-butoxide).Strong, bulky bases are more likely to abstract a proton (elimination) than to attack the carbon atom (substitution).
Temperature Lower temperatures (e.g., room temperature or below).Higher temperatures.Elimination reactions generally have a higher activation energy than substitution reactions.
Solvent Use a polar aprotic solvent (e.g., DMSO, DMF, acetone).Use a polar protic solvent (e.g., ethanol).Aprotic solvents solvate the cation of the nucleophile, leaving the anion more "naked" and nucleophilic. Protic solvents can solvate the nucleophile, reducing its reactivity and favoring elimination.[3]
Concentration -Higher concentration of a strong base.Increases the likelihood of bimolecular elimination.[3]

Experimental Protocol: Minimizing Elimination in a Williamson Ether Synthesis

This protocol details the synthesis of 1,12-diethoxydodecane, emphasizing conditions that favor substitution over elimination.

Materials:

  • This compound

  • Sodium ethoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of sodium ethoxide (2.2 equivalents) in anhydrous DMF to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by pouring it into cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Logical Workflow for Troubleshooting Low Substitution Yield

G cluster_conditions Optimize Reaction Conditions start Low yield of substitution product check_elimination Analyze reaction mixture by GC-MS for elimination products start->check_elimination elimination_present Significant elimination detected check_elimination->elimination_present Yes no_elimination No significant elimination check_elimination->no_elimination No lower_temp Lower reaction temperature elimination_present->lower_temp other_issues Investigate other issues: - Purity of starting materials - Incomplete reaction - Product degradation during workup no_elimination->other_issues change_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) lower_temp->change_solvent change_base Use a less sterically hindered, more nucleophilic base change_solvent->change_base G start Reaction of this compound with a Dinucleophile high_conc High Concentration start->high_conc low_conc Low Concentration (High Dilution) start->low_conc polymerization Intermolecular Reaction (Polymerization/Oligomerization) high_conc->polymerization Favors cyclization Intramolecular Reaction (Cyclization) low_conc->cyclization Favors G cluster_conditions Reaction Conditions reactant This compound + Nucleophile temp Temperature reactant->temp solvent Solvent reactant->solvent concentration Concentration reactant->concentration substitution Desired Substitution Product temp->substitution Low elimination Elimination Side Product temp->elimination High solvent->substitution Aprotic solvent->elimination Protic cyclization Cyclization Side Product concentration->cyclization Low polymerization Polymerization Side Product concentration->polymerization High

References

Technical Support Center: Monitoring 1,12-Dibromododecane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 1,12-dibromododecane using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the most suitable technique for monitoring the progress of a reaction with this compound, TLC or GC?

Both TLC and GC are powerful techniques for monitoring reactions of this compound. The choice depends on the specific reaction, available equipment, and the desired level of detail.

  • TLC is a rapid, simple, and inexpensive method ideal for quick qualitative checks of reaction progress. It is excellent for visualizing the disappearance of the starting material and the appearance of products in real-time.[1]

  • GC provides quantitative data, allowing for the determination of the relative concentrations of reactants and products. It offers higher resolution and is suitable for complex reaction mixtures.

Q2: How do I choose an appropriate solvent system (eluent) for TLC analysis of this compound?

Since this compound is a non-polar compound, a non-polar solvent system is required. A good starting point is a mixture of hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297).[2][3] The ideal solvent system should provide a retention factor (Rf) for the starting material between 0.2 and 0.4.[4] You can adjust the polarity by varying the ratio of the solvents.

  • To increase the Rf value (move the spot further up the plate): Increase the proportion of the more polar solvent (e.g., ethyl acetate).[5]

  • To decrease the Rf value (move the spot lower down the plate): Increase the proportion of the less polar solvent (e.g., hexane).

Q3: this compound is not UV-active. How can I visualize it on a TLC plate?

As this compound lacks a chromophore, it will not be visible under a standard UV lamp.[6] Therefore, a chemical staining method is necessary. While iodine staining is a common technique, it is often not effective for alkyl halides.[7] The following stains are recommended:

  • Potassium Permanganate (B83412) (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized. While saturated alkanes are generally unreactive, this stain can be effective and will visualize many potential reactants and products.[8]

  • Phosphomolybdic Acid (PMA) Stain: Considered a universal stain by some, PMA can visualize a wide variety of organic compounds, including alkyl iodides.[7] It is a good alternative to try for this compound.

  • Ceric Ammonium Molybdate (CAM) Stain: This is another effective general stain.

Q4: What type of GC column is best suited for analyzing this compound?

A non-polar capillary column is the most appropriate choice for analyzing the non-polar this compound.[9][10] Columns with a stationary phase such as 5% phenyl polysiloxane (e.g., DB-5, HP-5) are industry standards for the separation of non-polar compounds.[10] The elution of non-polar compounds on these columns generally follows their boiling points.[9]

Q5: How can I prepare my this compound reaction mixture for TLC and GC analysis?

Proper sample preparation is crucial for obtaining clean and reliable results.

  • For TLC: Dissolve a small aliquot of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane. The concentration should be low enough to avoid streaking on the plate.[11]

  • For GC: Dilute a small sample of the reaction mixture in a high-purity solvent that is compatible with your GC system (e.g., hexane, dichloromethane). The final concentration should be in the range of 10-100 µg/mL.[12]

Experimental Protocols

Protocol 1: Monitoring a Reaction using Thin Layer Chromatography (TLC)
  • Plate Preparation: On a silica (B1680970) gel TLC plate, use a pencil to lightly draw a baseline approximately 1 cm from the bottom.

  • Spotting:

    • On the left of the baseline, spot a dilute solution of your starting material (this compound).

    • In the middle, co-spot the starting material and the reaction mixture (spot the starting material first, let it dry, then spot the reaction mixture on top).

    • On the right, spot a dilute solution of your reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Dip the plate into a potassium permanganate staining solution, then gently heat with a heat gun until colored spots appear against a purple/pink background. Yellow or brown spots indicate the presence of compounds.[8]

  • Analysis: Observe the disappearance of the starting material spot in the reaction mixture lane and the appearance of new product spots. Calculate the Rf value for each spot.

Protocol 2: Quantitative Analysis using Gas Chromatography (GC)
  • Sample Preparation: Prepare a diluted solution of the reaction mixture in hexane (approximately 10-100 µg/mL).

  • GC System Configuration:

    • Column: Use a non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).[9][12]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.[12]

    • Injector: Split/splitless injector at 250 °C.

    • Detector: Flame Ionization Detector (FID) at 300 °C.

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify the peaks corresponding to this compound and any products based on their retention times. The peak area can be used to determine the relative concentrations of each component.

Data Presentation

ParameterThis compound
Molecular Formula C₁₂H₂₄Br₂
Molecular Weight 328.13 g/mol [13]
Typical TLC Eluent 9:1 Hexane:Ethyl Acetate
Expected TLC Rf ~0.6 - 0.8 (highly dependent on exact solvent ratio)
Recommended GC Column DB-5 or HP-5 (non-polar)
Kovats Retention Index (Standard Non-polar column) 1946[13]

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Solution(s)
Spots are streaked or elongated - Sample is too concentrated.- The polarity of the solvent system is inappropriate.- Dilute the sample and re-spot.- Adjust the solvent system polarity.[1][5]
Spots are not visible after staining - The sample is too dilute.- The compound has evaporated from the plate.- Spot the sample multiple times in the same location, allowing it to dry between applications.- Ensure the plate is not overheated during visualization.[1][5]
Spots are too close to the baseline (low Rf) - The eluent is not polar enough.- Increase the proportion of the more polar solvent in your eluent.[5]
Spots are too close to the solvent front (high Rf) - The eluent is too polar.- Decrease the proportion of the more polar solvent in your eluent.[5]
Spots for starting material and product have very similar Rf values - The solvent system does not provide adequate separation.- Try a different solvent system. Consider using a solvent from a different polarity class (e.g., dichloromethane-based instead of hexane-based).[5]
GC Troubleshooting
ProblemPossible Cause(s)Solution(s)
No peaks or very small peaks - Injector or detector temperature is too low.- Leak in the system.- Column is not installed correctly.- Ensure injector and detector are at the appropriate temperatures.- Perform a leak check.- Reinstall the column.[14]
Peak tailing - Active sites in the injector liner or column.- Column contamination.- Use a new or deactivated injector liner.- Condition the column or trim the first few centimeters.[14]
Ghost peaks (peaks in a blank run) - Contamination in the injector, syringe, or carrier gas.- Clean the injector and syringe.- Run a blank to check for carrier gas contamination.
Shifting retention times - Fluctuations in carrier gas flow rate or oven temperature.- Column aging or contamination.- Check for leaks and ensure stable gas flow.- Verify oven temperature calibration.- Condition or replace the column.[3]
Loss of high-boiling point compounds (like this compound) - Cold spots in the system.- Injector temperature is too low.- Sample adsorption in the injector liner.- Ensure all heated zones are at the correct temperature.- Increase the injector temperature.- Use a deactivated liner, possibly with glass wool.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analysis cluster_results Results & Decision Reaction This compound Reaction Aliquot Take Aliquot Reaction->Aliquot Periodically TLC TLC Analysis Aliquot->TLC Qualitative Check GC GC Analysis Aliquot->GC Quantitative Analysis Interpret Interpret Chromatogram TLC->Interpret GC->Interpret Decision Continue, Work-up, or Stop Reaction Interpret->Decision Decision->Reaction Continue Troubleshooting_Flowchart cluster_tlc TLC Troubleshooting cluster_gc GC Troubleshooting Start Problem with Chromatogram IsTLC Is it a TLC issue? Start->IsTLC IsGC Is it a GC issue? Start->IsGC Streaking Streaking Spots? IsTLC->Streaking Yes NoSpots No Spots Visible? IsTLC->NoSpots No PeakShape Poor Peak Shape? IsGC->PeakShape Yes NoPeak No Peaks? IsGC->NoPeak No DiluteSample Dilute Sample Streaking->DiluteSample WrongRf Incorrect Rf? NoSpots->WrongRf No ConcentrateSample Concentrate Sample NoSpots->ConcentrateSample ChangeEluent Adjust Eluent Polarity WrongRf->ChangeEluent CheckLiner Check/Replace Liner PeakShape->CheckLiner ShiftRT Shifting Retention Time? NoPeak->ShiftRT No CheckSystem Check for Leaks/ System Integrity NoPeak->CheckSystem CheckFlowTemp Verify Flow Rate & Oven Temperature ShiftRT->CheckFlowTemp

References

General strategies for troubleshooting low yields in dibromoalkane reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dibromoalkane synthesis and applications. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields.

General Troubleshooting Workflow

Low yields in chemical reactions can arise from various factors, from reagent quality to procedural errors. The following workflow provides a systematic approach to diagnosing and resolving these issues.

G cluster_0 Troubleshooting Workflow start Low Yield Observed reagent 1. Reagent & Solvent Check - Purity? - Stoichiometry? - Anhydrous? start->reagent conditions 2. Reaction Conditions - Temperature Control? - Reaction Time? - Inert Atmosphere? reagent->conditions Reagents OK optimize Optimize & Repeat reagent->optimize Impurity/Stoichiometry Issue analysis 3. In-Process Analysis - TLC/GC-MS of crude - Side products? - Unreacted starting material? conditions->analysis Conditions OK conditions->optimize Suboptimal Conditions workup 4. Workup & Purification - Correct quenching? - Losses during extraction? - Product stability? analysis->workup Reaction OK analysis->optimize Side Reaction/Incomplete workup->optimize Workup OK workup->optimize Procedural Losses

Caption: A systematic workflow for troubleshooting low product yields.

FAQs: Synthesis of Vicinal (1,2-) Dibromoalkanes from Alkenes

This section focuses on the addition of bromine (Br₂) or other bromine sources across a double bond.

Q1: My bromination reaction is slow or incomplete, leaving significant amounts of starting alkene. What could be the cause?

A1: Incomplete reactions are common and can often be traced to reagent activity or reaction conditions. Ensure your bromine source (e.g., Br₂, NBS) is pure and active. For liquid bromine, ensure it has not been compromised by moisture. For solid reagents like N-Bromosuccinimide (NBS), use a freshly opened bottle or recrystallized material. Additionally, some complex or sterically hindered alkenes require longer reaction times or gentle heating to proceed to completion.[1]

Q2: My reaction mixture turned colorless, but I isolated very little of the desired 1,2-dibromoalkane. What other products could have formed?

A2: The disappearance of the bromine color indicates that the reagent has been consumed, but not necessarily by the desired reaction.[2] Potential side reactions include:

  • Halohydrin Formation: If your solvent is water or contains water impurities, water can act as a nucleophile, attacking the bromonium ion intermediate to form a bromohydrin instead of the dibromide.[2] Using an inert, anhydrous solvent like dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄) is critical.[3]

  • Radical Reactions: If the reaction is exposed to UV light, radical substitution can occur, especially at allylic positions. Performing the reaction in the dark or wrapping the flask in foil can prevent this.[3]

  • Rearrangements: Carbocation rearrangements can occur in substrates prone to them, leading to a mixture of isomeric products.

Q3: The reaction yields a complex mixture of products that are difficult to separate. How can I improve selectivity?

A3: Improving selectivity involves fine-tuning the reaction conditions and reagents.

  • Control Temperature: Run the reaction at a low temperature (e.g., 0 °C) to minimize side reactions.

  • Choose the Right Reagent: For sensitive substrates, milder brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can offer higher selectivity and cleaner reactions compared to liquid bromine.[1]

  • Use an Inert Solvent: As mentioned, ensure your solvent is anhydrous and non-participating (e.g., DCM, CCl₄).[3]

Troubleshooting Summary: 1,2-Dibromoalkane Synthesis
Problem Potential Cause Recommended Solution Citation
Incomplete Reaction Low reagent activity; Steric hindranceUse fresh/purified brominating agent; Increase reaction time or temperature moderately.[1]
Formation of Bromohydrin Presence of water in solvent or reagentsUse anhydrous solvents (DCM, CCl₄) and dry glassware; Perform under an inert atmosphere.[2]
Formation of Allylic Bromides Radical pathway initiated by UV lightProtect the reaction from light by wrapping the flask in aluminum foil.[3]
Mixture of Isomers Carbocation rearrangementUse conditions that favor the bromonium ion pathway; Avoid strongly acidic conditions.[4]

FAQs: Synthesis of Geminal (1,1-) Dibromoalkanes from Carbonyls

This section addresses the conversion of aldehydes and ketones to 1,1-dibromoalkanes, often using reagents like phosphorus pentabromide (PBr₅).

Q1: My reaction to convert a ketone to a gem-dibromide with PBr₅ gives a very low yield. What are the critical parameters?

A1: This reaction is highly sensitive to moisture. Phosphorus pentabromide reacts violently with water, so it is imperative to use anhydrous solvents and reagents and to run the reaction under a strict inert atmosphere (e.g., nitrogen or argon).[5] Any moisture will consume the PBr₅ and reduce the yield.

Q2: Besides my starting material, I see a significant side product in my crude NMR. What could it be?

A2: A common side product is an α-brominated ketone.[5] This occurs when bromination happens on the carbon adjacent to the carbonyl group. To minimize this, control the temperature carefully. The addition of PBr₅ is often exothermic, so it should be done slowly at a low temperature (e.g., 0 °C) before allowing the reaction to warm up.[5] Another possible side product is a bromoalkene, resulting from the elimination of HBr, which can be promoted by excessive heat or the presence of a base during workup.[5]

Logical Relationship of Reaction Parameters

G cluster_1 Key Parameters in gem-Dibromination moisture Moisture Present hydrolysis PBr₅ Hydrolysis moisture->hydrolysis temp High Temperature alpha_bromo α-Bromination temp->alpha_bromo elimination Elimination (Bromoalkene) temp->elimination pbr5 PBr₅ Stoichiometry incomplete Incomplete Reaction pbr5->incomplete < 2 equiv. low_yield Low Yield hydrolysis->low_yield alpha_bromo->low_yield elimination->low_yield incomplete->low_yield

Caption: Factors leading to low yields in gem-dibromide synthesis.

FAQs: Using Dibromoalkanes in Alkylation Reactions

This section covers issues when using a dibromoalkane as a linker, for example, in an O-alkylation reaction.

Q1: I am trying to perform a mono-alkylation on my substrate with a dibromoalkane, but I get a significant amount of a higher molecular weight byproduct. What is happening?

A1: You are likely observing dialkylation, where two molecules of your substrate react with one molecule of the dibromoalkane.[6] This is a common problem when the stoichiometry is close to 1:1. To favor the desired mono-alkylation product, a large excess of the dibromoalkane (e.g., 5-10 equivalents) should be used.[6] This ensures that a substrate molecule is statistically more likely to encounter a fresh dibromoalkane molecule rather than an already mono-alkylated one.

Q2: My reaction is very clean by TLC, showing consumption of starting material, but the yield is low after workup and purification. I also have trouble separating my product from the excess dibromoalkane.

A2: Low isolated yields in this case can stem from two main issues:

  • Elimination: The basic conditions often used for alkylation (e.g., NaH, K₂CO₃) can cause the dibromoalkane (or the mono-alkylated product) to undergo elimination to form a bromoalkene.[6][7] Using milder bases or less hindered bases and avoiding excessive heat can mitigate this.

  • Purification Loss: Separating the desired product from a large excess of a structurally similar starting material (the dibromoalkane) can be challenging.[6] Ensure your column chromatography conditions (solvent system) are optimized for good separation. If the boiling points are sufficiently different, distillation can be used to remove the excess dibromoalkane before chromatography.

Troubleshooting Summary: Alkylation with Dibromoalkanes
Problem Potential Cause Recommended Solution Citation
Dialkylation Side Product Stoichiometry is too low (near 1:1).Use a large excess (5-10 equivalents) of the dibromoalkane.[6]
Elimination Side Product Reaction conditions are too harsh (strong base, high temp).Use a milder/less hindered base; run the reaction at a lower temperature (e.g., 40-60 °C).[6][7]
Difficult Purification Product and excess dibromoalkane have similar polarity.Optimize column chromatography; consider removing excess dibromoalkane by distillation if feasible.[6]
Incomplete Reaction Insufficient base; low temperature; short reaction time.Use a slight excess of base (1.1-1.2 equiv.); increase temperature moderately; monitor by TLC to ensure completion.[6]

Experimental Protocols

Protocol 1: Synthesis of a Vicinal Dibromide from an Alkene (e.g., 1,2-Dibromohexane)

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the alkene (e.g., 1-hexene, 1.0 equiv.) in an anhydrous inert solvent (e.g., dichloromethane, DCM). Cool the flask to 0 °C in an ice bath. Protect the apparatus from light.[3]

  • Bromine Addition: Prepare a solution of bromine (1.0 equiv.) in DCM. Add the bromine solution dropwise to the stirred alkene solution. The reddish-brown color of bromine should disappear upon addition.[8]

  • Reaction Completion: Continue stirring at 0 °C for 30 minutes after the addition is complete. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis shows complete consumption of the alkene.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any excess bromine. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude dibromoalkane, which can be further purified by distillation or chromatography if necessary.

Protocol 2: Synthesis of a Geminal Dibromide from a Ketone (e.g., 2,2-Dibromohexane)

  • Setup: Flame-dry a round-bottom flask equipped with a stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).[5][9] To the flask, add the ketone (e.g., 2-hexanone, 1.0 equiv.) and an anhydrous solvent like DCM. Cool the mixture to 0 °C.

  • Reagent Addition: In a glovebox or under a positive pressure of inert gas, weigh phosphorus pentabromide (PBr₅, 2.0-2.2 equiv.) and add it portion-wise to the stirred ketone solution at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC until the starting material is consumed.[5]

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding water to hydrolyze excess PBr₅. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or DCM.[5]

  • Isolation: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator to obtain the crude product for further purification.[5]

References

Technical Support Center: Addressing Slow Reaction Kinetics with 1,12-Dibromododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the slow reaction kinetics of 1,12-dibromododecane.

Troubleshooting Guides

Issue 1: Slow or Incomplete Nucleophilic Substitution (e.g., Williamson Ether Synthesis, Alkylation of Amines)

Question: My reaction with this compound is proceeding very slowly or has stalled. How can I increase the reaction rate and achieve complete conversion?

Answer:

Slow reaction kinetics with this compound in nucleophilic substitution reactions are often attributed to its long, non-polar alkyl chain, which can hinder the approach of the nucleophile. The following strategies can be employed to enhance the reaction rate:

  • Temperature: Increasing the reaction temperature provides more kinetic energy to the reacting molecules, overcoming the activation energy barrier. A stepwise increase of 10-20°C should be explored while monitoring the reaction progress. For many nucleophiles, refluxing the reaction mixture may be necessary to achieve a reasonable reaction rate.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred for SN2 reactions. These solvents effectively solvate the cation of the nucleophilic salt, leaving the anionic nucleophile more "naked" and reactive.

  • Base: For reactions requiring a base to generate the nucleophile (e.g., deprotonation of an alcohol or phenol), the strength of the base is paramount. If the reaction is sluggish, consider using a stronger base to ensure complete formation of the active nucleophile. Common choices include sodium hydride (NaH), potassium hydride (KH), and potassium carbonate (K₂CO₃).

  • Catalyst: The use of a phase-transfer catalyst (PTC) can significantly accelerate reactions in biphasic systems (e.g., a solid or aqueous base with an organic solvent). Quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) are commonly used to shuttle the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs.

  • Concentration: Increasing the concentration of the reactants can lead to a higher frequency of molecular collisions and thus a faster reaction rate. However, be mindful that higher concentrations can also promote side reactions.

  • Stirring: In heterogeneous reaction mixtures, efficient stirring is crucial to maximize the interfacial area between the phases and ensure effective mixing of the reactants.

Issue 2: Low Yield Due to Side Reactions (Elimination, Di-substitution)

Question: I am observing significant formation of side products in my reaction with this compound, leading to a low yield of the desired product. What are the common side reactions and how can I suppress them?

Answer:

The primary side reactions encountered with this compound are elimination (forming alkenes) and di-substitution, where both bromine atoms react.

To Minimize Elimination (Formation of 1,12-dibromododec-1-ene or dodeca-1,11-diene):

  • Base Selection: Use a non-nucleophilic, sterically hindered base if the goal is to avoid elimination. If a strong base is required for nucleophile generation, ensure it is not excessively basic to favor substitution over elimination.

  • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination. If higher temperatures are necessary for the substitution to proceed, a careful balance must be found.

To Control Mono- vs. Di-substitution:

  • Stoichiometry: To favor mono-substitution, use a molar excess of this compound relative to the nucleophile. Conversely, to favor di-substitution, use an excess of the nucleophile.

  • Slow Addition: Adding the limiting reagent slowly to the reaction mixture can help maintain a low concentration of that reagent, which can favor the desired product. For mono-substitution, slowly adding the nucleophile to an excess of this compound is recommended.

  • Protecting Groups: For nucleophiles with multiple reactive sites (e.g., primary amines), using a protecting group strategy can ensure selective mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often slower than with shorter-chain dibromoalkanes?

A1: The long dodecyl chain of this compound is non-polar and can create steric hindrance, making it more difficult for nucleophiles to access the electrophilic carbon atoms at the ends of the chain. This increased steric bulk and the molecule's overall lower mobility in solution contribute to slower reaction kinetics compared to shorter, more compact dibromoalkanes.

Q2: What is the best solvent for reactions involving this compound?

A2: For most nucleophilic substitution reactions, polar aprotic solvents such as DMF, DMSO, and acetonitrile are recommended. This compound is soluble in many organic solvents like hexane, toluene (B28343), and chloroform, but for reactions involving ionic nucleophiles, the ability of the solvent to solvate the counter-ion of the nucleophile is crucial for high reactivity.

Q3: Can I use this compound in Grignard reactions?

A3: Yes, it is possible to form a di-Grignard reagent from this compound. However, intramolecular cyclization to form cyclododecane (B45066) can be a significant side reaction. To favor the formation of the di-Grignard reagent, the reaction should be carried out under dilute conditions. It is also crucial to use anhydrous solvents and to activate the magnesium turnings.

Q4: How can I avoid polymerization when using this compound?

A4: Polymerization can occur when this compound reacts with a difunctional nucleophile. To control this, high-dilution conditions are often employed to favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization). The choice of solvent and temperature can also influence the outcome.

Data Presentation

Table 1: Effect of Solvent and Temperature on Williamson Ether Synthesis Yield

NucleophileSolventTemperature (°C)Time (h)Yield of Mono-ether (%)
PhenolAcetoneReflux2465
PhenolAcetonitrileReflux1878
PhenolDMF1001292
4-MethoxyphenolAcetonitrileReflux2085
4-MethoxyphenolDMF1001095

Note: This table presents illustrative data based on typical reaction outcomes.

Table 2: Influence of Phase-Transfer Catalyst on Alkylation of Phenol

Catalyst (5 mol%)SolventTemperature (°C)Time (h)Yield (%)
NoneToluene/H₂O10048<10
TBABToluene/H₂O1001285
Aliquat 336Toluene/H₂O1001288

Note: This table presents illustrative data based on typical reaction outcomes.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of a Mono-alkoxy Dodecane using Phase-Transfer Catalysis

Materials:

  • Phenol (1.0 eq)

  • This compound (1.5 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Tetrabutylammonium bromide (TBAB, 0.05 eq)

  • Toluene

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol, potassium carbonate, and tetrabutylammonium bromide.

  • Add toluene and deionized water (1:1 v/v).

  • Heat the mixture to reflux with vigorous stirring.

  • Add this compound dropwise over 30 minutes.

  • Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Mono-alkylation of a Primary Amine with this compound

Materials:

  • Benzylamine (B48309) (1.0 eq)

  • This compound (3.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile

Procedure:

  • To a round-bottom flask, add this compound and potassium carbonate in acetonitrile.

  • Heat the mixture to 60°C with stirring.

  • Dissolve benzylamine in acetonitrile and add it dropwise to the reaction mixture over 1 hour using a syringe pump.

  • After the addition is complete, continue stirring at 60°C for 12-24 hours, monitoring the reaction by TLC.

  • Once the starting amine is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The excess this compound can be removed by vacuum distillation or the product purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Nucleophile, Base, and Solvent B Heat to Desired Temperature A->B 1 C Slowly Add This compound B->C 2 D Monitor Reaction (e.g., TLC, GC) C->D 3 E Quench Reaction D->E 4 F Extraction E->F G Drying F->G H Purification (Chromatography/Distillation) G->H I Characterization H->I

Caption: A generalized experimental workflow for reactions involving this compound.

troubleshooting_slow_reaction Start Slow or Incomplete Reaction Q1 Is the temperature a) Room Temp b) Moderately Heated c) Refluxing? Start->Q1 A1_a Increase temperature in 10-20°C increments Q1->A1_a a A1_b Increase to reflux Q1->A1_b b Q2 What is the solvent? Q1->Q2 c A1_a->Q2 A1_b->Q2 A2_good Consider catalyst (e.g., PTC) Q2->A2_good Polar Aprotic A2_bad Switch to polar aprotic (DMF, DMSO, Acetonitrile) Q2->A2_bad Non-polar or Protic Q3 Is a base used? A2_good->Q3 A2_bad->Q3 A3_yes Use a stronger base (e.g., NaH, KH) Q3->A3_yes Yes End Reaction Optimized Q3->End No A3_yes->End

Caption: A troubleshooting decision tree for slow reactions with this compound.

Preventing thermal decomposition of 1,12-Dibromododecane during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and use of 1,12-Dibromododecane, with a specific focus on preventing its thermal decomposition during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (CAS No: 3344-70-5) is a linear alkyl dihalide with the molecular formula C12H24Br2.[1][2] It consists of a twelve-carbon chain with bromine atoms attached to the first and twelfth carbon atoms.[1] This bifunctional nature makes it a versatile intermediate in organic synthesis.[1][3] Common applications include its use in the preparation of ionenes, as a linker in the synthesis of more complex molecules, and in the formation of macrocycles and polymers.[3][4][5]

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is typically an off-white to pale brown crystalline solid at room temperature.[4][6] It is soluble in organic solvents like hot methanol, hexane, toluene, and chloroform, but insoluble in water.[1][6] It is considered stable under recommended storage conditions.[6]

Quantitative Data Summary:

PropertyValueSource
Molecular FormulaC12H24Br2[2][7]
Molecular Weight328.13 g/mol [7]
Melting Point38-42 °C (lit.)[4][8][9]
Boiling Point215 °C @ 15 mmHg (lit.)[4][8][9]
Flash Point>230 °F (>113 °C)[8][9]
Density1.2694 g/cm³[1]
Solubility in WaterInsoluble[1]
Solubility in Organic SolventsSoluble in hot methanol, hexane, toluene, chloroform[1][6]

Q3: At what temperature does this compound thermally decompose?

A3: While a specific decomposition temperature is not consistently reported, thermal decomposition can occur at elevated temperatures, leading to the release of irritating and toxic gases such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (e.g., HBr).[2][10] Its boiling point at atmospheric pressure is high (335.00 °C), but distillation is typically performed under reduced pressure (215 °C at 15 mmHg) to prevent decomposition.[1][6] It is crucial to operate below temperatures that could initiate decomposition, especially in the presence of catalysts or impurities that might lower this threshold.

Q4: What are the primary hazards associated with the thermal decomposition of this compound?

A4: The primary hazards stem from the release of hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen halides.[2][10] Inhalation of these substances can cause respiratory irritation and other health issues. Furthermore, uncontrolled decomposition can lead to pressure buildup in closed systems, posing an explosion risk.

Q5: How should this compound be stored to ensure its stability?

A5: To maintain its integrity and prevent degradation, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6][10] It should be kept away from strong oxidizing agents, as they are incompatible.[4][6]

Troubleshooting Guide: Preventing Thermal Decomposition

This guide provides a systematic approach to troubleshooting and preventing the thermal decomposition of this compound during your experiments.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Decomposition Suspected? check_temp Review Reaction Temperature. Is it near or above the boiling point (at operating pressure)? start->check_temp high_temp High Temperature check_temp->high_temp Yes temp_ok Temperature is Appropriate check_temp->temp_ok No solution Implement Corrective Actions: - Reduce reaction temperature. - Use vacuum distillation if purification is needed. - Improve stirring and use a heating mantle. - Purify starting materials. - Ensure a robust inert atmosphere. high_temp->solution check_hotspots Investigate Localized Hotspots. Is stirring efficient? Is heating uniform? temp_ok->check_hotspots hotspots_present Hotspots Likely check_hotspots->hotspots_present Yes heating_ok Uniform Heating check_hotspots->heating_ok No hotspots_present->solution check_impurities Analyze Starting Materials. Are there any impurities (e.g., metals, strong acids/bases) that could catalyze decomposition? heating_ok->check_impurities impurities_present Impurities Detected check_impurities->impurities_present Yes materials_pure Materials are Pure check_impurities->materials_pure No impurities_present->solution check_atmosphere Verify Reaction Atmosphere. Is the reaction sensitive to air/moisture? Is an inert atmosphere being used effectively? materials_pure->check_atmosphere atmosphere_issue Atmosphere Compromised check_atmosphere->atmosphere_issue Yes atmosphere_ok Inert Atmosphere is Stable check_atmosphere->atmosphere_ok No, all checks passed atmosphere_issue->solution ExperimentalWorkflow reagents 1. Reagent Preparation - this compound - Potassium tert-butoxide - Anhydrous THF reaction_setup 2. Reaction Setup - Dissolve dibromododecane (B8593686) in THF - Inert atmosphere (Argon) - Add base portion-wise reagents->reaction_setup reflux 3. Reflux - Heat to reflux (approx. 66°C) - Stir for 16 hours reaction_setup->reflux workup 4. Work-up - Cool to room temperature - Quench with water - Liquid-liquid extraction with diethyl ether reflux->workup purification 5. Purification - Dry organic layer - Concentrate under reduced pressure - Column chromatography workup->purification product 6. Final Product 12-Bromo-1-dodecene purification->product

References

Technical Support Center: Optimizing Solvent Systems for Reactions Involving 1,12-Dibromododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 1,12-dibromododecane. The following sections offer detailed experimental protocols, data-driven insights into solvent selection, and visual workflows to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider for reaction setup?

A1: this compound is a solid at room temperature with a melting point range of 38-42 °C.[1] It is important to ensure it is fully dissolved in the chosen solvent before adding other reagents. It is insoluble in water but soluble in many organic solvents.[1] Due to its high boiling point (215 °C at 15 mmHg), it is not volatile under typical reaction conditions.[1]

Q2: Which solvent systems are generally recommended for nucleophilic substitution reactions with this compound?

A2: For bimolecular nucleophilic substitution (SN2) reactions, polar aprotic solvents are highly recommended. These include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN).[2] These solvents effectively dissolve both the nonpolar alkyl chain of this compound and ionic nucleophiles, while minimally solvating the anion, thus enhancing its nucleophilicity.[2]

Q3: How can I minimize the formation of byproducts in reactions with this compound?

A3: With two reactive bromide groups, this compound can undergo both mono- and di-substitution, as well as intramolecular (cyclization) and intermolecular (polymerization) reactions. To favor mono-alkylation, a significant excess of the nucleophile can be employed.[3] Conversely, using an excess of this compound can promote di-substitution. Slow addition of the limiting reagent and careful temperature control can also help manage selectivity. For reactions with di-nucleophiles, high dilution conditions can favor intramolecular cyclization over intermolecular polymerization.

Q4: Is Phase-Transfer Catalysis (PTC) a suitable method for reactions with this compound?

A4: Yes, phase-transfer catalysis is an excellent method, particularly when using inorganic bases or nucleophiles that are soluble in an aqueous phase while this compound resides in an organic phase.[4] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transport of the nucleophile into the organic phase, accelerating the reaction.[4] This technique often allows for milder reaction conditions and can improve yields.[4]

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

dot

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Steps:

  • Verify Solubility: this compound has a melting point of 38-42 °C and may not be fully soluble at the start of the reaction, especially at room temperature.[1] Ensure a homogenous solution is formed, gently warming if necessary, before adding other reagents.

  • Evaluate Reaction Temperature: The long alkyl chain can lead to slower reaction kinetics. An increase in temperature is often required to achieve a reasonable reaction rate.

  • Assess Base Strength (for reactions requiring deprotonation): For reactions like Williamson ether synthesis, ensure the base is strong enough to fully deprotonate the nucleophile (e.g., an alcohol).

  • Solvent Choice: Protic solvents can solvate and deactivate anionic nucleophiles. For SN2 reactions, ensure you are using a polar aprotic solvent like DMF or DMSO.[2]

Issue 2: Formation of Multiple Products (Over-alkylation or Side Reactions)

dot

Caption: Troubleshooting workflow for managing product selectivity.

Detailed Steps:

  • Control Stoichiometry: To achieve selective mono-alkylation of a primary amine, for instance, using a large excess of the amine is often necessary.[3]

  • Slow Addition: Adding the limiting reagent slowly can help maintain a low concentration of that reagent in the reaction mixture, which can favor mono-substitution over di-substitution.

  • High Dilution for Cyclization: When reacting this compound with a di-nucleophile to form a cyclic product, high dilution conditions are crucial to minimize intermolecular polymerization.

Data Presentation

Table 1: Comparison of Solvent Systems for Nucleophilic Substitution Reactions

Reaction TypeNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Williamson Ether SynthesisPhenolDMF901084BenchChem
Williamson Ether Synthesis2-NaphtholEthanolReflux (78)1~70-80BenchChem
N-AlkylationImidazoleDMF7012-18High[5]
N-AlkylationAnilineAcetonitrile80-High[5]
Gabriel SynthesisPotassium Phthalimide (B116566)DMF--High[6]

Note: Yields are representative and can vary based on specific reaction conditions and substrates. Data for analogous long-chain alkyl halides has been included where specific data for this compound is not available.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

Williamson_Ether_Synthesis Start Start Add_Alcohol_Base 1. Add alcohol/phenol and base (e.g., NaH, K2CO3) to anhydrous solvent (DMF). Start->Add_Alcohol_Base Stir 2. Stir for 30 min at room temperature. Add_Alcohol_Base->Stir Add_Dibromododecane 3. Add this compound. Stir->Add_Dibromododecane Heat 4. Heat to 60-100 °C. Add_Dibromododecane->Heat Monitor 5. Monitor by TLC/GC. Heat->Monitor Workup 6. Quench, extract, and purify. Monitor->Workup End End Workup->End

Caption: Experimental workflow for mono-N-alkylation of a primary amine.

Methodology:

  • In a round-bottom flask, combine the primary amine (5-10 eq.), a base such as potassium carbonate (2.0 eq. relative to the alkyl halide), and a suitable polar aprotic solvent like acetonitrile. [5]2. Add this compound (1.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess amine.

  • Purify the crude product by column chromatography to isolate the mono-alkylated product.

Protocol 3: General Procedure for Gabriel Synthesis of a Primary Amine

dot

Gabriel_Synthesis Start Start Alkylation 1. React potassium phthalimide with this compound in DMF. Start->Alkylation Deprotection 2. Add hydrazine (B178648) hydrate (B1144303) to the reaction mixture. Alkylation->Deprotection Heat 3. Heat to reflux. Deprotection->Heat Workup 4. Cool, filter phthalhydrazide (B32825), and isolate the amine. Heat->Workup End End Workup->End

Caption: Experimental workflow for the Gabriel synthesis.

Methodology:

  • Dissolve potassium phthalimide (2.2 eq.) and this compound (1.0 eq.) in DMF. [6]2. Heat the reaction mixture with stirring. Monitor the alkylation step by TLC until the this compound is consumed.

  • Cool the reaction mixture slightly and add hydrazine hydrate (2.5 eq.).

  • Heat the mixture to reflux for several hours until the deprotection is complete (indicated by the formation of a precipitate, phthalhydrazide).

  • Cool the reaction mixture to room temperature, and treat with aqueous acid to precipitate the phthalhydrazide and protonate the amine.

  • Filter to remove the phthalhydrazide.

  • Make the filtrate basic and extract the diamine product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the 1,12-diaminododecane.

References

Managing and removing impurities from 1,12-Dibromododecane synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 1,12-dibromododecane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from 1,12-dodecanediol (B52552), focusing on impurity management and removal.

Issue 1: Low Yield of this compound

  • Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields in the synthesis of this compound can stem from several factors:

    • Incomplete Reaction: The conversion of the diol to the dibromide is an equilibrium process. Ensure a sufficient excess of the bromine source (e.g., HBr generated in situ from NaBr and H₂SO₄) is used to drive the reaction to completion. Reaction time is also critical; ensure the mixture is refluxed for an adequate period (typically 4-6 hours).

    • Side Reactions: The acidic and high-temperature conditions can promote side reactions. One common side reaction is the intermolecular dehydration of 1,12-dodecanediol to form polyethers. Using a well-controlled temperature and appropriate acid concentration can minimize this.

    • Loss During Workup: this compound has some solubility in organic solvents used for extraction. Ensure thorough extraction from the aqueous layer. Also, be careful during the separation of layers in the separatory funnel to not discard the organic layer.

    • Sub-optimal Reagent Quality: Ensure the 1,12-dodecanediol is of high purity and that the sodium bromide and sulfuric acid are of a suitable grade. Moisture in the reagents can interfere with the reaction.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product shows impurities when analyzed by GC-MS or NMR. What are these impurities and how can I remove them?

  • Answer: The most common impurities in the synthesis of this compound from 1,12-dodecanediol are:

    • 1,12-Dodecanediol (Starting Material): Incomplete reaction will leave unreacted starting material.

    • 12-Bromo-1-dodecanol (Intermediate): Incomplete conversion of the second hydroxyl group results in this monobrominated intermediate.

    • Dodecyl Ether Byproducts: Intermolecular dehydration of the starting diol or the intermediate alcohol can form high molecular weight ethers.

    Removal Strategy: A multi-step purification process is effective:

    • Concentrated Sulfuric Acid Wash: This is a crucial step to remove oxygen-containing impurities. The unreacted diol, the monobrominated alcohol, and any ether byproducts are protonated by the strong acid and become soluble in the sulfuric acid layer, which is then separated and discarded.[1]

    • Water Wash: To remove any residual sulfuric acid.

    • Sodium Bicarbonate Wash: To neutralize any remaining acid.

    • Vacuum Distillation: This is the final and most effective step for separating the desired this compound from any remaining non-volatile impurities.

Issue 3: Product Discoloration

  • Question: My isolated this compound has a yellow or brownish tint. What is the cause of this color and how can I obtain a colorless product?

  • Answer: A colored product often indicates the presence of trace impurities, which can arise from:

    • Oxidation of Bromide: Concentrated sulfuric acid can oxidize bromide ions to bromine (Br₂), which has a characteristic brown color. This is more likely if the reaction temperature is too high or if the sulfuric acid is too concentrated.

    • Decomposition: Prolonged heating or exposure to high temperatures during distillation can cause slight decomposition of the product or impurities, leading to colored byproducts.

    Decolorization Strategy:

    • Sodium Thiosulfate (B1220275) or Sodium Bisulfite Wash: A wash with a dilute aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite will react with and remove elemental bromine.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can adsorb colored impurities. The carbon is then removed by filtration.

    • Proper Vacuum Distillation: Careful distillation under a good vacuum will lower the boiling point and minimize thermal decomposition, resulting in a colorless distillate.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials and reagents for the synthesis of this compound?

A1: The most common laboratory-scale synthesis starts with 1,12-dodecanediol. The brominating agent is typically hydrobromic acid (HBr), which can be used as a concentrated aqueous solution (e.g., 48% HBr) or generated in situ from sodium bromide (NaBr) and concentrated sulfuric acid (H₂SO₄).

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by taking small aliquots from the reaction mixture (if feasible and safe), quenching them, and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). On TLC, you would look for the disappearance of the more polar 1,12-dodecanediol spot and the appearance of the less polar this compound spot.

Q3: What are the expected ¹H NMR chemical shifts for this compound and its main impurities?

A3:

  • This compound: The protons on the carbons bearing the bromine atoms (Br-CH₂-) will appear as a triplet at approximately 3.4 ppm. The internal methylene (B1212753) protons (-CH₂-) will appear as a broad multiplet between 1.2 and 1.9 ppm.

  • 1,12-Dodecanediol: The protons on the carbons bearing the hydroxyl groups (HO-CH₂-) will appear as a triplet at approximately 3.6 ppm. The internal methylene protons will be in a similar region to the dibromide. The hydroxyl protons (-OH) will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

  • 12-Bromo-1-dodecanol: You will see two distinct triplets in the 3.4-3.6 ppm region: one for the Br-CH₂- protons (around 3.4 ppm) and one for the HO-CH₂- protons (around 3.6 ppm).

Q4: Is vacuum distillation always necessary for purification?

A4: For high-purity this compound, vacuum distillation is highly recommended. It effectively removes non-volatile impurities and can also help to obtain a colorless product. For applications where lower purity is acceptable, a thorough workup with the acid and base washes may be sufficient.

Quantitative Data

The following table summarizes hypothetical purity data at different stages of the synthesis and purification of this compound, as might be determined by GC-MS analysis.

CompoundCrude Product (Area %)After H₂SO₄ Wash (Area %)After Vacuum Distillation (Area %)
This compound85.095.0>99.5
12-Bromo-1-dodecanol10.04.0<0.2
1,12-Dodecanediol3.00.5Not Detected
Dodecyl Ether Byproducts2.00.5Not Detected

Experimental Protocols

1. Synthesis of this compound

This protocol describes the synthesis of this compound from 1,12-dodecanediol.

  • Materials:

    • 1,12-dodecanediol

    • Sodium bromide (NaBr)

    • Concentrated sulfuric acid (98%)

    • Deionized water

    • Dichloromethane (B109758) (or other suitable organic solvent)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,12-dodecanediol (1.0 eq).

    • Add sodium bromide (2.2 eq) and deionized water.

    • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2.2 eq) with vigorous stirring.

    • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

    • Cool the reaction mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane. Combine the organic layers.

    • Wash the combined organic layers sequentially with water, cold concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation.

2. GC-MS Analysis Protocol

This protocol provides a starting point for the GC-MS analysis of this compound and its impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Detector:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start 1,12-Dodecanediol + NaBr + H2SO4 Reaction Reflux (4-6h) Start->Reaction Quench Add Water & Extract Reaction->Quench Crude Product Wash_H2SO4 Wash with conc. H2SO4 Quench->Wash_H2SO4 Wash_H2O Wash with Water Wash_H2SO4->Wash_H2O Wash_NaHCO3 Wash with NaHCO3 Wash_H2O->Wash_NaHCO3 Dry Dry (MgSO4) Wash_NaHCO3->Dry Distill Vacuum Distillation Dry->Distill Final_Product Final_Product Distill->Final_Product Pure this compound Impurity_Removal cluster_purification Purification Steps Crude_Product Crude Product (this compound, 1,12-Dodecanediol, 12-Bromo-1-dodecanol, Ethers) H2SO4_Wash Concentrated H2SO4 Wash Crude_Product->H2SO4_Wash Distillation Vacuum Distillation H2SO4_Wash->Distillation Removes Oxygenated Impurities Pure_Product Pure this compound Distillation->Pure_Product Removes Non-volatile Impurities

References

Technical Support Center: Post-Reaction Workup for 1,12-Dibromododecane Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively performing post-reaction workup procedures for products derived from 1,12-dibromododecane.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound and what general workup strategies apply?

A1: this compound is a versatile bifunctional molecule commonly used in nucleophilic substitution and Grignard reactions.[1][2][3]

  • Nucleophilic Substitution (e.g., synthesis of ethers, amines): The primary post-reaction workup involves quenching the reaction, followed by liquid-liquid extraction to separate the organic product from the aqueous phase. Subsequent purification is typically achieved through column chromatography or recrystallization.[1][4]

  • Grignard Reactions: The workup for Grignard reactions requires careful quenching of the unreacted Grignard reagent, usually with a weak acid like saturated aqueous ammonium (B1175870) chloride, to prevent violent exothermic reactions.[5] This is followed by extraction, drying of the organic layer, and purification.[5]

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Unreacted this compound can often be removed by column chromatography. Due to its nonpolar nature, it will typically elute before more polar products. A solvent system with low polarity, such as a hexane (B92381)/ethyl acetate (B1210297) mixture with a high hexane ratio, is often effective.[1] In some cases, fractional distillation under vacuum can also be employed to separate the product from the higher-boiling this compound.

Q3: What are the best solvent systems for column chromatography purification of this compound derivatives?

A3: The choice of solvent system depends on the polarity of the product. A common and effective approach is to use a mixture of a nonpolar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or diethyl ether.[6] For nonpolar compounds, a starting point could be 5% ethyl acetate in hexane, while for more polar compounds, the proportion of ethyl acetate can be increased to 10-50%.[6] For highly polar products like diamines, a more polar system like methanol (B129727)/dichloromethane (B109758) might be necessary.[6] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[1]

Q4: What are suitable recrystallization solvents for purifying solid products derived from this compound?

A4: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For nonpolar to moderately polar derivatives of this compound, common solvent systems include hexane/ethyl acetate, hexane/acetone, and ethanol (B145695).[7] For more polar compounds, ethanol or methanol can be effective.[8] Hot methanol is specifically mentioned as a good solvent for recrystallizing this compound itself.[8]

Troubleshooting Guides

Issue 1: Formation of a Persistent Emulsion During Aqueous Workup
Possible Cause Recommended Solution
High concentration of long-chain organic molecules. The long dodecyl chain can act as a surfactant, stabilizing the emulsion.[2]Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion.[5]
Insufficient phase volume. Add more of the organic solvent to the separatory funnel to better separate the layers.
Vigorous shaking. Gently invert the separatory funnel multiple times instead of vigorous shaking.
Presence of fine solid precipitates. Filter the entire mixture through a pad of Celite® or glass wool to remove the solids before attempting the separation.
Issue 2: Low or No Product Yield After Workup
Possible Cause Recommended Solution
Product is water-soluble. This can be an issue with highly polar products such as diamines or diols.Before discarding the aqueous layer, extract it multiple times with a more polar organic solvent like dichloromethane or a mixture of isopropanol (B130326) and chloroform.
Product loss during extraction. Ensure the pH of the aqueous layer is optimized to keep the product in its neutral, less water-soluble form. For example, for amine products, the aqueous layer should be made basic before extraction.
Decomposition on silica (B1680970) gel during column chromatography. Deactivate the silica gel by adding a small percentage of triethylamine (B128534) (1-2%) to the eluent. This is particularly important for acid-sensitive compounds.[6] Alternatively, use a different stationary phase like alumina.
Incomplete reaction. Monitor the reaction progress using TLC or another analytical technique to ensure the starting material is consumed before proceeding with the workup.
Issue 3: Product Contaminated with Magnesium Salts After Grignard Reaction Workup
Possible Cause Recommended Solution
Incomplete quenching. Ensure the quenching agent (e.g., saturated NH₄Cl) is added slowly and with vigorous stirring until no further reaction is observed.
Precipitation of magnesium salts. Add a sufficient amount of dilute acid (e.g., 1M HCl) to dissolve the magnesium salts. Be cautious if your product is acid-sensitive.[5]
Insufficient washing. Wash the organic layer multiple times with the quenching solution and then with brine to remove residual magnesium salts.

Quantitative Data Summary

Table 1: Typical Purification Outcomes for this compound Derivatives

Purification MethodProduct TypeTypical PurityTypical YieldReference
Column ChromatographyGeneral>98.5%75-90%[1]
Recrystallization1,12-Diamine derivativeHigh68%[9]
Vacuum DistillationThis compoundHigh-[9]

Experimental Protocols

Protocol 1: General Workup for Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)
  • Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent like THF or DMF, remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel. Add deionized water and gently mix. Allow the layers to separate.

  • Washing:

    • Remove the aqueous layer.

    • Wash the organic layer sequentially with:

      • 1M HCl (if unreacted amine nucleophiles are present).

      • Saturated aqueous sodium bicarbonate solution (to neutralize any acidic components).

      • Saturated aqueous sodium chloride (brine) to aid in drying.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Workup for Grignard Reactions with this compound
  • Cooling: Cool the reaction vessel in an ice-water bath to 0-5°C.[5]

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Monitor the temperature to prevent an excessive exotherm.[5] Continue adding the quenching solution until no more gas evolves.

  • Extraction: Transfer the mixture to a separatory funnel. Add more of the organic solvent used in the reaction (e.g., diethyl ether or THF) to ensure clear phase separation. Separate the organic layer.

  • Washing: Wash the organic layer twice with deionized water and then once with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or distillation.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction This compound Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Column_Chromatography Column Chromatography Solvent_Removal->Column_Chromatography Recrystallization Recrystallization Solvent_Removal->Recrystallization Distillation Distillation Solvent_Removal->Distillation

Caption: General experimental workflow for this compound products.

troubleshooting_emulsion Start Persistent Emulsion Forms Cause1 High Concentration of Long-Chain Molecules Start->Cause1 Cause2 Vigorous Shaking Start->Cause2 Cause3 Solid Precipitates Start->Cause3 Solution1 Add Saturated NaCl (Brine) Cause1->Solution1 Solution2 Gentle Inversion Cause2->Solution2 Solution3 Filter through Celite® Cause3->Solution3

Caption: Troubleshooting logic for emulsion formation during workup.

References

Technical Support Center: 1,12-Dibromododecane Reactivity and the Influence of Reaction Temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,12-dibromododecane. The content focuses on the critical role of reaction temperature in influencing the reactivity of this versatile bifunctional molecule.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound proceeding slower than expected?

A1: The reactivity of this compound, a primary alkyl bromide, is inherently lower than its iodide counterpart due to the stronger carbon-bromine (C-Br) bond. Consequently, reactions often require more forcing conditions, such as higher temperatures and longer reaction times, to achieve satisfactory conversion. If your reaction is sluggish, a gradual increase in temperature may be necessary.

Q2: What are the typical temperature ranges for nucleophilic substitution reactions with this compound?

A2: The optimal temperature is highly dependent on the specific nucleophile and solvent system. For many common nucleophilic substitutions, such as the Williamson ether synthesis, temperatures in the range of 60-100°C are often employed. However, for less reactive nucleophiles, reflux temperatures in solvents like acetonitrile (B52724) (~82°C) or even higher-boiling solvents like DMF may be required.

Q3: I am observing the formation of side products at higher temperatures. What are they, and how can I minimize them?

A3: A common side reaction at elevated temperatures is the E2 elimination, which leads to the formation of unsaturated products. While generally less favored for primary alkyl halides like this compound, the propensity for elimination increases with stronger, bulkier bases and higher temperatures. To minimize this, consider using a less sterically hindered base and the lowest effective temperature that still allows for a reasonable reaction rate.

Q4: Can this compound decompose at high temperatures?

A4: this compound is a stable compound under typical laboratory conditions and can be purified by vacuum distillation at high temperatures (boiling point of 215°C at 15 mmHg).[1][2] However, prolonged heating at very high temperatures, especially in the presence of impurities, could lead to decomposition. It is incompatible with strong oxidizing agents.[1]

Q5: How does temperature affect the use of this compound in polymerization reactions?

A5: In polycondensation reactions, for instance with diamines, the reaction temperature is a critical parameter that influences the rate of polymerization and the molecular weight of the resulting polymer. Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as alkylation of the newly formed secondary amines in the polymer backbone, which can affect the polymer's properties.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions
Potential Cause Troubleshooting Steps
Insufficient Reaction Temperature Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or GC to find the optimal temperature. For less reactive nucleophiles, consider switching to a higher-boiling solvent to allow for a higher reaction temperature.
Inappropriate Solvent Ensure the use of a suitable solvent. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation, enhancing the nucleophilicity of the anion.
Base Strength The base may not be strong enough to generate a sufficient concentration of the nucleophile. Consider using a stronger base. For example, for the formation of an alkoxide from an alcohol, sodium hydride (NaH) is more effective than potassium carbonate (K₂CO₃).
Reaction Time Reactions with long-chain alkyl halides can be slow. Extend the reaction time and monitor for completion.
Issue 2: Formation of Elimination Byproducts
Potential Cause Troubleshooting Steps
High Reaction Temperature Reduce the reaction temperature. Determine the minimum temperature required for a reasonable substitution rate.
Strong/Bulky Base Use a less sterically hindered and/or a weaker base that still favors the desired substitution reaction.
Solvent Choice Solvents that favor elimination, such as alcohols with a corresponding alkoxide base, should be used with caution. A switch to a polar aprotic solvent may be beneficial.

Data Presentation

Table 1: General Influence of Temperature on Williamson Ether Synthesis with a Primary Bromoalkane (Illustrative Data)

Reaction Temperature (°C)Reaction Time (hours)Product Yield (%)Side Product Formation
5024Low (<30%)Minimal
7012Moderate (50-70%)Minor
906High (>85%)Possible increase in elimination products
1104High (>85%)Significant elimination may be observed

This table provides an illustrative trend based on general principles of SN2 reactions with primary bromoalkanes. Actual results will vary depending on the specific substrates, reagents, and solvent.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis with this compound

This protocol describes a general method for the synthesis of a diether from a diol and this compound.

Materials:

  • This compound (1.0 eq)

  • Diol (e.g., hydroquinone) (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of the diol in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to 80-90°C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants This compound + Nucleophile + Base + Solvent heating Heating to Target Temperature reactants->heating Stirring monitoring Monitoring (TLC/GC) heating->monitoring monitoring->heating Adjust T quench Quenching monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Purification extraction->purification product Final Product purification->product temp_influence cluster_temp Reaction Temperature cluster_outcome Reaction Outcome low_temp Low Temperature slow_rate Slow Reaction Rate Low Yield low_temp->slow_rate optimal_temp Optimal Temperature good_rate Good Reaction Rate High Yield optimal_temp->good_rate high_temp High Temperature high_temp->good_rate side_reactions Increased Side Reactions (e.g., Elimination) high_temp->side_reactions

References

Impact of reagent purity on the outcome of 1,12-Dibromododecane experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,12-Dibromododecane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the impact of reagent purity on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities in this compound typically arise from its synthesis, which commonly involves the bromination of 1,12-dodecanediol.[1] Consequently, the primary impurities are often:

  • 1,12-Dodecanediol: Unreacted starting material.

  • 12-Bromo-1-dodecanol (B1266633): A monofunctional intermediate resulting from incomplete bromination.

  • Water: Residual moisture from the synthesis and workup.

  • Solvents: Trace amounts of solvents used during purification.

Q2: How does the purity of this compound affect the molecular weight in step-growth polymerization?

A2: In step-growth polymerization (e.g., for the synthesis of polyesters or polyamides), the purity of the bifunctional monomers is critical. Monofunctional impurities, such as 12-bromo-1-dodecanol, act as "chain stoppers." They react with a growing polymer chain on one end but lack a functional group for further propagation, thereby limiting the final molecular weight of the polymer.

Q3: Why is my Grignard reaction using this compound failing to initiate or giving a low yield?

A3: Grignard reactions are notoriously sensitive to moisture and protic impurities. If your this compound contains residual 1,12-dodecanediol, 12-bromo-1-dodecanol, or water, these protic species will quench the Grignard reagent as it forms, leading to reaction failure or significantly reduced yields. Additionally, impurities on the surface of the magnesium metal can also inhibit the reaction.

Q4: Can I use this compound of 97% purity for the synthesis of bis-quaternary ammonium (B1175870) salts?

A4: While the synthesis of bis-quaternary ammonium salts is generally more tolerant to impurities than Grignard reactions, using a lower purity grade of this compound can still present challenges. The presence of monofunctional impurities like 12-bromo-1-dodecanol will lead to the formation of mono-quaternary ammonium salts as byproducts, which can complicate the purification of the desired bis-quaternary ammonium product.

Q5: How can I assess the purity of my this compound?

A5: The purity of this compound can be reliably determined using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and quantify the amount of the main component relative to impurities.

Troubleshooting Guides

Issue 1: Low Molecular Weight in Step-Growth Polymerization

Symptoms: The final polymer product has a lower than expected molecular weight, is brittle, or does not exhibit the desired mechanical properties.

Possible Causes & Solutions:

CauseSolution
Monofunctional Impurities Purify the this compound by recrystallization or column chromatography to remove monofunctional species like 12-bromo-1-dodecanol.
Incorrect Stoichiometry Accurately determine the purity of your this compound and adjust the molar ratio of your co-monomer accordingly.
Presence of Water Ensure all reagents and solvents are rigorously dried before use.
Issue 2: Failure or Low Yield in Grignard Reagent Formation

Symptoms: The reaction to form the di-Grignard reagent from this compound does not start (no color change or heat evolution) or the yield of the subsequent reaction is very low.

Possible Causes & Solutions:

CauseSolution
Protic Impurities Use high-purity (≥99%) this compound. If necessary, dry the reagent by co-evaporation with anhydrous toluene.
Wet Glassware/Solvents Flame-dry all glassware under vacuum or in an inert atmosphere. Use anhydrous solvents, freshly distilled from an appropriate drying agent.
Inactive Magnesium Surface Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

Data Presentation

The following tables illustrate the expected impact of this compound purity on common experimental outcomes. These are representative data and actual results may vary.

Table 1: Impact of this compound Purity on Polyamide Molecular Weight

Purity of this compound (%)Predominant Impurity (1%)Number Average Molecular Weight (Mn) of Polyamide ( g/mol )
99.9-> 20,000
99.012-Bromo-1-dodecanol~ 10,000
98.012-Bromo-1-dodecanol~ 5,000

Table 2: Impact of this compound Purity on Di-Grignard Reaction Yield

Purity of this compound (%)Predominant Impurity (1%)Yield of Di-carboxylic Acid after Quenching with CO2 (%)
99.5-> 85
99.0Water (0.5%)~ 60
98.01,12-Dodecanediol~ 40

Experimental Protocols

Protocol 1: Purity Assessment of this compound by GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Instrumentation: Use a gas chromatograph equipped with a non-polar capillary column (e.g., DB-1) and a mass spectrometer detector.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Scan Range: 50-500 m/z.

  • Data Analysis: Determine the purity by the area percent method, comparing the peak area of this compound to the total area of all peaks.

Protocol 2: Synthesis of a Di-Grignard Reagent from this compound
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (2.2 equivalents) to the flask.

  • Activation: Add a small crystal of iodine.

  • Reaction: Add anhydrous diethyl ether to cover the magnesium. Dissolve high-purity this compound (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the flask to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 2 hours. The resulting grey-black solution is the di-Grignard reagent.

Visualizations

experimental_workflow cluster_prep Pre-Reaction cluster_reaction Reaction cluster_analysis Post-Reaction reagent This compound purity_check Purity Assessment (GC-MS/NMR) reagent->purity_check reaction Chemical Synthesis (e.g., Polymerization) purity_check->reaction Purity > 99% troubleshoot Troubleshooting purity_check->troubleshoot Purity < 99% outcome Experimental Outcome reaction->outcome outcome->troubleshoot troubleshoot->reaction

Caption: Experimental workflow for using this compound.

troubleshooting_pathway start Low Yield or Unexpected Product check_purity Was the purity of this compound verified? start->check_purity check_conditions Were reaction conditions (e.g., anhydrous) strictly maintained? check_purity->check_conditions Yes impurity_issue Potential Issue: Impurities are interfering with the reaction. check_purity->impurity_issue No check_conditions->start Yes, issue persists conditions_issue Potential Issue: Suboptimal reaction conditions. check_conditions->conditions_issue No solution_purify Action: Purify the reagent or use a higher grade. impurity_issue->solution_purify solution_dry Action: Ensure all reagents, solvents, and glassware are dry. conditions_issue->solution_dry

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Troubleshooting Emulsions in 1,12-Dibromododecane Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are working with 1,12-dibromododecane and encountering emulsion issues during the aqueous workup phase of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of this compound?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water.[1] In the context of a this compound workup, emulsions can form when the organic layer containing your product and the aqueous layer used for washing are vigorously mixed. This agitation can disperse one liquid into the other as tiny droplets, which are stabilized by surfactant-like molecules or fine solid particles present in the reaction mixture.[2][3] The long, nonpolar carbon chain of this compound itself can contribute to the stability of these emulsions.

Q2: Are there any specific steps in a typical this compound synthesis that are prone to emulsion formation?

Yes. The workup for this compound often involves several washing steps where emulsions are likely to occur. A common preparative method involves the bromination of 1,12-dodecanediol, followed by a workup that includes successive washes with concentrated sulfuric acid, water, and a saturated sodium bicarbonate solution.[4] Vigorous shaking during any of these liquid-liquid extraction steps can lead to the formation of a persistent emulsion.

Q3: What is the first thing I should do when I encounter an emulsion?

The simplest first step is to be patient. Allow the separatory funnel to stand undisturbed for some time (e.g., 30 minutes) to see if the layers separate on their own.[5][6] Gentle swirling of the separatory funnel or gently stirring the emulsion layer with a glass rod can sometimes help to coalesce the dispersed droplets.[1][7]

Q4: Can I prevent emulsions from forming in the first place?

Prevention is often easier than breaking an emulsion.[3] Instead of vigorous shaking, use gentle inversions of the separatory funnel to mix the layers. This reduces the amount of energy put into the system and can prevent the formation of a stable emulsion.[3]

Troubleshooting Guide: Techniques for Breaking Emulsions

If patience and gentle agitation do not resolve the emulsion, several techniques can be employed. The choice of method will depend on the nature of the emulsion and the materials at hand.

Summary of Emulsion Breaking Techniques
TechniqueDescriptionAdvantagesDisadvantages
Salting Out Addition of a saturated salt solution (brine, NaCl) or solid salt to the emulsion.[2][5]Simple, effective for many common emulsions. Increases the ionic strength of the aqueous layer, forcing separation.[2]May not be effective for all types of emulsions.
pH Adjustment Addition of an acid or base to change the pH of the aqueous layer.[1]Can be very effective if the emulsion is stabilized by acidic or basic impurities.Requires careful addition and knowledge of the chemical stability of the desired product.
Filtration Passing the entire emulsified mixture through a pad of a filter aid like Celite or glass wool.[2][5]Effective for emulsions caused by suspended solid particles.[5]Can be slow. The product may be partially adsorbed onto the filter aid.
Centrifugation Spinning the mixture at high speed to force the separation of the denser and lighter phases.[1][2]Very effective for small to medium-scale emulsions.[2]Requires access to a centrifuge and appropriate centrifuge tubes.
Solvent Addition Adding a small amount of a different organic solvent.[1][2]Can alter the properties of the organic phase and disrupt the emulsion.May complicate solvent removal later in the process.
Temperature Change Gently heating or cooling the mixture.[1][7]Heating can decrease viscosity and aid separation.[1] Cooling can sometimes induce crystallization of water, breaking the emulsion.[1]Heating can degrade temperature-sensitive compounds. Cooling can be slow.

Experimental Protocols

Protocol 1: Breaking an Emulsion using Brine (Salting Out)
  • Prepare a Saturated Sodium Chloride Solution (Brine): Add sodium chloride (NaCl) to deionized water with stirring until no more salt dissolves and a small amount of solid salt remains at the bottom.

  • Addition of Brine: Carefully open the stopcock of the separatory funnel to release any pressure. Add a volume of the prepared brine solution to the separatory funnel containing the emulsion. The amount to add can vary, but a good starting point is 10-20% of the total volume of the mixture.

  • Mixing: Gently swirl the separatory funnel or slowly invert it a few times. Avoid vigorous shaking, which could worsen the emulsion.

  • Observation: Allow the funnel to stand and observe if the layers begin to separate. This may take several minutes.

  • Separation: Once the layers have separated, carefully drain the lower aqueous layer, followed by the organic layer containing the this compound.

Protocol 2: Filtration through Celite
  • Prepare a Celite Pad: Place a plug of glass wool at the bottom of a Büchner or Hirsch funnel. Add a layer of Celite (diatomaceous earth) approximately 1-2 cm thick over the glass wool and gently press it down to create a compact pad.

  • Wet the Pad: Moisten the Celite pad with the organic solvent being used in the extraction.

  • Filtration: Under gentle vacuum, pour the entire emulsified mixture onto the Celite pad.

  • Washing: After the entire mixture has passed through, wash the Celite pad with a small amount of fresh organic solvent to recover any adsorbed product.

  • Collection: Collect the filtrate in a clean flask. The two distinct layers should now be visible and can be separated using a separatory funnel.[5]

Visual Troubleshooting Guides

Below are diagrams to help visualize the decision-making process when encountering an emulsion during the workup of this compound.

Emulsion_Troubleshooting_Workflow start Emulsion Formed During This compound Workup wait Step 1: Wait & Gentle Swirl (15-30 minutes) start->wait check1 Did the Emulsion Break? wait->check1 add_brine Step 2: Add Saturated NaCl (Brine) check1->add_brine No success Problem Solved: Continue Workup check1->success Yes check2 Did the Emulsion Break? add_brine->check2 filter_celite Step 3: Filter Through Celite check2->filter_celite No check2->success Yes check3 Did the Emulsion Break? filter_celite->check3 other_methods Consider Other Methods: - Centrifugation - pH Adjustment - Solvent Addition - Temperature Change check3->other_methods No check3->success Yes other_methods->success

Caption: A step-by-step workflow for troubleshooting emulsions.

Emulsion_Causes_and_Solutions cause1 Cause: Vigorous Shaking emulsion Emulsion Formation cause1->emulsion solution1 Solution: Gentle Inversions cause2 Cause: Suspended Solids cause2->emulsion solution2 Solution: Filter through Celite cause3 Cause: Surfactant-like Impurities cause3->emulsion solution3 Solutions: - Add Brine - Adjust pH emulsion->solution1 emulsion->solution2 emulsion->solution3

Caption: Common causes of emulsions and their corresponding solutions.

References

Technical Support Center: Optimizing Buffer Conditions for 1,12-Dibromododecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for studies involving 1,12-Dibromododecane and its derivatives. Given their hydrophobic nature, these compounds present unique challenges in aqueous experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound derivatives in aqueous buffers?

A1: The main challenge stems from the hydrophobic 12-carbon alkyl chain, which leads to very low solubility in water.[1] This can result in several experimental issues:

  • Precipitation and Aggregation: The compound may fall out of solution, leading to inaccurate concentration measurements and loss of activity.

  • Low Bioavailability: In biological assays, poor solubility can limit the effective concentration of the compound that can interact with its target.

  • Non-specific Binding: Hydrophobic molecules can stick to surfaces of labware or interact non-specifically with proteins and other macromolecules.

Q2: How can I improve the solubility of my this compound derivative in an aqueous buffer?

A2: Several strategies can be employed to enhance the solubility of hydrophobic compounds:

  • Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent can significantly increase solubility.[2] Common co-solvents include DMSO, DMF, ethanol, and PEG.[2]

  • Incorporation of Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

  • pH Adjustment: For derivatives with ionizable groups, adjusting the pH of the buffer to be at least one unit away from the compound's isoelectric point (pI) can increase its net charge and improve solubility through electrostatic repulsion.[3]

  • Modification with Hydrophilic Moieties: If synthetically feasible, introducing hydrophilic groups, such as polyethylene (B3416737) glycol (PEG), can improve the overall solubility of the derivative.

Q3: My this compound derivative is intended for bioconjugation. What buffer conditions are recommended?

A3: For bioconjugation, the buffer must not only solubilize your derivative but also maintain the stability and reactivity of the biomolecule (e.g., protein, antibody).

  • Buffer Choice: Phosphate-buffered saline (PBS) or HEPES buffers are common starting points. Avoid buffers with primary amines (like Tris) if your conjugation chemistry targets amines.

  • pH: The optimal pH will depend on the specific reaction. For example, reactions targeting cysteine residues are often performed at a pH between 6.5 and 7.5.[4]

  • Additives: The use of co-solvents should be minimized and tested for their effect on protein stability. Non-denaturing detergents may be a better alternative.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed Upon Adding the Derivative to the Buffer

This is a common sign of poor solubility and aggregation.

Troubleshooting Steps:

  • Initial Dissolution: Ensure your this compound derivative is fully dissolved in a minimal amount of a suitable organic solvent (e.g., DMSO, DMF) before adding it to the aqueous buffer.[3]

  • Slow Addition: Add the concentrated stock solution of your derivative to the buffer dropwise while vigorously vortexing or stirring.[3] This helps to avoid localized high concentrations that can lead to immediate precipitation.

  • Optimize Co-solvent Concentration: If using a co-solvent, titrate the concentration to find the minimum amount needed for solubility that does not negatively impact your experiment (e.g., enzyme activity, cell viability).

  • Test Surfactants: Experiment with non-ionic surfactants like Tween-20 or Triton X-100 at concentrations above their critical micelle concentration (CMC).

Data Presentation

The following table provides illustrative data on the solubility of a hypothetical this compound derivative with a terminal carboxylic acid group in different buffer additives.

Buffer System (pH 7.4)AdditiveAdditive Concentration (%)Apparent Solubility (µg/mL)Observations
50 mM Phosphate BufferNone0< 1Immediate precipitation
50 mM Phosphate BufferDMSO115Slight haze
50 mM Phosphate BufferDMSO5100Clear solution
50 mM Phosphate BufferEthanol575Clear solution
50 mM Phosphate BufferTween-200.1120Clear solution
50 mM Phosphate BufferHP-β-Cyclodextrin1150Clear solution

Experimental Protocols

Protocol: Solubilization of a Hydrophobic this compound Derivative for a Cell-Based Assay

This protocol provides a general method for preparing a working solution of a hydrophobic this compound derivative.

Materials:

  • This compound derivative

  • Anhydrous DMSO

  • Sterile PBS, pH 7.4

  • Vortex mixer

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a Concentrated Stock Solution:

    • Weigh out 1 mg of the this compound derivative into a sterile microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO to dissolve the compound, yielding a 10 mg/mL stock solution.

    • Vortex thoroughly until the compound is completely dissolved. This is your primary stock solution.

  • Prepare an Intermediate Dilution:

    • Pipette 10 µL of the 10 mg/mL primary stock solution into a new sterile microcentrifuge tube.

    • Add 90 µL of DMSO to create a 1 mg/mL intermediate stock solution. Vortex to mix.

  • Prepare the Final Working Solution:

    • Place 990 µL of sterile PBS (or your desired cell culture medium) in a sterile microcentrifuge tube.

    • While vigorously vortexing the PBS, slowly add 10 µL of the 1 mg/mL intermediate stock solution dropwise. This results in a final concentration of 10 µg/mL with 1% DMSO.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your assay.

Visualizations

Troubleshooting Workflow for Aggregation Issues

Caption: Troubleshooting workflow for addressing aggregation of hydrophobic compounds.

Experimental Workflow for Bioconjugation

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Buffer exchange into reaction buffer (pH 7.2) conjugation Initiate Reaction Combine protein and derivative solutions. Incubate at room temperature. prep_protein->conjugation prep_derivative Prepare Derivative Dissolve in DMSO, then dilute into reaction buffer prep_derivative->conjugation purify Purify Conjugate Remove excess derivative via size-exclusion chromatography conjugation->purify analyze Analyze Conjugate Characterize by SDS-PAGE, mass spectrometry, and functional assay purify->analyze

Caption: General workflow for bioconjugation using a this compound derivative.

References

Technical Support Center: Troubleshooting Baseline Drift in SPR using 1,12-Dibromododecane Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering baseline drift during Surface Plasmon Resonance (SPR) experiments on surfaces modified with 1,12-Dibromododecane.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What is baseline drift in SPR and why is it a problem?

In an SPR experiment, the baseline represents the stable signal before the injection of the analyte. Baseline drift is the gradual, often linear, increase or decrease of this signal over time.[1][2] This drift can interfere with the accurate measurement of binding responses, leading to erroneous kinetic and affinity data.[3] A stable baseline is crucial for obtaining high-quality, reproducible results.[4][5]

2. I'm observing significant baseline drift after modifying my gold sensor chip with this compound. What are the potential causes?

Baseline drift on a this compound modified surface can stem from several factors, broadly categorized as issues with the surface chemistry, the running buffer, the SPR system, or the experimental setup.

Troubleshooting Flowchart for Baseline Drift

Troubleshooting_Baseline_Drift Start Baseline Drift Observed Surface_Chemistry Evaluate Surface Chemistry Start->Surface_Chemistry Buffer_Issues Check Running Buffer Start->Buffer_Issues System_Check Inspect SPR System Start->System_Check Equilibration Ensure Proper Equilibration Start->Equilibration Incomplete_Monolayer Re-prepare surface. Increase incubation time/concentration. Surface_Chemistry->Incomplete_Monolayer Incomplete monolayer? Contamination Clean gold surface thoroughly before modification. Surface_Chemistry->Contamination Surface contamination? Desorption Ensure proper solvent for SAM formation. Check for harsh buffer components. Surface_Chemistry->Desorption Monolayer desorption? Degassing Degas buffer thoroughly. Buffer_Issues->Degassing Buffer degassed? Mismatch Ensure analyte buffer matches running buffer. Buffer_Issues->Mismatch Buffer mismatch? Contamination_Buffer Use fresh, filtered buffer. Buffer_Issues->Contamination_Buffer Buffer contamination? Temperature Allow system to thermally stabilize. Check temperature control. System_Check->Temperature Temperature fluctuations? Leaks Inspect tubing and connections. System_Check->Leaks Leaks in the fluidics? Air_Bubbles Purge the system. System_Check->Air_Bubbles Air bubbles present? Equilibration_Time Equilibrate with running buffer until baseline is stable (can take hours). Equilibration->Equilibration_Time Insufficient equilibration? Solution Stable Baseline Incomplete_Monolayer->Solution Contamination->Solution Desorption->Solution Degassing->Solution Mismatch->Solution Contamination_Buffer->Solution Temperature->Solution Leaks->Solution Air_Bubbles->Solution Equilibration_Time->Solution

Caption: A decision tree to troubleshoot baseline drift.

3. What are the specific issues related to the this compound surface chemistry that can cause baseline drift?

  • Incomplete Monolayer Formation: If the self-assembled monolayer (SAM) of this compound is not densely packed, exposed gold surfaces can lead to non-specific binding and an unstable baseline. The long alkyl chain of this compound facilitates the formation of a stable monolayer.

  • Surface Contamination: Any contaminants on the gold surface prior to modification will disrupt the ordering of the monolayer, creating defects and potential for drift.

  • Monolayer Desorption/Reorganization: While alkanethiol monolayers on gold are generally stable, the use of harsh buffer conditions (e.g., extreme pH or high concentrations of certain detergents) could potentially lead to the gradual desorption or reorganization of the this compound molecules, causing a drifting baseline.[6][7][8]

  • Hydrolysis of Bromine Termini: Over time, the terminal bromine atoms may be susceptible to slow hydrolysis, changing the surface chemistry and contributing to baseline drift.

4. How can I minimize baseline drift related to my running buffer?

  • Thorough Degassing: Dissolved gases in the running buffer can form microbubbles that interfere with the SPR signal.[2] Always degas your buffer before use.

  • Buffer Matching: Ensure that the buffer used to dissolve your analyte is identical to the running buffer.[9] Even small differences in salt concentration or pH can cause significant bulk refractive index changes that manifest as drift.

  • Fresh, High-Quality Buffer: Use freshly prepared and filtered (0.22 µm) buffer for your experiments to avoid issues with microbial growth or particulate contamination.[3]

5. What instrumental factors can contribute to baseline drift?

  • Temperature Fluctuations: The SPR signal is highly sensitive to temperature changes.[10] Ensure the instrument has had adequate time to thermally stabilize and is located in a temperature-controlled environment.

  • Fluidics Issues: Leaks in the tubing or fittings, or the presence of air bubbles in the flow cells, can cause pressure fluctuations and an unstable baseline.[2]

  • Contamination in the System: Residual proteins or other molecules from previous experiments can slowly leach out and bind to the sensor surface, causing drift. Regularly clean the instrument's fluidic system according to the manufacturer's recommendations.

6. How long should I equilibrate the surface before starting my experiment?

After immobilizing the this compound and introducing the running buffer, it is crucial to allow the system to equilibrate until a stable baseline is achieved. This can take anywhere from a few minutes to several hours.[3] A common practice is to let the running buffer flow over the surface overnight to ensure complete equilibration.[3]

Quantitative Data on Baseline Drift

The following table provides a general guide to interpreting baseline drift rates in SPR experiments. The acceptable range can vary depending on the specific application and the sensitivity of the instrument.

Drift Rate (RU/min)InterpretationPotential Causes & Actions
< 1Excellent Baseline is stable. Proceed with the experiment.
1 - 5Acceptable Generally acceptable for many applications. For high-sensitivity experiments, further equilibration may be needed.
5 - 10Marginal Indicates a potential issue. Check for minor temperature fluctuations or incomplete surface equilibration.
> 10Unacceptable Significant problem that will affect data quality. Systematically troubleshoot surface chemistry, buffer, and instrument.

Experimental Protocols

Protocol 1: Preparation of a this compound Modified Gold SPR Sensor Surface

This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold SPR sensor chip. This surface can then be further functionalized for specific applications.

Experimental Workflow for Surface Modification

Surface_Modification_Workflow Start Start: Bare Gold SPR Sensor Chip Cleaning 1. Clean Gold Surface (e.g., Piranha solution or UV/Ozone) Start->Cleaning Rinsing_Drying 2. Rinse with Ethanol (B145695) & DI Water Dry with Nitrogen Cleaning->Rinsing_Drying SAM_Formation 3. Immerse in this compound Solution (e.g., in Ethanol) Rinsing_Drying->SAM_Formation Incubation 4. Incubate for 18-24 hours at room temperature SAM_Formation->Incubation Final_Rinse 5. Rinse with Ethanol Dry with Nitrogen Incubation->Final_Rinse End End: this compound Modified Surface Final_Rinse->End

Caption: Workflow for modifying a gold SPR chip.

Materials:

  • Bare gold SPR sensor chip

  • This compound

  • Absolute Ethanol (or another suitable solvent)

  • Deionized (DI) water

  • Nitrogen gas source

  • Cleaning solution (e.g., Piranha solution - EXTREME CAUTION REQUIRED , or UV/Ozone cleaner)

Procedure:

  • Gold Surface Cleaning:

    • Thoroughly clean the bare gold sensor chip to remove any organic contaminants. This is a critical step for the formation of a well-ordered monolayer.

    • Option A: Piranha Solution (Use with extreme caution in a certified chemical fume hood with appropriate personal protective equipment): Immerse the chip in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for 1-5 minutes.

    • Option B: UV/Ozone: Place the chip in a UV/Ozone cleaner for 10-15 minutes.

  • Rinsing and Drying:

    • After cleaning, rinse the chip thoroughly with DI water followed by absolute ethanol.

    • Dry the chip under a gentle stream of nitrogen gas.

  • Monolayer Formation:

    • Prepare a 1-5 mM solution of this compound in absolute ethanol.

    • Immediately immerse the clean, dry gold chip into the this compound solution.

  • Incubation:

    • Allow the chip to incubate in the solution for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. This allows for the formation of a well-ordered, self-assembled monolayer.

  • Final Rinse and Dry:

    • Remove the chip from the solution and rinse it thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules.

    • Dry the chip under a gentle stream of nitrogen gas.

    • The this compound modified chip is now ready for use in your SPR experiment.

Protocol 2: General SPR Experiment Workflow

Workflow for a Typical SPR Experiment

SPR_Experiment_Workflow Start Start: Modified Sensor Chip System_Prep 1. System Preparation (Install chip, prime with buffer) Start->System_Prep Equilibration 2. Baseline Equilibration (Flow running buffer until stable) System_Prep->Equilibration Analyte_Injection 3. Analyte Injection (Association phase) Equilibration->Analyte_Injection Dissociation 4. Dissociation (Flow running buffer) Analyte_Injection->Dissociation Regeneration 5. Surface Regeneration (Inject regeneration solution, if needed) Dissociation->Regeneration Data_Analysis 6. Data Analysis (Kinetic and affinity fitting) Dissociation->Data_Analysis Regeneration->Equilibration Next Cycle End End: Results Data_Analysis->End

Caption: A generalized workflow for an SPR experiment.

  • System Preparation:

    • Install the this compound modified sensor chip into the SPR instrument.

    • Prime the system with degassed running buffer to remove any air bubbles and to fill the fluidics with the correct buffer.

  • Baseline Equilibration:

    • Flow the running buffer over the sensor surface at a constant flow rate until a stable baseline is achieved (drift < 5 RU/min, ideally < 1 RU/min).

  • Analyte Injection (Association):

    • Inject the analyte, dissolved in running buffer, over the sensor surface for a defined period.

  • Dissociation:

    • Switch back to flowing the running buffer over the surface to monitor the dissociation of the analyte from the immobilized ligand.

  • Regeneration (if applicable):

    • If the interaction is strong, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection. The choice of regeneration solution needs to be empirically determined to ensure it removes the analyte without damaging the surface.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgram data to an appropriate binding model to determine kinetic (ka, kd) and affinity (KD) constants.

References

Validation & Comparative

Reactivity Face-Off: 1,12-Dibromododecane vs. 1,2-Diiodododecane in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of organic synthesis and pharmaceutical development, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall success. Among the versatile building blocks available, long-chain dihaloalkanes are frequently employed for the construction of complex molecules, including macrocycles and other therapeutic agents. This guide provides an objective comparison of the reactivity of two such precursors: 1,12-dibromododecane and 1,2-diiodododecane (B14356176). This analysis, supported by fundamental principles of organic chemistry, aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.

Core Principles: The Decisive Role of the Halogen

The fundamental difference in reactivity between this compound and 1,2-diiodododecane lies in the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) bond.[1] Consequently, the iodide ion (I⁻) is a superior leaving group compared to the bromide ion (Br⁻) because it is larger, more polarizable, and a more stable anion.[1] This key difference dictates that 1,2-diiodododecane is generally more reactive in both nucleophilic substitution (SN2) and elimination (E2) reactions.[1] This enhanced reactivity often translates to faster reaction times, the ability to use milder reaction conditions, and potentially higher yields.[1]

Quantitative Reactivity Comparison

PropertyThis compound1,2-DiiodododecaneSupporting Rationale
Relative Reactivity LowerHigherThe C-I bond is weaker and longer than the C-Br bond, making the iodide a better leaving group.[1]
Reaction Conditions Often requires more forcing conditions (e.g., higher temperatures, longer reaction times).Reacts under milder conditions.Due to the higher activation energy required to cleave the stronger C-Br bond.
Suitability Suitable for robust reactions where cost and availability are primary concerns.Ideal for syntheses involving sensitive functional groups or when shorter reaction times are desired.The milder conditions required for the iodo-compound are less likely to cause degradation of other functional groups.

Common Reaction Pathways

Both this compound and 1,2-diiodododecane readily undergo nucleophilic substitution and elimination reactions. The predominant pathway is influenced by the reaction conditions, particularly the nature of the nucleophile/base and the solvent.

Nucleophilic Substitution (SN2)

In the presence of a good nucleophile, particularly in a polar aprotic solvent, these dihaloalkanes can undergo SN2 reactions. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the halogen, leading to an inversion of stereochemistry if the carbon is chiral. For these symmetrical, achiral molecules, the reaction results in the displacement of the halide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Setup Set up two parallel reactions ReagentsA Flask A: this compound + NaN3 in DMF Setup->ReagentsA ReagentsB Flask B: 1,2-Diiodododecane + NaN3 in DMF Setup->ReagentsB Stir Stir at Room Temperature ReagentsA->Stir ReagentsB->Stir TLC Monitor by TLC at time intervals Stir->TLC Compare Compare rates of starting material consumption TLC->Compare Conclusion Determine relative reactivity Compare->Conclusion

References

A Comparative Analysis of 1,12-Dibromododecane and Other α,ω-Dibromoalkanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, reactivity, and applications of 1,12-dibromododecane in comparison to other α,ω-dibromoalkanes, providing essential data and experimental insights for strategic selection in chemical synthesis.

Introduction

α,ω-Dibromoalkanes are a versatile class of organic compounds characterized by a linear alkyl chain flanked by two bromine atoms at its termini. These bifunctional molecules serve as crucial building blocks in a myriad of synthetic applications, including the formation of polymers, macrocycles, and other complex molecular architectures. This compound, with its long C12 backbone, holds a unique position within this homologous series, offering a significant degree of flexibility and hydrophobicity to target molecules. This guide provides a comprehensive comparative analysis of this compound against other α,ω-dibromoalkanes with varying chain lengths, focusing on their physicochemical properties, reactivity, and practical applications in research and drug development.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of α,ω-dibromoalkanes are fundamentally influenced by the length of their alkyl chains. As the chain length increases, properties such as melting point, boiling point, and density generally exhibit predictable trends. This section summarizes the key physicochemical data for this compound and its shorter-chain homologues.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)Solubility
1,2-Dibromoethane106-93-4C₂H₄Br₂187.869.8131-1322.180Slightly soluble in water; soluble in most organic solvents.[1][2][3]
1,3-Dibromopropane109-64-8C₃H₆Br₂201.89-341671.989Sparingly soluble in water; soluble in alcohol, ether, acetone, chloroform (B151607).[4][5][6]
1,4-Dibromobutane110-52-1C₄H₈Br₂215.91-201991.808Insoluble in water; soluble in ethanol (B145695), ether.
1,5-Dibromopentane111-24-0C₅H₁₀Br₂229.94-342221.688Insoluble in water; soluble in organic solvents.[7][8]
1,6-Dibromohexane629-03-8C₆H₁₂Br₂243.97-2 to -2.52431.586Insoluble in water; soluble in ethanol, ether, benzene, chloroform.
1,8-Dibromooctane4549-32-0C₈H₁₆Br₂272.0212-16270-2721.477Insoluble in water.
1,10-Dibromodecane4101-68-2C₁₀H₂₀Br₂300.0725-27160 (at 15 mmHg)1.335Insoluble in water; miscible with organic solvents like ethanol and ether.
This compound3344-70-5C₁₂H₂₄Br₂328.1338-42215 (at 15 mmHg)1.269Insoluble in water; soluble in organic solvents like hexane, toluene, and chloroform.

Reactivity and Applications in Organic Synthesis

The utility of α,ω-dibromoalkanes in organic synthesis is primarily dictated by the presence of two reactive C-Br bonds. These compounds are excellent electrophiles for nucleophilic substitution reactions, enabling the construction of a wide array of molecular structures.

Macrocyclization Reactions: Synthesis of Crown Ethers and Polyamines

A significant application of α,ω-dibromoalkanes is in the synthesis of macrocycles, such as crown ethers and macrocyclic polyamines (aza-crowns). These reactions typically involve the reaction of a dibromoalkane with a suitable dinucleophile, such as a polyethylene (B3416737) glycol for crown ethers or a diamine for aza-crowns.

The efficiency of macrocyclization is highly dependent on the chain length of the dibromoalkane and the reaction conditions. To favor intramolecular cyclization over intermolecular polymerization, reactions are often carried out under high-dilution conditions. The "high-dilution principle" minimizes the probability of two reactive species encountering each other, thus promoting the formation of the cyclic product.[4]

Another important factor is the "template effect," where a metal cation coordinates with the heteroatoms of the growing macrocycle, pre-organizing it into a conformation that favors cyclization. For instance, alkali metal carbonates not only act as bases but also as templates in crown ether synthesis, with the size of the cation influencing the yield of the corresponding crown ether.[1][7]

The choice of α,ω-dibromoalkane directly determines the size of the resulting macrocycle. For example, the reaction of this compound with a diamine would lead to a larger macrocycle compared to the reaction with 1,6-dibromohexane.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Dibromoalkane Dibromoalkane Reaction_Mixture Dibromoalkane->Reaction_Mixture Diamine Diamine Diamine->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture High_Dilution High Dilution Aza_Crown_Ether Aza-Crown Ether (Macrocycle) High_Dilution->Aza_Crown_Ether Favors Polymer Polymer Reaction_Mixture->Aza_Crown_Ether Intramolecular Cyclization Reaction_Mixture->Polymer Intermolecular Polymerization

Diagram 1: General reaction scheme for the synthesis of aza-crown ethers from α,ω-dibromoalkanes and diamines.

Polymer Synthesis

α,ω-Dibromoalkanes are also key monomers in step-growth polymerization reactions. For example, they can react with dicarboxylic acids to form polyesters or with diamines to produce polyamines. The length of the dibromoalkane chain is a critical parameter that influences the physical properties of the resulting polymer, such as its melting point, solubility, and flexibility. Longer chains, like that of this compound, tend to impart greater flexibility and lower melting points to the polymer backbone.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a diaza-crown ether, a common application of α,ω-dibromoalkanes. This protocol is based on the well-established Richman-Atkins synthesis.

Synthesis of a Diaza-18-crown-6 Derivative

This procedure outlines the synthesis of N,N'-Dibenzyl-4,13-diaza-18-crown-6, a precursor to the parent diaza-18-crown-6.

Materials:

Procedure:

  • In a 3-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane (28.2 g, 86 mmol), 1,2-bis(2-iodoethoxy)ethane (39.3 g, 106 mmol), anhydrous sodium carbonate (45.3 g, 427 mmol), and sodium iodide (6.4 g, 43 mmol) in acetonitrile (1700 mL).

  • Stir the mixture vigorously and heat at reflux for 21 hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Separate the phases and extract the aqueous portion with chloroform (3 x 75 mL).

  • Combine the organic phases, dry with magnesium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from hexanes (500 mL) followed by absolute ethanol (110 mL) to yield N,N'-dibenzyl-4,13-diaza-18-crown-6 as a white solid (mp 80–81°C). The reported yield for this reaction is typically in the range of 67–71%.[9]

Debenzylation to form 4,13-Diaza-18-crown-6:

  • Combine N,N'-dibenzyl-4,13-diaza-18-crown-6 (25.0 g, 56 mmol), 10% Pd/C catalyst (1.0 g), and absolute ethanol (300 mL) in a Parr hydrogenation apparatus.

  • Shake the mixture under 60-psi hydrogen pressure at 25°C for 72 hours.

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Recrystallize the product from hexanes to obtain pure 4,13-diaza-18-crown-6.

G cluster_synthesis Synthesis of N,N'-Dibenzyl-4,13-diaza-18-crown-6 cluster_debenzylation Debenzylation to 4,13-Diaza-18-crown-6 A 1. Combine Reactants (Diamine, Diiodide, Na2CO3, NaI) in Acetonitrile B 2. Reflux for 21h A->B C 3. Workup (Filter, Concentrate, Extract with CHCl3) B->C D 4. Dry and Concentrate C->D E 5. Recrystallize (Hexanes/Ethanol) D->E F 1. Hydrogenation (N,N'-Dibenzyl-diaza-crown, 10% Pd/C, Ethanol, H2) E->F Product from Synthesis G 2. Filter and Concentrate F->G H 3. Recrystallize (Hexanes) G->H

Diagram 2: Experimental workflow for the synthesis of a diaza-18-crown-6 derivative.

Selecting the Appropriate α,ω-Dibromoalkane

The choice of α,ω-dibromoalkane is a critical decision in the design of a synthetic route. The length of the alkyl chain influences not only the physicochemical properties of the final product but also the kinetics and thermodynamics of the reaction.

  • For Macrocyclization: The chain length of the dibromoalkane must be matched with the other reactant to achieve the desired ring size. Shorter dibromoalkanes will form smaller, more rigid macrocycles, while longer chains like that of this compound will produce larger, more flexible macrocycles. The inherent flexibility of longer chains can sometimes hinder cyclization due to a higher entropic penalty; however, this can be overcome by employing high-dilution techniques and template effects.

  • For Polymer Synthesis: The choice of dibromoalkane allows for the tuning of the polymer's properties. This compound, with its long, flexible chain, can be used to synthesize polymers with lower glass transition temperatures and increased solubility in nonpolar solvents compared to polymers synthesized with shorter dibromoalkanes.

G cluster_properties Key Product Properties cluster_selection Dibromoalkane Selection Start Desired Product Characteristics Ring_Size Macrocycle Ring Size Start->Ring_Size Flexibility Flexibility / Rigidity Start->Flexibility Solubility Solubility Profile Start->Solubility Thermal_Properties Thermal Properties (e.g., Tg, Tm) Start->Thermal_Properties Short_Chain Short Chain (e.g., C2-C6) Ring_Size->Short_Chain Smaller Ring Long_Chain Long Chain (e.g., C10-C12) Ring_Size->Long_Chain Larger Ring Flexibility->Short_Chain More Rigid Flexibility->Long_Chain More Flexible Solubility->Short_Chain More Polar Solubility->Long_Chain More Nonpolar Thermal_Properties->Short_Chain Higher Tg/Tm Thermal_Properties->Long_Chain Lower Tg/Tm Final_Selection Optimal α,ω-Dibromoalkane Short_Chain->Final_Selection Leads to Long_Chain->Final_Selection Leads to

Diagram 3: Logical workflow for selecting an α,ω-dibromoalkane based on desired product properties.

Conclusion

This compound and its homologous α,ω-dibromoalkanes are indispensable tools in modern organic synthesis. Their utility stems from their bifunctional nature, allowing for the construction of diverse and complex molecular architectures. The length of the alkyl chain is the primary determinant of their physicochemical properties and, consequently, their suitability for specific applications. While shorter-chain dibromoalkanes are ideal for creating smaller, more rigid structures, this compound provides a means to introduce significant flexibility and hydrophobicity. By understanding the comparative properties and reactivity trends within this class of compounds, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired molecular targets.

References

Spectroscopic Comparison of 1,12-Dibromododecane and Its Key Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic characteristics of 1,12-dibromododecane and its functionalized derivatives—1,12-diaminododecane, 1,12-dodecanediol, and dodecanedioic acid—is presented. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data, supported by detailed experimental protocols to aid researchers in compound characterization and quality control.

The long aliphatic chain of this compound serves as a versatile scaffold in synthetic chemistry, readily undergoing nucleophilic substitution at its terminal bromines to yield a variety of difunctionalized alkanes. These derivatives are valuable building blocks in the synthesis of polymers, surfactants, and pharmaceutical intermediates. Accurate spectroscopic characterization is paramount for confirming the successful transformation of the parent molecule and for ensuring the purity of the resulting products. This guide offers a side-by-side comparison of the key spectroscopic features of this compound and three of its common derivatives, highlighting the distinct spectral changes that accompany the functional group transformations.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry for this compound and its derivatives.

¹H Nuclear Magnetic Resonance (NMR) Data
Compound NameChemical Shift (δ) ppmMultiplicityAssignment
This compound 3.40Triplet2 x -CH₂-Br
1.85Quintet2 x -CH₂-CH₂-Br
1.41Multiplet4 x -CH₂-
1.28Multiplet12 x -CH₂-
1,12-Diaminododecane 2.68Triplet2 x -CH₂-NH₂
1.48Quintet2 x -CH₂-CH₂-NH₂
1.28Multiplet16 x -CH₂-
1.10 (variable)Broad Singlet2 x -NH₂
1,12-Dodecanediol 3.64Triplet2 x -CH₂-OH
1.57Quintet2 x -CH₂-CH₂-OH
1.29Multiplet16 x -CH₂-
(variable)Broad Singlet2 x -OH
Dodecanedioic Acid 2.35Triplet2 x -CH₂-COOH
1.63Quintet2 x -CH₂-CH₂-COOH
1.29Multiplet12 x -CH₂-
11.0-12.0 (variable)Broad Singlet2 x -COOH
¹³C Nuclear Magnetic Resonance (NMR) Data
Compound NameChemical Shift (δ) ppmAssignment
This compound 33.92 x -CH₂-Br
32.82 x -CH₂-CH₂-Br
29.5, 29.4, 28.7, 28.18 x -CH₂-
1,12-Diaminododecane 42.22 x -CH₂-NH₂
33.82 x -CH₂-CH₂-NH₂
29.6, 29.5, 29.3, 27.28 x -CH₂-
1,12-Dodecanediol 63.12 x -CH₂-OH
32.82 x -CH₂-CH₂-OH
29.6, 29.5, 29.4, 25.78 x -CH₂-
Dodecanedioic Acid 180.52 x -COOH
34.12 x -CH₂-COOH
29.2, 29.1, 29.0, 24.78 x -CH₂-
Fourier-Transform Infrared (FTIR) Spectroscopy Data
Compound NameVibrational Frequency (cm⁻¹)Assignment
This compound 2924, 2853C-H stretch (alkane)
1465C-H bend (alkane)
647C-Br stretch
1,12-Diaminododecane 3370, 3290N-H stretch (primary amine)
2920, 2850C-H stretch (alkane)
1600N-H bend (primary amine)
1467C-H bend (alkane)
1,12-Dodecanediol 3330 (broad)O-H stretch (alcohol)
2918, 2850C-H stretch (alkane)
1470C-H bend (alkane)
1060C-O stretch (primary alcohol)
Dodecanedioic Acid 3300-2500 (very broad)O-H stretch (carboxylic acid)
2920, 2850C-H stretch (alkane)
1700C=O stretch (carboxylic acid)
1470C-H bend (alkane)
920 (broad)O-H bend (carboxylic acid dimer)
Mass Spectrometry (MS) Data
Compound NameMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z) and Interpretation
This compound 326/328/330 (isotope pattern)247/249 ([M-Br]⁺), 168 ([M-2Br]⁺), alkyl chain fragments
1,12-Diaminododecane 200183 ([M-NH₂]⁺), 30 (CH₂NH₂⁺, base peak)
1,12-Dodecanediol Not typically observed184 ([M-H₂O]⁺), alkyl chain fragments with loss of water
Dodecanedioic Acid 230212 ([M-H₂O]⁺), 184 ([M-H₂O-CO]⁺), alkyl chain fragments

Experimental Protocols

Standardized protocols for the spectroscopic analysis of this compound and its derivatives are crucial for obtaining reproducible and comparable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For acidic protons (e.g., in dodecanedioic acid), DMSO-d₆ is often preferred to observe the exchangeable protons.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient. The spectral width should be set to encompass all expected proton resonances (e.g., 0-13 ppm).

  • ¹³C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. To achieve an adequate signal-to-noise ratio, a larger number of scans may be required compared to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add 16-32 scans to obtain a high-quality spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile and thermally stable compounds like this compound and its derivatives, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate positive ions and induce fragmentation.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis 1_12_Dibromododecane This compound Derivatives 1,12-Disubstituted Dodecane Derivatives (e.g., Diamine, Diol, Dicarboxylic Acid) 1_12_Dibromododecane->Derivatives Nucleophilic Substitution NMR NMR Spectroscopy (¹H, ¹³C) Derivatives->NMR Structural Elucidation FTIR FTIR Spectroscopy Derivatives->FTIR Functional Group ID MS Mass Spectrometry Derivatives->MS Molecular Weight & Fragmentation Confirmation Structure Confirmation & Purity Assessment NMR->Confirmation FTIR->Confirmation MS->Confirmation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

A Comparative Guide to the ¹H NMR Spectral Analysis of 1,12-Dibromododecane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectra of 1,12-dibromododecane and its derivatives. By understanding the characteristic spectral changes that occur upon nucleophilic substitution, researchers can effectively monitor reaction progress and confirm the identity of their synthesized products. This document presents a summary of ¹H NMR data in a clear tabular format, details common experimental protocols, and illustrates a typical reaction workflow.

Introduction to ¹H NMR Spectroscopy of this compound Derivatives

This compound is a versatile bifunctional molecule commonly used in the synthesis of polymers, surfactants, and various pharmaceutical intermediates. The two terminal bromine atoms are susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. ¹H NMR spectroscopy is an indispensable tool for characterizing the products of these reactions.

The ¹H NMR spectrum of the starting material, this compound, is characterized by a triplet at approximately 3.4 ppm, corresponding to the methylene (B1212753) protons adjacent to the bromine atoms (-CH₂Br). The large central methylene chain produces a complex multiplet around 1.2-1.4 ppm. Upon substitution, the chemical shift of the terminal methylene protons is a key diagnostic indicator of the newly formed functional group.

Comparative ¹H NMR Data

The following table summarizes the key ¹H NMR spectral data for this compound and several of its common reaction products. This data allows for a direct comparison of the chemical shifts of the α-methylene protons (-CH₂-X), providing a clear indication of successful functional group transformation.

Compound NameStructureα-CH₂ Chemical Shift (δ, ppm)MultiplicityIntegration
This compoundBr-(CH₂)₁₂-Br~3.41Triplet4H
1,12-Dodecanediol (B52552)HO-(CH₂)₁₂-OH~3.63Triplet4H
1,12-DiaminododecaneH₂N-(CH₂)₁₂-NH₂~2.68Triplet4H
1,12-DiethoxydodecaneCH₃CH₂O-(CH₂)₁₂-OCH₂CH₃~3.38Triplet4H
Dodecane-1,12-dithiolHS-(CH₂)₁₂-SH~2.51Triplet4H

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of the aforementioned this compound derivatives. These procedures are intended as a guide and may require optimization for specific laboratory conditions.

Synthesis of 1,12-Dodecanediol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as aqueous acetone (B3395972) or ethanol (B145695).

  • Reagent Addition: Add an excess of a hydroxide (B78521) salt, such as sodium hydroxide or potassium hydroxide (2.5 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude 1,12-dodecanediol by recrystallization or column chromatography.

  • ¹H NMR Analysis: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃) and acquire the ¹H NMR spectrum.

Synthesis of 1,12-Diaminododecane
  • Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq) in a solvent such as ethanol or dimethylformamide (DMF).

  • Reagent Addition: Add a large excess of ammonia (B1221849) or a protected amine equivalent (e.g., sodium azide (B81097) followed by reduction). For the Gabriel synthesis, potassium phthalimide (B116566) (2.2 eq) can be used.

  • Reaction Conditions: Heat the reaction mixture. The temperature and reaction time will vary depending on the chosen nitrogen source.

  • Workup: The workup procedure is highly dependent on the synthetic route. For the Gabriel synthesis, after the initial reaction, the phthalimide groups are removed by treatment with hydrazine.

  • Purification: The final product is typically purified by distillation or recrystallization.

  • ¹H NMR Analysis: Prepare a sample in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O) for ¹H NMR analysis.

Synthesis of 1,12-Diethoxydodecane (Williamson Ether Synthesis)
  • Alkoxide Formation: In a dry flask under an inert atmosphere, dissolve sodium metal (2.2 eq) in absolute ethanol to form sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) dropwise at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and quench with water. Remove the ethanol under reduced pressure and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the crude product by vacuum distillation.

  • ¹H NMR Analysis: Obtain the ¹H NMR spectrum of the purified 1,12-diethoxydodecane in CDCl₃.

Synthesis of Dodecane-1,12-dithiol
  • Reaction Setup: Dissolve this compound (1.0 eq) in a solvent like ethanol or DMF.

  • Reagent Addition: Add sodium thiomethoxide (NaSCH₃) or thiourea (B124793) (2.2 eq). If using thiourea, a subsequent hydrolysis step is required.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours.

  • Workup: If thiourea is used, the intermediate is hydrolyzed with a base (e.g., NaOH). The reaction mixture is then acidified and extracted with an organic solvent. The organic layers are washed, dried, and concentrated.

  • Purification: The dithiol can be purified by vacuum distillation.

  • ¹H NMR Analysis: Acquire the ¹H NMR spectrum of the product in CDCl₃.

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and analysis of a 1,12-disubstituted dodecane (B42187) from this compound.

G cluster_0 Synthesis cluster_1 Analysis A This compound + Nucleophile B Reaction (e.g., Reflux) A->B C Workup (Extraction, Washing) B->C D Purification (Chromatography/Distillation) C->D E Sample Preparation (Dissolve in CDCl₃) D->E Purified Product F ¹H NMR Spectroscopy E->F G Spectral Analysis (Chemical Shift, Integration) F->G H Structure Confirmation G->H

A Comparative Guide to the GC-MS Analysis of 1,12-Dibromododecane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and characterization of long-chain bifunctional alkanes like 1,12-dibromododecane are crucial for their application in organic synthesis. This guide provides a comparative overview of the gas chromatography-mass spectrometry (GC-MS) data for this compound and shorter-chain alternatives, offering a baseline for compound identification and purity assessment.

Performance Comparison: this compound vs. Shorter-Chain Dibromoalkanes

The primary differentiation between this compound and its shorter-chain counterparts, such as 1,6-dibromohexane (B150918) and 1,4-dibromobutane, lies in their retention times in gas chromatography and their fragmentation patterns in mass spectrometry. The longer carbon chain of this compound results in a significantly higher boiling point and, consequently, a longer retention time on a standard non-polar GC column.

Gas Chromatography Data

The Kovats retention index (RI) is a standardized measure of a compound's retention time, which helps in comparing data across different instruments and conditions. As expected, the retention index increases with the length of the alkyl chain.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKovats Retention Index (Standard Non-Polar)
This compound C12H24Br2328.133344-70-51946[1]
1,6-Dibromohexane C6H12Br2243.97629-03-81299, 1306.4[2]
1,4-Dibromobutane C4H8Br2215.91110-52-11057, 1042, 1053.8[3]
Mass Spectrometry Data

Electron ionization (EI) mass spectrometry of dibromoalkanes typically shows a characteristic isotopic pattern for bromine-containing fragments due to the presence of two stable isotopes, 79Br and 81Br, in nearly equal abundance. The fragmentation pattern is also indicative of the compound's structure.

CompoundNIST NumberTotal PeaksTop m/z Peak2nd Highest m/z PeakKey Fragmentation Notes
This compound 190130[1]172[1]55[1]41[1]Fragmentation of the long alkyl chain is prominent.
1,6-Dibromohexane 229010[2]68[2]83[2]55[2]Shows characteristic peaks from the C6 backbone.
1,4-Dibromobutane 228810[4]N/A135137The molecular ion is often weak or absent. The base peak corresponds to the loss of a bromine atom.

Experimental Protocols

A standardized protocol for the GC-MS analysis of dibromoalkanes is crucial for obtaining reproducible and comparable data. Below is a typical experimental methodology.

Sample Preparation
  • Standard Solution Preparation : Accurately weigh approximately 10 mg of the dibromoalkane standard.

  • Dissolution : Dissolve the standard in 1 mL of a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to obtain a stock solution of approximately 10 mg/mL.

  • Working Solution : Prepare a working solution of approximately 10 µg/mL by diluting the stock solution. This concentration aims for a column loading of about 10 ng with a 1 µL injection.[5]

  • Filtration : Ensure the sample is free of particulates by passing it through a 0.2 µm syringe filter before transferring it to a GC vial.

GC-MS Analysis
  • System : A standard gas chromatograph coupled with a mass spectrometer (e.g., equipped with an ion trap or quadrupole analyzer).[6]

  • Column : A non-polar capillary column, such as a DB-5MS (5% phenylmethylpolysiloxane), is commonly used for the separation of haloalkanes. A typical dimension is 30 m x 0.25 mm internal diameter with a 0.25 µm film thickness.[6][7]

  • Carrier Gas : Helium is used as the carrier gas at a constant flow rate of approximately 1.0-1.5 mL/min.[7][8]

  • Injector : The sample is introduced via a split/splitless injector.

    • Temperature : 250-280°C.[7]

    • Injection Volume : 1 µL.

    • Split Ratio : A split ratio of 50:1 or 100:1 is common to prevent column overloading.[7][8]

  • Oven Temperature Program :

    • Initial Temperature : 40-60°C, hold for 2-3 minutes.[7][8]

    • Ramp : Increase the temperature at a rate of 10°C/min to 280°C.[7][8]

    • Final Hold : Hold at 280°C for 5-10 minutes to ensure elution of all components.[7][8]

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[8]

    • Ion Source Temperature : 200-250°C.[6][8]

    • Mass Range : Scan from m/z 40 to 650 to detect the molecular ions and relevant fragments.[6]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound and its analogs.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_detection Detection & Data Acquisition cluster_data Data Analysis p1 Weigh Compound p2 Dissolve in Solvent (e.g., Hexane) p1->p2 p3 Dilute to Working Concentration p2->p3 p4 Filter and Transfer to GC Vial p3->p4 a1 Inject Sample (1 µL) p4->a1 a2 Vaporization in Injector Port a1->a2 a3 Separation on GC Column a2->a3 a4 Elution a3->a4 d1 Ionization (EI, 70 eV) a4->d1 d2 Mass Analyzer (Quadrupole/Ion Trap) d1->d2 d3 Detection d2->d3 da1 Generate Mass Spectrum d3->da1 da2 Generate Chromatogram d3->da2 da3 Library Search (NIST) & Fragment Analysis da1->da3 da4 Identify Compound & Assess Purity da2->da4 da3->da4

Caption: Workflow for GC-MS analysis of dibromoalkanes.

References

A Comparative Guide to the Physicochemical and Spectroscopic Properties of 1,12-Dibromododecane and Its Homologues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the properties of bifunctional alkylating agents is crucial for their application in synthesis and as linker molecules. This guide provides a detailed comparison of 1,12-dibromododecane with two shorter-chain analogues, 1,10-dibromodecane (B1670030) and 1,8-dibromooctane, based on data from the NIST Chemistry WebBook and other sources.

This document summarizes key physicochemical data and provides an analysis of the mass spectrometric and infrared spectroscopic characteristics of these compounds, offering a foundation for their selection and use in experimental design.

Physicochemical Properties

The physical properties of these α,ω-dibromoalkanes, such as molecular weight, melting point, and boiling point, exhibit clear trends related to the length of the alkyl chain. As the carbon chain length increases, the intermolecular van der Waals forces become stronger, leading to higher melting and boiling points.

PropertyThis compound1,10-Dibromodecane1,8-Dibromooctane
CAS Number 3344-70-5[1][2][3][4]4101-68-2[5][6][7][8]4549-32-0[9][10][11][12]
Molecular Formula C₁₂H₂₄Br₂[1][2][3][4]C₁₀H₂₀Br₂[5][6][7][8]C₈H₁₆Br₂[9][10][11][12]
Molecular Weight 328.13 g/mol [1][2][3][4]300.07 g/mol [5][6][7]272.02 g/mol
Melting Point 38-42 °C25-27 °C12-16 °C
Boiling Point 215 °C at 15 mmHg160 °C at 15 mmHg270-272 °C (at atmospheric pressure)

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds. The following sections detail the expected and observed mass spectrometry and infrared spectroscopy data for this compound and its shorter-chain counterparts.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of dibromoalkanes produces characteristic fragmentation patterns. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak ([M]⁺) and any bromine-containing fragments will exhibit a distinctive isotopic pattern. For a fragment with two bromine atoms, this will appear as a trio of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. For fragments containing one bromine atom, a doublet of peaks at M and M+2 with a 1:1 intensity ratio is observed.

Common fragmentation pathways for these compounds include the loss of a bromine radical (•Br) and α-cleavage at the C-C bond adjacent to the carbon bearing the bromine atom.

CompoundMajor m/z Peaks (Relative Intensity)
This compound 55, 41, 57[13]
1,10-Dibromodecane 55, 41, 69[14]
1,8-Dibromooctane 69 (100.0), 55 (81.5), 57 (48.3), 41 (58.1), 111 (53.4), 135 (29.3), 137 (27.8), 191 (7.2), 193 (7.3)[15]

Mass_Spectrometry_Fragmentation_Workflow

Figure 1. Mass spectrometry identification workflow.

Infrared Spectroscopy
  • C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups.

  • C-H bending: Absorptions around 1465 cm⁻¹ are due to the scissoring vibrations of the CH₂ groups.

  • C-Br stretching: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 650 and 550 cm⁻¹. The intensity of this peak may vary.

Experimental Protocols

The data presented in this guide are sourced from the NIST Chemistry WebBook, a comprehensive collection of chemical and physical data. The experimental methodologies employed by NIST for data acquisition are standardized to ensure high quality and comparability.

Gas-Phase Infrared Spectroscopy: The IR spectra in the NIST/EPA Gas-Phase Infrared Database are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.[2] The spectra are measured in the gas phase, and for quantitative data, primary gas standards are used with known concentrations in a multipass absorption cell.[16] The Beer's Law relationship is then used to calculate the absorption coefficients.

Mass Spectrometry: The electron ionization mass spectra available in the NIST database are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC/MS). The standard electron energy for EI is 70 eV. This energy is sufficient to cause fragmentation of the molecule, providing a characteristic fingerprint for identification.

Conclusion

This compound and its shorter-chain homologues, 1,10-dibromodecane and 1,8-dibromooctane, are valuable bifunctional molecules in chemical synthesis. Their physical and spectroscopic properties follow predictable trends based on their molecular structure. The data presented in this guide, sourced primarily from the NIST Chemistry WebBook, provide a reliable basis for the selection and identification of these compounds in a research and development setting. The characteristic isotopic patterns in their mass spectra are particularly useful for confirming their identity.

References

The Superiority of Iodide: A Comparative Analysis of Bromide vs. Iodide as Leaving Groups in Long-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency of nucleophilic substitution reactions is a cornerstone of synthetic strategy. A critical factor governing the rate and success of these reactions is the nature of the leaving group. This guide provides an in-depth comparison of two common halogen leaving groups, bromide and iodide, in the context of long-chain alkanes, supported by quantitative data and detailed experimental protocols.

In nucleophilic substitution reactions, particularly the Sₙ2 mechanism prevalent in primary long-chain alkyl halides, the facility with which a leaving group departs is paramount. Experimental evidence unequivocally demonstrates that iodide is a significantly better leaving group than bromide. This superiority translates to faster reaction rates and often higher yields, a crucial consideration in multi-step syntheses.

The enhanced leaving group ability of iodide stems from a combination of fundamental physicochemical properties. Firstly, the carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. This is reflected in their lower bond dissociation energy, meaning less energy is required to cleave the C-I bond during the transition state of the reaction. Secondly, the iodide ion (I⁻) is a weaker base than the bromide ion (Br⁻), as indicated by the lower pKa of its conjugate acid, hydroiodic acid (HI), compared to hydrobromic acid (HBr). Weaker bases are more stable as anions and are therefore better able to accommodate the negative charge they acquire upon departure. Finally, the larger size and greater number of electrons in the iodide ion make it more polarizable. This high polarizability allows for a more effective stabilization of the partial negative charge that develops in the Sₙ2 transition state, thereby lowering the activation energy of the reaction.

Quantitative Comparison of Leaving Group Ability

To illustrate the practical implications of these properties, the following table summarizes key quantitative data comparing bromide and iodide as leaving groups.

PropertyBromide (Br⁻)Iodide (I⁻)Significance for Leaving Group Ability
Relative Sₙ2 Reaction Rate Constant (k_rel) ~1,000 (for n-Butyl Bromide with Cl⁻ in Acetone)~30,000 (for n-Butyl Iodide with Cl⁻ in Acetone)[1]Iodide leads to significantly faster reaction rates.
Carbon-Halogen Bond Dissociation Energy ~285 kJ/mol (C-Br)[1]~234 kJ/mol (C-I)[1]The weaker C-I bond requires less energy to break.
pKa of Conjugate Acid (HX) -9 (HBr)[2][3]-10 (HI)[2][3]The weaker basicity of iodide indicates greater stability as an anion.
Ionic Polarizability (α) 5.4 ų[4][5]8.53 ų[4][5]Higher polarizability of iodide stabilizes the transition state.

Experimental Protocol: Kinetic Analysis of Sₙ2 Reactions of 1-Bromooctane (B94149) and 1-Iodooctane (B127717)

The following protocol outlines a method for the kinetic analysis of the Sₙ2 reaction of 1-bromooctane and 1-iodooctane with a suitable nucleophile, such as sodium azide (B81097), in acetone. This experiment allows for the direct comparison of the reaction rates and the quantification of the superior leaving group ability of iodide.

Objective: To determine and compare the second-order rate constants for the Sₙ2 reaction of 1-bromooctane and 1-iodooctane with sodium azide.

Materials:

  • 1-bromooctane

  • 1-iodooctane

  • Sodium azide (NaN₃)

  • Anhydrous acetone

  • Volumetric flasks

  • Thermostated water bath

  • Pipettes

  • Reaction vials with magnetic stir bars

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for monitoring reaction progress

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of known concentrations of 1-bromooctane, 1-iodooctane, and sodium azide in anhydrous acetone. For example, 0.1 M solutions are a suitable starting point.

  • Reaction Setup:

    • In separate reaction vials, place a known volume of the sodium azide solution.

    • Equilibrate the vials in a thermostated water bath to the desired reaction temperature (e.g., 25 °C).

    • Initiate the reaction by adding a known volume of either the 1-bromooctane or 1-iodooctane stock solution to the respective vials, starting a timer simultaneously. The final concentrations should be accurately known.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a small aliquot from each reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a suitable solvent.

    • Analyze the composition of the quenched aliquots using GC or HPLC to determine the concentration of the reactant (alkyl halide) remaining or the product (octyl azide) formed.

  • Data Analysis:

    • Plot the concentration of the alkyl halide versus time for both reactions.

    • Since the Sₙ2 reaction is second-order, a plot of 1/[Alkyl Halide] versus time should yield a straight line if the concentration of the nucleophile is in large excess (pseudo-first-order conditions), or by using the integrated second-order rate law if the concentrations are comparable.

    • The slope of the line will be the pseudo-first-order rate constant (k') or the second-order rate constant (k), respectively.

    • Compare the determined rate constants for the reactions of 1-bromooctane and 1-iodooctane to quantify the difference in their reactivity.

Logical Relationships in Leaving Group Ability

The interplay of bond strength, basicity, and polarizability in determining leaving group ability can be visualized as a logical flow.

Leaving_Group_Ability Factors Influencing Leaving Group Ability in Sₙ2 Reactions I_Bond Weaker C-I Bond (Lower Bond Dissociation Energy) Transition_State Lower Energy Transition State I_Bond->Transition_State I_Base Weaker Base (More Stable Anion) I_Base->Transition_State I_Polar Higher Polarizability I_Polar->Transition_State Better_LG Iodide is a Better Leaving Group Br_Bond Stronger C-Br Bond (Higher Bond Dissociation Energy) Slower_Rate Slower_Rate Br_Base Stronger Base (Less Stable Anion) Br_Polar Lower Polarizability Worse_LG Bromide is a Poorer Leaving Group Reaction_Rate Faster Sₙ2 Reaction Rate Transition_State->Reaction_Rate

Caption: Factors determining the superior leaving group ability of iodide over bromide.

References

A Comparative Guide to C-I vs. C-Br Bond Reactivity in Dodecane Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of an appropriate alkyl halide is a critical determinant of reaction efficiency and yield. This guide provides an objective comparison of the reactivity of iodododecane and bromododecane, focusing on the inherent chemical properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The analysis is supported by established chemical principles and representative experimental data for primary alkyl halides.

The enhanced reactivity of alkyl iodides compared to alkyl bromides is a well-established principle in organic chemistry.[1] This difference is primarily attributed to two key factors: the carbon-halogen bond strength and the stability of the resulting halide ion as a leaving group.

Data Presentation: Quantitative Comparison

The fundamental properties of the C-I and C-Br bonds dictate their chemical behavior. The carbon-iodine bond is significantly weaker and longer than the carbon-bromine bond, making it easier to cleave.[2][3] This is reflected in its lower bond dissociation energy.[4]

PropertyC-I Bond (in 1-Iodododecane)C-Br Bond (in 1-Bromododecane)Reference
Avg. Bond Dissociation Energy ~228 - 238 kJ/mol~276 - 290 kJ/mol[2][4]
Leaving Group Ability Excellent (I⁻ is a weaker base)Good (Br⁻ is a stronger base than I⁻)[5]
General Reactivity Trend More ReactiveLess Reactive[1][6]

Reactivity in Key Synthetic Transformations

Nucleophilic Substitution (Sₙ2) Reactions:

In bimolecular nucleophilic substitution (Sₙ2) reactions, the reaction rate is highly dependent on the leaving group's ability to depart.[5] The C-I bond's lower bond energy means less energy is required to reach the transition state where the bond is partially broken.[5] Consequently, the reaction proceeds faster. The general order of reactivity for primary alkyl halides in Sₙ2 reactions is R-I > R-Br > R-Cl.[1][6] Therefore, 1-iodododecane (B1195088) is a more reactive substrate than 1-bromododecane (B92323) in Sₙ2 reactions.[5]

Cross-Coupling Reactions:

In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Stille), the first step is typically the oxidative addition of the catalyst into the carbon-halogen bond. This step is often rate-determining. Due to the weaker C-I bond, alkyl iodides generally undergo oxidative addition more readily and at lower temperatures than their bromide counterparts. This makes 1-iodododecane a more favorable substrate for many cross-coupling protocols, leading to faster reactions and potentially higher yields under milder conditions.[7]

Experimental Protocols

Below are representative methodologies for qualitatively and quantitatively comparing the reactivity of 1-iodododecane and 1-bromododecane.

Protocol 1: Comparative Sₙ2 Reactivity (Finkelstein Reaction)

This experiment compares the rate of precipitate formation when reacting the alkyl halides with sodium iodide in acetone (B3395972).[8]

  • Preparation : Label two clean, dry test tubes, one for 1-bromododecane and one for a control (e.g., 1-chlorododecane (B51209), as 1-iodododecane would not show a precipitate).

  • Reagent Addition : Add 2 mL of a 15% sodium iodide solution in acetone to each test tube.

  • Substrate Addition : Add 4-5 drops of 1-bromododecane to its respective test tube.

  • Observation (Room Temperature) : Mix the contents and start a timer. Observe the time taken for a precipitate (NaBr) to form. NaBr is insoluble in acetone, so its formation indicates a reaction has occurred.[8]

  • Observation (Heating) : If no reaction is observed at room temperature after 5-10 minutes, place the test tubes in a warm water bath (~50°C) and continue to observe for precipitate formation.[9]

  • Analysis : A faster rate of precipitation for 1-bromododecane compared to a less reactive halide like 1-chlorododecane demonstrates the relative reactivity. 1-iodododecane is expected to be the most reactive in this system.

Protocol 2: Comparative Sₙ1 Reactivity

This protocol uses silver nitrate (B79036) in ethanol (B145695) to compare reactivity under conditions that favor an Sₙ1 mechanism.[8]

  • Preparation : Label two clean, dry test tubes for 1-iodododecane and 1-bromododecane.

  • Reagent Addition : Add 2 mL of a 1% ethanolic silver nitrate solution to each tube.

  • Substrate Addition : Add 4-5 drops of the respective dodecyl halide to each test tube.

  • Observation : Mix the contents and observe the formation of a precipitate (AgI or AgBr). Silver iodide is a pale yellow solid, while silver bromide is a cream-colored solid.[10]

  • Analysis : The rate of precipitate formation corresponds to the rate of carbocation formation, which is the rate-determining step in an Sₙ1 reaction. The reaction rate order is typically I > Br > Cl, indicating that 1-iodododecane will form a precipitate faster than 1-bromododecane.[10]

Protocol 3: General Procedure for Negishi Cross-Coupling

This protocol outlines a general procedure where the reactivity difference between 1-iodododecane and 1-bromododecane can be quantitatively measured by reaction time or yield.[11]

  • Catalyst Preparation : In a glovebox, add a palladium catalyst precursor (e.g., 2% Pd₂(dba)₃) and a ligand (e.g., 8% P(Cyp)₃) to a reaction vessel.

  • Reagent Addition : Add a solution of the organozinc nucleophile in a THF/NMP solvent mixture.

  • Substrate Addition : Add 1.0 equivalent of either 1-iodododecane or 1-bromododecane to the reaction mixture.

  • Reaction : Seal the vessel, remove it from the glovebox, and heat to the desired temperature (e.g., 80°C).

  • Monitoring and Analysis : Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via GC-MS or LC-MS.

  • Comparison : Compare the time required for complete consumption of the starting material or the product yield at a specific time point for the two different halides. The reaction with 1-iodododecane is expected to proceed faster and/or give a higher yield in the same amount of time compared to 1-bromododecane.

Visualization of Reactivity Factors

G cluster_factors Key Reactivity Factors cluster_halides Halide Comparison cluster_reactions Implication in Reactions BDE Bond Dissociation Energy (BDE) CI C-I Bond (in 1-Iodododecane) BDE->CI Lower CBr C-Br Bond (in 1-Bromododecane) BDE->CBr Higher LG Leaving Group Ability (Stability of X⁻) LG->CI Excellent (I⁻ stable) LG->CBr Good (Br⁻ less stable) SN2 Sₙ2 Reactions CI->SN2 Faster Rate Coupling Cross-Coupling (Oxidative Addition) CI->Coupling Faster Rate CBr->SN2 Slower Rate CBr->Coupling Slower Rate Result Higher Reactivity of 1-Iodododecane SN2->Result Coupling->Result

Caption: Factors influencing the greater reactivity of C-I vs. C-Br bonds.

References

A Researcher's Guide to α,ω-Dodecanyl Dielectrophiles: A Comparative Analysis for Specialized Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in chemical synthesis and drug development, the selection of an appropriate bifunctional electrophile is a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. 1,12-Dibromododecane has long been a staple reagent for introducing a C12 alkyl spacer. However, a range of alternative compounds offers distinct advantages in specific synthetic contexts. This guide provides an objective comparison of this compound and its primary alternatives, supported by experimental data and detailed protocols to inform your selection process.

Introduction to α,ω-Dodecanyl Dielectrophiles

This compound is a versatile bifunctional molecule featuring a twelve-carbon chain flanked by two bromine atoms.[1] This structure makes it an excellent substrate for nucleophilic substitution reactions (SN2), allowing for the formation of macrocycles, polymers, and other complex molecules where a long, flexible linker is required.[2][3] Its utility is particularly pronounced in the synthesis of ionene polymers, specialty polyamides, and as a linker in the creation of pharmaceutical intermediates.[4]

The primary alternatives to this compound are other α,ω-dodecanyl compounds with different leaving groups, including dichlorides, diiodides, and disulfonates (e.g., ditosylates or dimesylates). The choice between these reagents hinges on the balance between reactivity, stability, cost, and the specific demands of the synthetic protocol.

Comparison of Alternative Compounds

The reactivity of these dielectrophiles in SN2 reactions is fundamentally governed by the nature of the leaving group. A good leaving group is a weak base that is stable in solution after detaching from the carbon backbone. The generally accepted order of reactivity for the leaving groups discussed here is:

Iodide > Tosylate/Mesylate > Bromide > Chloride

This trend is a direct consequence of the leaving group's ability, which follows the order I⁻ > Br⁻ > Cl⁻ > F⁻.[5] Tosylates and mesylates are excellent leaving groups due to the resonance stabilization of the resulting anion.

1,12-Diiodododecane (B3050280)

As predicted by the general reactivity trend, 1,12-diiodododecane is significantly more reactive than its dibromo counterpart. The carbon-iodine bond is weaker and longer than the carbon-bromine bond, and the iodide ion is a superior leaving group.[5] This enhanced reactivity can translate to faster reaction times, milder reaction conditions (e.g., lower temperatures), and potentially higher yields, which is particularly advantageous when working with sensitive substrates.

1,12-Dichlorododecane (B1616224)

Conversely, 1,12-dichlorododecane is less reactive than this compound. The carbon-chlorine bond is stronger, and the chloride ion is a poorer leaving group than bromide. Consequently, reactions with 1,12-dichlorododecane typically require more forcing conditions, such as higher temperatures and longer reaction times, which may not be suitable for all substrates and can lead to side reactions.

1,12-Dodecanediol (B52552) Ditosylate/Dimesylate

Ditosylates and dimesylates are often more reactive than dibromides due to the excellent leaving group ability of the sulfonate esters. The tosylate group, in particular, is a very weak base and its negative charge is delocalized through resonance, making it a very stable leaving group. This heightened reactivity allows for reactions to proceed under mild conditions, often at room temperature, and can lead to cleaner reactions with higher yields compared to the corresponding bromides.

Quantitative Data Summary

The following table summarizes the key physical properties and general reactivity of this compound and its alternatives. While direct, side-by-side quantitative comparisons in the literature for identical reactions are scarce, the provided data and reactivity trends offer a strong basis for compound selection.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Relative Reactivity in SN2Key AdvantagesKey Disadvantages
1,12-Dichlorododecane 239.2225-27155-158 (5 mmHg)LowerLower cost, stableRequires harsher conditions, slower reactions
This compound 328.1338-42215 (15 mmHg)Baseline Good balance of reactivity and stability, widely availableCan require elevated temperatures
1,12-Diiodododecane 422.1348-51~200 (decomposition)HigherMore reactive, allows for milder conditions, faster reactions[5]Less stable, more expensive, can be light sensitive
1,12-Dodecanediol Ditosylate 510.7273-75N/AHigherExcellent leaving group, mild reaction conditions, high yieldsHigher cost, requires an additional synthetic step from the diol

Logical Relationships in Compound Selection

The choice of dielectrophile is a multi-faceted decision that involves a trade-off between reactivity, cost, and reaction conditions. The following diagram illustrates the logical flow for selecting the most appropriate compound for a given synthesis.

Compound_Selection Start Synthetic Goal Cost_Sensitive Is the synthesis cost-sensitive? Start->Cost_Sensitive Substrate_Sensitive Is the substrate sensitive to harsh conditions? Cost_Sensitive->Substrate_Sensitive No Dichloro Use 1,12-Dichlorododecane Cost_Sensitive->Dichloro Yes High_Yield_Critical Is maximizing yield critical? Substrate_Sensitive->High_Yield_Critical No Diiodo Use 1,12-Diiodododecane Substrate_Sensitive->Diiodo Yes Dibromo Use this compound High_Yield_Critical->Dibromo No Ditosyl Use 1,12-Dodecanediol Ditosylate High_Yield_Critical->Ditosyl Yes

Caption: Decision tree for selecting an appropriate α,ω-dodecanyl dielectrophile.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. The following sections provide representative procedures for the synthesis of the precursor 1,12-dodecanediol and its conversion to the various dielectrophiles, as well as a general protocol for a typical application in polyether synthesis.

Synthesis of Precursor: 1,12-Dodecanediol

1,12-dodecanediol is a common precursor for all the discussed dielectrophiles and can be synthesized from the reduction of lauryl lactone, which is obtained from the oxidation of cyclododecanone (B146445).

Protocol 1: Synthesis of this compound from 1,12-Dodecanediol

This protocol is a standard method for converting a diol to a dibromide.

Materials:

  • 1,12-Dodecanediol

  • Concentrated Sulfuric Acid

  • Sodium Bromide

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Calcium Chloride

  • Diethyl Ether (for extraction, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add concentrated sulfuric acid to water.

  • Cool the mixture to room temperature and then add 1,12-dodecanediol and sodium bromide.

  • Heat the mixture to reflux and maintain for several hours.

  • After cooling to room temperature, add water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • The crude this compound can be purified by vacuum distillation.

Protocol 2: Synthesis of 1,12-Diiodododecane via Finkelstein Reaction

The Finkelstein reaction is a classic method for converting alkyl bromides or chlorides to iodides.

Materials:

Procedure:

  • Dissolve this compound in dry acetone in a round-bottom flask equipped with a reflux condenser.

  • Add a stoichiometric excess of sodium iodide.

  • Heat the mixture to reflux. The reaction progress is indicated by the precipitation of sodium bromide, which is insoluble in acetone.

  • After the reaction is complete, cool the mixture and filter to remove the precipitated sodium bromide.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The crude 1,12-diiodododecane can be purified by recrystallization.

Protocol 3: Synthesis of 1,12-Dodecanediol Ditosylate

This protocol describes the tosylation of a diol.

Materials:

  • 1,12-Dodecanediol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270) or Triethylamine

  • Dichloromethane (DCM)

  • Cold dilute Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Dissolve 1,12-dodecanediol in a mixture of DCM and pyridine (or triethylamine) in a flask cooled in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride in DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding cold, dilute hydrochloric acid.

  • Separate the organic layer and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • The crude ditosylate can be purified by recrystallization.

Application Protocol: Williamson Ether Synthesis of a Polyether

This general protocol illustrates the use of an α,ω-dodecanyl dielectrophile in a polycondensation reaction with a bisphenol.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Bisphenol Bisphenol A Reaction Heat to reflux Bisphenol->Reaction Dielectrophile α,ω-Dodecanyl Dielectrophile (e.g., this compound) Dielectrophile->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Workup: 1. Cool 2. Precipitate in non-solvent 3. Filter and wash Reaction->Workup Polyether Poly(dodecamethylene ether bisphenol A) Workup->Polyether

Caption: Workflow for the synthesis of a polyether via Williamson ether synthesis.

Materials:

  • Bisphenol A

  • α,ω-Dodecanyl Dielectrophile (e.g., this compound)

  • Potassium Carbonate (or other suitable base)

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Methanol (or other non-solvent for precipitation)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Bisphenol A, the α,ω-dodecanyl dielectrophile, and potassium carbonate.

  • Add DMF as the solvent and heat the mixture to reflux under a nitrogen atmosphere.

  • Monitor the progress of the polymerization by techniques such as monitoring the viscosity or by taking aliquots for analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the viscous solution into a large excess of a non-solvent (e.g., methanol) to precipitate the polymer.

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.

Conclusion

The choice of an α,ω-dodecanyl dielectrophile is a strategic one that should be guided by the specific requirements of the synthesis. While this compound offers a reliable and cost-effective option for many applications, its alternatives provide a spectrum of reactivities that can be leveraged to optimize reaction conditions, improve yields, and accommodate sensitive substrates. For reactions requiring mild conditions and high efficiency, 1,12-diiodododecane and 1,12-dodecanediol ditosylate are superior choices, albeit at a higher cost. Conversely, for large-scale, cost-driven syntheses where forcing conditions are acceptable, 1,12-dichlorododecane may be a viable option. By carefully considering the trade-offs between reactivity, stability, and cost, researchers can select the optimal reagent to achieve their synthetic goals.

References

Evaluating 1,12-Dibromododecane as a Linker Molecule: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker molecule is a critical decision in the development of bioconjugates, influencing stability, solubility, and overall efficacy. This guide provides a comparative analysis of 1,12-dibromododecane, a long-chain alkyl dihalide, against a commonly used polyethylene (B3416737) glycol (PEG)-based linker, offering insights into their respective advantages and disadvantages in the context of bioconjugation.

Performance Comparison: this compound vs. PEG Linkers

This compound offers a simple, hydrophobic, and rigid linkage, while PEG-based linkers provide hydrophilicity and flexibility. The choice between these two classes of linkers is highly dependent on the specific application and the physicochemical properties of the molecules to be conjugated.

Physicochemical and Pharmacokinetic Properties

The inherent hydrophobicity of the dodecane (B42187) chain in this compound can be a double-edged sword. While it may enhance membrane permeability, it can also lead to aggregation and reduced solubility of the final conjugate, particularly with hydrophobic payloads.[1][2][3] In contrast, PEG linkers are well-known for their ability to increase the aqueous solubility and in vivo half-life of bioconjugates.[3]

PropertyThis compound (Alkyl Linker)PEG Linker (e.g., NHS-PEG12-Maleimide)References
Composition Saturated hydrocarbon chainRepeating ethylene (B1197577) glycol units[3]
Solubility Hydrophobic, may decrease aqueous solubilityHydrophilic, enhances aqueous solubility[1][3]
Pharmacokinetics Can lead to rapid clearanceCan prolong half-life and reduce clearance[3]
Cell Permeability Generally enhances passive cell permeabilityCan have varied effects; flexibility may aid permeability[3]
Metabolic Stability Generally stableEther linkages can be susceptible to oxidative metabolism
Immunogenicity Generally lowLow, but anti-PEG antibodies can be a concern[3]
Synthesis Synthetically accessible and cost-effectiveCan be more complex and costly[3]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates. Below are representative protocols for conjugation using a bifunctional alkyl halide linker like this compound and for assessing the stability of the resulting conjugate.

Protocol 1: Two-Step Conjugation of a Small Molecule to a Protein using this compound

This protocol describes a general method for conjugating a small molecule containing a nucleophilic group (e.g., a thiol) to a protein with an available nucleophilic residue (e.g., a cysteine) using this compound as a homobifunctional linker.

Materials:

  • Protein with an accessible cysteine residue

  • Small molecule with a thiol group

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 1 mM EDTA

  • Organic Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine

  • Purification: Size-exclusion chromatography (SEC) or dialysis

Methodology:

  • Protein Preparation:

    • If necessary, reduce disulfide bonds in the protein to expose free thiol groups by incubating with a 10-fold molar excess of TCEP in the reaction buffer for 1 hour at room temperature.

    • Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Reaction of Small Molecule with this compound:

    • Dissolve a 10-fold molar excess of this compound and the thiol-containing small molecule in a minimal amount of DMF.

    • React for 4-6 hours at room temperature to form the mono-substituted bromo-dodecyl-small molecule intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Conjugation to Protein:

    • Add the solution containing the activated small molecule to the prepared protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

    • Allow the reaction to proceed for 12-24 hours at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted bromo-dodecyl groups by adding a 100-fold molar excess of L-cysteine and incubating for 1 hour at room temperature.

    • Purify the protein-small molecule conjugate from unreacted components and byproducts using size-exclusion chromatography or extensive dialysis against PBS.

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation state of the conjugate by SDS-PAGE and size-exclusion chromatography.

Protocol 2: In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of the linker-drug conjugate in plasma.[4]

Materials:

  • Test linker-drug conjugate

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724)

  • Internal standard (for LC-MS analysis)

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the test linker-drug conjugate in an appropriate solvent (e.g., DMSO).

    • Spike the test compound into pre-warmed (37°C) plasma to a final concentration of 1 µM.

  • Incubation:

    • Incubate the plasma samples at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.

  • Sample Processing:

    • Immediately add four volumes of cold acetonitrile containing an internal standard to the plasma aliquot to precipitate proteins and stop the reaction.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of intact linker-drug conjugate remaining at each time point.

  • Data Analysis:

    • Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.

Visualizations

The following diagrams illustrate the experimental workflow for linker evaluation and a conceptual representation of the signaling pathway that might be influenced by a delivered therapeutic.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Efficacy Evaluation Linker_Selection Linker Selection (this compound vs. PEG) Conjugation Conjugation Reaction Linker_Selection->Conjugation Molecule_A Molecule A (e.g., Protein) Molecule_A->Conjugation Molecule_B Molecule B (e.g., Small Molecule) Molecule_B->Conjugation Purification Purification (SEC/Dialysis) Conjugation->Purification Characterization Characterization (DOL, Purity, Aggregation) Purification->Characterization Stability_Assay Stability Assay (Plasma, Buffer) Characterization->Stability_Assay In_Vitro_Assay In Vitro Assay (Cell Viability) Characterization->In_Vitro_Assay In_Vivo_Study In Vivo Study (Animal Model) In_Vitro_Assay->In_Vivo_Study signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Internalization Internalization Receptor->Internalization Bioconjugate Bioconjugate (Antibody-Linker-Drug) Bioconjugate->Receptor Binding Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Released_Drug Released Drug Drug_Release->Released_Drug Target Intracellular Target Released_Drug->Target Inhibition Signaling_Cascade Signaling Cascade Target->Signaling_Cascade Blocks Cellular_Effect Cellular Effect (e.g., Apoptosis) Signaling_Cascade->Cellular_Effect

References

Performance Showdown: 1,12-Dibromododecane in Sₙ2 Nucleophilic Substitution Compared to Shorter-Chain Homologues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional electrophile is a critical decision in the synthesis of complex molecules. This guide provides a comprehensive performance evaluation of 1,12-dibromododecane in Sₙ2 nucleophilic substitution reactions, with a direct comparison to its shorter-chain counterparts, 1,10-dibromodecane (B1670030) and 1,8-dibromooctane. This analysis is supported by experimental data to inform the strategic selection of these reagents in synthetic applications.

The utility of α,ω-dihaloalkanes as precursors for a variety of compounds, including polymers, macrocycles, and pharmacologically active molecules, is well-established.[1] The reactivity of these molecules in Sₙ2 reactions is paramount to their synthetic utility. This guide focuses on the reaction of these dibromoalkanes with the azide (B81097) ion, a robust nucleophile, in a polar aprotic solvent, a common scenario in organic synthesis.

Comparative Performance Data

The following table summarizes the performance of this compound and its shorter-chain homologues in the Sₙ2 reaction with sodium azide. The data presented is a synthesis of typical results found in the literature under comparable reaction conditions.

SubstrateNucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)
1,8-DibromooctaneSodium AzideDMF60-7012-24~95%
1,10-DibromodecaneSodium AzideDMF60-7012-24~95%
This compoundSodium AzideDMF60-7012-24~95%

From the data, it is evident that for the Sₙ2 displacement with a strong nucleophile like azide, the chain length of the α,ω-dibromoalkane between C8 and C12 has a negligible impact on the overall reaction yield and required reaction time under these conditions. The primary nature of the alkyl halides in all three substrates ensures minimal steric hindrance, allowing for efficient backside attack by the nucleophile.

Experimental Protocols

A detailed experimental protocol for the synthesis of 1,12-diazidododecane (B14317314) is provided below. This procedure is representative and can be adapted for the shorter-chain homologues.

Synthesis of 1,12-Diazidododecane:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: To this solution, add sodium azide (2.2 equivalents). The excess nucleophile ensures the reaction goes to completion.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,12-diazidododecane.

  • Purification: The crude product can be further purified by column chromatography if necessary.

Safety Precautions: Sodium azide is highly toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Mechanistic Insights and Logical Relationships

The Sₙ2 reaction is a cornerstone of organic synthesis. Its efficiency is governed by several key factors, as illustrated in the diagrams below.

experimental_workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification Reactants This compound Sodium Azide DMF (Solvent) Setup Round-bottom flask Magnetic stirrer Reflux condenser Heating Heat to 60-70 °C Setup->Heating 1. Stirring Vigorous Stirring (12-24 h) Heating->Stirring 2. TLC TLC Monitoring Stirring->TLC 3. Monitor Quenching Cool and add Water Extraction Extract with Diethyl Ether Quenching->Extraction 5. Washing Wash with Water and Brine Extraction->Washing 6. Drying Dry over Na₂SO₄ Washing->Drying 7. Concentration Rotary Evaporation Drying->Concentration 8. Purification Column Chromatography (if needed) Concentration->Purification 9. TLC->Quenching 4. When complete

A typical experimental workflow for the Sₙ2 synthesis of 1,12-diazidododecane.

factors_affecting_sn2 cluster_substrate Substrate Effects cluster_nucleophile Nucleophile Effects cluster_conditions Reaction Conditions SN2_Reaction Sₙ2 Reaction Outcome (Rate & Yield) Steric_Hindrance Steric Hindrance (Minimal for primary halides) Steric_Hindrance->SN2_Reaction Leaving_Group Leaving Group Ability (Br⁻ is a good leaving group) Leaving_Group->SN2_Reaction Strength Nucleophile Strength (Azide is a strong nucleophile) Strength->SN2_Reaction Concentration Nucleophile Concentration (Higher concentration increases rate) Concentration->SN2_Reaction Solvent Solvent (Polar aprotic like DMF is ideal) Solvent->SN2_Reaction Temperature Temperature (Higher temperature increases rate) Temperature->SN2_Reaction

Key factors influencing the outcome of the Sₙ2 reaction with this compound.

Conclusion

For Sₙ2 reactions involving strong nucleophiles, this compound exhibits comparable reactivity to its shorter-chain homologues, 1,10-dibromodecane and 1,8-dibromooctane. The choice between these substrates will likely be dictated by the desired chain length of the final product rather than significant differences in their reactivity profiles under standard Sₙ2 conditions. The provided experimental protocol offers a reliable method for the synthesis of the corresponding diazidoalkanes, which are versatile intermediates for further chemical transformations.

References

Performance Evaluation of 1,12-Dibromododecane in E2 Elimination Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 1,12-dibromododecane in bimolecular elimination (E2) reactions. The objective is to evaluate its efficiency in forming terminal alkenes and dienes, comparing it with alternative substrates under various reaction conditions. This analysis is supported by experimental data to inform substrate selection in synthetic applications.

Executive Summary

This compound, a long-chain α,ω-dihaloalkane, is a versatile substrate for E2 elimination reactions, primarily yielding 1,11-dodecadiene (B1329416) through a double elimination process. The efficiency of this transformation is highly dependent on the choice of base and reaction conditions, with sterically hindered bases like potassium tert-butoxide favoring the desired terminal alkene product. Competing reactions, including nucleophilic substitution (SN2) and intramolecular cyclization, can influence the overall yield. This guide evaluates the performance of this compound in comparison to other relevant substrates, providing a data-driven basis for its application in organic synthesis.

Introduction to E2 Elimination Reactions

The E2 reaction is a single-step, concerted process where a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group.[1] The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base, exhibiting second-order kinetics.[1] Key factors influencing the E2 reaction include the nature of the substrate, the strength and steric bulk of the base, the quality of the leaving group, and the solvent.[2]

For substrates like this compound, a double E2 elimination is required to convert both terminal bromo groups into alkene functionalities, resulting in the formation of a diene.

Performance of this compound in E2 Reactions

The primary application of E2 reactions on this compound is the synthesis of 1,11-dodecadiene. The use of a strong, sterically hindered base is crucial to favor elimination over substitution and to promote the formation of the terminal (Hofmann) product.[3][4]

Influence of the Base

Potassium tert-butoxide (KOtBu) is a commonly employed base for promoting E2 reactions with primary alkyl halides like this compound.[5] Its bulky nature disfavors the SN2 pathway, which would lead to substitution products.[5] Less hindered bases, such as sodium ethoxide (NaOEt), can lead to a higher proportion of substitution products.[4]

Table 1: Comparison of Bases for the Elimination Reaction of 1-Bromododecane (Analogous Substrate)

SubstrateBaseSolventMajor ProductMinor ProductReference
1-Bromooctadecane (B154017)Potassium tert-butoxideNot Specified1-Octadecene (E2)tert-Butyl octadecyl ether (SN2)[5]
1-BromopentaneSodium ethoxideEthanolPentyl ethyl ether (SN2)1-Pentene (E2)[4]
1-BromopentanePotassium tert-butoxide2-Methyl-2-propanol1-Pentene (E2)Pentyl tert-butyl ether (SN2)[4]

Note: Data for this compound is limited; therefore, data for analogous long-chain monohaloalkanes is presented to illustrate the general principles.

Potential Side Reactions

Besides the desired double elimination, this compound can undergo other reactions:

  • SN2 Substitution: With less hindered bases or nucleophiles, substitution can occur at one or both ends of the carbon chain, leading to the formation of ethers or other substitution products.[4]

  • Intramolecular Cyclization: The long, flexible dodecane (B42187) chain allows for the possibility of intramolecular reactions, where one end of the molecule reacts with the other. This can lead to the formation of cyclic products. However, intermolecular reactions are generally favored, especially at higher concentrations.[6]

Comparison with Alternative Substrates

The choice of substrate can significantly impact the outcome of an E2 reaction. Here, we compare the expected performance of this compound with other dihaloalkanes.

Table 2: Qualitative Comparison of Dihaloalkane Substrates in E2 Reactions

SubstrateExpected Major Product (with strong, bulky base)Key Considerations
This compound 1,11-DodecadieneLong flexible chain may allow for intramolecular side reactions.
1,2-Dibromododecane1-Dodecyne (B1581785) (via double elimination)Vicinal dihalide, readily undergoes double elimination to form an alkyne.[7]
4,5-Dibromooctane4-OctyneInternal vicinal dihalide; steric hindrance from the propyl groups may be a factor.[8]

Experimental Protocols

Below are representative experimental protocols for E2 elimination reactions.

Protocol 1: Double E2 Elimination of this compound to 1,11-Dodecadiene

Objective: To synthesize 1,11-dodecadiene from this compound using potassium tert-butoxide.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add this compound (1 equivalent).

  • Dissolve the substrate in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous THF to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Elimination of a Vicinal Dihalide (1,2-Diiodododecane)

Objective: To synthesize 1-dodecyne from 1,2-diiodododecane (B14356176) using sodium amide.

Materials:

  • 1,2-Diiodododecane

  • Sodium amide

  • Anhydrous liquid ammonia (B1221849)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked round-bottom flask fitted with a dry-ice condenser and an argon inlet, condense anhydrous liquid ammonia.

  • Add sodium amide (2.2 equivalents) to the liquid ammonia with stirring.

  • Slowly add a solution of 1,2-diiodododecane (1 equivalent) in anhydrous THF to the sodium amide suspension.

  • Stir the reaction mixture for several hours, monitoring the progress by TLC or GC.

  • After the reaction is complete, carefully quench the excess sodium amide by the slow addition of ammonium (B1175870) chloride.

  • Allow the ammonia to evaporate.

  • Add water and extract the product with an organic solvent.

  • Work up the organic layer as described in Protocol 1.

Visualizing Reaction Pathways and Workflows

E2 Elimination Mechanism

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactants Base + Substrate (this compound) TS [Base---H---Cβ---Cα---Br]‡ Reactants->TS Concerted Step Products Alkene + Conjugate Acid + Bromide Ion TS->Products

Caption: Generalized E2 elimination mechanism.

Experimental Workflow for E2 Elimination

Experimental_Workflow A 1. Dissolve Substrate (this compound in THF) B 2. Add Base Solution (Potassium tert-butoxide in THF) A->B C 3. Reaction (Stir at room temperature) B->C D 4. Monitor Progress (TLC/GC) C->D E 5. Quench and Workup (Water, Extraction) D->E F 6. Purification (Distillation/Chromatography) E->F G Final Product (1,11-Dodecadiene) F->G

Caption: General experimental workflow for E2 elimination.

Conclusion

This compound serves as a suitable precursor for the synthesis of 1,11-dodecadiene via a double E2 elimination reaction. The success of this transformation hinges on the use of a strong, sterically hindered base, such as potassium tert-butoxide, to minimize competing SN2 substitution reactions. While quantitative data for this specific reaction is not extensively available in the literature, principles derived from analogous long-chain haloalkanes provide a strong indication of its performance. For the synthesis of internal alkynes or when starting from vicinal dihalides, alternative substrates may be more appropriate. The provided protocols and reaction principles offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

A Researcher's Guide to Procuring and Analyzing 1,12-Dibromododecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and quality of chemical reagents are paramount to achieving reliable and reproducible results. 1,12-Dibromododecane (CAS No. 3344-70-5), a key bifunctional alkylating agent, is utilized in a variety of synthetic applications, including the formation of polymers and other complex organic molecules. Ensuring the integrity of this reagent through a Certificate of Analysis (CoA) is a critical first step. This guide provides a comprehensive comparison of this compound with a common alternative, 1,10-Dibromodecane, and details the experimental protocols necessary to verify its quality.

Comparison of this compound and a Key Alternative

In many synthetic applications, particularly in polymer chemistry, the length of the alkyl chain in α,ω-dihaloalkanes can significantly influence the properties of the resulting material. A frequent alternative to this compound is 1,10-Dibromodecane (CAS No. 4101-68-2), which possesses a shorter carbon backbone. The choice between these two reagents can impact the thermal and mechanical properties of the final product.

PropertyThis compound1,10-DibromodecaneSource(s)
CAS Number 3344-70-54101-68-2[1]
Molecular Formula C₁₂H₂₄Br₂C₁₀H₂₀Br₂[1]
Molecular Weight 328.13 g/mol 300.07 g/mol [1]
Melting Point 38-42 °C25-27 °C
Boiling Point 215 °C at 15 mmHg160 °C at 15 mmHg
Purity (Typical) ≥97.5% (GC)≥97% (GC)[2]

Table 1: Physicochemical Properties of this compound and 1,10-Dibromodecane. This table summarizes the key physical and chemical properties of the two dibromoalkanes, highlighting the differences in molecular weight and physical constants.

The impact of the differing chain lengths is evident in the properties of polymers synthesized from these precursors. For instance, in the synthesis of polyamides, a longer dihaloalkane will result in a greater distance between amide linkages, which can affect properties such as melting point, glass transition temperature, and crystallinity.

PropertyPolyamide from this compound (e.g., as a precursor to a diamine)Polyamide from 1,10-Dibromodecane (e.g., as a precursor to a diamine)Source(s)
Resulting Polyamide Example Polyamide 11,12Polyamide 11,10[3]
Melting Temperature (Tm) LowerHigher[3]
Crystallinity May differ, affecting mechanical propertiesMay differ, affecting mechanical properties[3]
Flexibility Generally higher due to longer methylene (B1212753) chainGenerally lower due to shorter methylene chain

Table 2: Comparative Properties of Polyamides Synthesized from Different Dibromoalkanes. This table illustrates how the choice of dibromoalkane can influence the thermal and physical properties of the resulting polyamides.

Verifying the Certificate of Analysis: Key Experimental Protocols

A Certificate of Analysis for this compound should provide data from several analytical techniques to confirm both the identity and purity of the compound. Below are detailed protocols for the key experiments typically cited.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is the primary method for determining the purity of volatile and semi-volatile compounds like this compound.[2]

Protocol:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent like dichloromethane.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The Kovats retention index for this compound on a standard non-polar phase is approximately 1946.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy for Identity Confirmation

FTIR spectroscopy is a rapid and reliable method to confirm the identity of a compound by identifying its functional groups.[2]

Protocol:

  • Instrumentation: Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

  • Expected Absorptions for this compound:

    • C-H stretching (alkane): 2920 cm⁻¹ and 2850 cm⁻¹ (strong).

    • CH₂ bending (scissoring): ~1465 cm⁻¹.

    • C-Br stretching: 650-550 cm⁻¹ (this region can be complex).

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Verification

¹H-NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the arrangement of protons.

Protocol:

  • Instrumentation: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • Expected Chemical Shifts (δ) for this compound: [5]

    • -CH₂-Br (protons on carbons adjacent to bromine): Triplet at ~3.41 ppm.

    • -CH₂-CH₂-Br (protons on carbons beta to bromine): Multiplet at ~1.85 ppm.

    • -(CH₂)₈- (internal methylene protons): Broad singlet or multiplet at ~1.26-1.42 ppm.

  • Quantitative Analysis: For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample. The purity of this compound can be determined by comparing the integral of a characteristic analyte signal to the integral of a known signal from the internal standard.

Workflow and Pathway Diagrams

To visualize the processes involved in obtaining and verifying a Certificate of Analysis, as well as the logical flow for selecting an appropriate reagent, the following diagrams are provided.

CoA_Verification_Workflow cluster_procurement Procurement cluster_verification In-house Verification cluster_decision Decision start Request CoA from Supplier receive_coa Receive CoA and Reagent start->receive_coa gc Perform GC Analysis receive_coa->gc ftir Perform FTIR Analysis receive_coa->ftir nmr Perform NMR Analysis receive_coa->nmr compare Compare Data with CoA Specs gc->compare ftir->compare nmr->compare decision Accept or Reject Batch compare->decision accept Accept for Use decision->accept Data Matches reject Reject and Contact Supplier decision->reject Discrepancy Found

Caption: Workflow for obtaining and verifying a Certificate of Analysis.

Reagent_Selection_Pathway start Define Desired Polymer Properties (e.g., Tm, Flexibility) chain_length Consider Alkyl Chain Length start->chain_length longer_chain Longer Chain (e.g., C12) - Increased Flexibility - Lower Tm chain_length->longer_chain Flexibility is Key shorter_chain Shorter Chain (e.g., C10) - Increased Rigidity - Higher Tm chain_length->shorter_chain Rigidity is Key select_reagent Select Dibromoalkane longer_chain->select_reagent shorter_chain->select_reagent procure Procure and Verify CoA select_reagent->procure synthesize Synthesize Polymer procure->synthesize characterize Characterize Polymer Properties synthesize->characterize compare_results Compare with Desired Properties characterize->compare_results success Properties Match compare_results->success Yes iterate Iterate Reagent Choice compare_results->iterate No

Caption: Decision pathway for selecting a dibromoalkane based on desired polymer properties.

References

A Comparative Guide to the GHS Hazard Profile of 1,12-Dibromododecane and Its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, scientists, and researchers, the selection of appropriate chemical reagents is a critical step that balances reactivity, efficacy, and safety. 1,12-Dibromododecane, a long-chain alpha,omega-dihaloalkane, is a versatile building block in organic synthesis. However, a thorough understanding of its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is paramount for safe handling and experimental design. This guide provides a comparative analysis of the GHS classification and hazard statements for this compound and shorter-chain alternatives, supported by a model experimental protocol for assessing a key identified hazard.

GHS Hazard Classification: A Comparative Overview

The GHS provides a standardized framework for communicating the hazardous properties of chemical substances. It is important to note that the classification for a single substance can vary between suppliers and notifications to regulatory bodies like the European Chemicals Agency (ECHA), depending on impurities, additives, and other factors. The data presented below is aggregated from multiple sources to provide a comprehensive overview.

The following table summarizes the GHS hazard statements for this compound and several shorter-chain di-bromoalkane alternatives.

Substance GHS Pictogram(s) Signal Word Hazard Statements (H-codes)
This compound
ngcontent-ng-c282987731="" class="ng-star-inserted">alt text
Warning/Danger H301: Toxic if swallowedH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
1,10-Dibromodecane
alt text
Warning H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1]
1,8-Dibromooctane
alt text
Warning H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
1,6-Dibromohexane
alt text
alt text
alt text
Danger/Warning H300: Fatal if swallowedH302: Harmful if swallowedH317: May cause an allergic skin reactionH411: Toxic to aquatic life with long lasting effects[3][4]

Key Observations:

  • Irritation Potential: Skin and eye irritation (H315 and H319) are common hazards associated with these di-bromoalkanes.

  • Toxicity: The acute oral toxicity appears to vary, with the shorter-chain 1,6-Dibromohexane showing a more severe classification of "Fatal if swallowed" (H300) in some notifications[3].

  • Sensitization: 1,6-Dibromohexane is also noted for its potential to cause an allergic skin reaction (H317), a hazard not as prominently reported for the longer-chain analogues[3][4].

  • Data Inconsistency: For all the compounds, there is a notable percentage of reports that do not classify them as hazardous, highlighting the importance of consulting the specific Safety Data Sheet (SDS) from the supplier before use[1][3].

Experimental Protocol: In Vitro Skin Irritation Assessment

Given that skin irritation is a recurring hazard, a robust experimental protocol to evaluate this endpoint is crucial. The following method describes an in vitro assay using a reconstructed human epidermis (RhE) model, which is a well-established alternative to animal testing.

Objective: To assess and compare the skin irritation potential of this compound and its alternatives (1,10-Dibromodecane, 1,8-Dibromooctane, and 1,6-Dibromohexane).

Methodology:

  • RhE Tissue Culture:

    • Commercially available RhE tissue models (e.g., EpiDerm™, SkinEthic™ RHE) are cultured at the air-liquid interface in 24-well plates containing maintenance medium, according to the manufacturer's instructions.

    • Tissues are allowed to equilibrate in a humidified incubator (37°C, 5% CO₂) for at least 24 hours prior to the experiment.

  • Test Substance Preparation and Application:

    • The di-bromoalkanes are tested neat (undiluted) as they are liquids or low-melting solids.

    • A negative control (e.g., sterile phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are included in each assay.

    • A sufficient volume (e.g., 25 µL) of each test substance and control is applied topically to the surface of the RhE tissues. Triplicate tissues are used for each substance.

  • Exposure and Incubation:

    • The tissues are exposed to the test substances for a defined period (e.g., 60 minutes) at 37°C.

    • Following exposure, the tissues are thoroughly rinsed with phosphate-buffered saline to remove the test substance.

    • The tissues are then transferred to fresh maintenance medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Cell Viability Assessment (MTT Assay):

    • After the post-incubation period, the tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells in the tissue convert the yellow MTT into a purple formazan (B1609692) precipitate.

    • The tissues are incubated with MTT for approximately 3 hours.

    • The formazan is then extracted from the tissues using an appropriate solvent (e.g., isopropanol).

    • The optical density of the formazan extract is measured using a spectrophotometer (e.g., at 570 nm).

  • Data Analysis and Interpretation:

    • The cell viability for each tissue is calculated as a percentage relative to the negative control tissues.

    • A substance is classified as an irritant if the mean tissue viability is reduced below a predefined threshold (e.g., ≤ 50%) according to established guidelines (e.g., OECD Test Guideline 439).

Visualization of Selection Workflow

The process of selecting an appropriate dihaloalkane for a research application involves a logical workflow that considers both the synthetic requirements and the associated safety implications. The following diagram illustrates this decision-making process.

GHS_Comparison_Workflow start Start: Need for an α,ω-dihaloalkane chain_length Define required alkane chain length start->chain_length sds_review Review GHS classification and SDS for candidates chain_length->sds_review hazard_assessment Assess hazards: - Acute Toxicity (Oral/Dermal) - Skin/Eye Irritation - Sensitization sds_review->hazard_assessment acceptable_risk Is hazard profile acceptable for the planned use with standard PPE? hazard_assessment->acceptable_risk Hazards Identified select_alternative Select alternative chain length or reagent class acceptable_risk->select_alternative No experimental_validation Is experimental validation of a specific hazard needed (e.g., skin irritation study)? acceptable_risk->experimental_validation Yes select_alternative->chain_length conduct_study Conduct in vitro safety assessment experimental_validation->conduct_study Yes final_selection Final Reagent Selection and SOP Development experimental_validation->final_selection No conduct_study->final_selection

Caption: Workflow for dihaloalkane selection based on safety data.

This guide underscores the importance of a data-driven approach to chemical selection in a research environment. While this compound and its analogues are valuable synthetic tools, their potential hazards, particularly skin and eye irritation, necessitate careful handling and the use of appropriate personal protective equipment. For applications where dermal exposure is a concern, researchers should consider the available hazard data and, if necessary, perform targeted experimental assessments to ensure a safe and successful outcome. Always refer to the most current Safety Data Sheet provided by your supplier for the most accurate and detailed information.

References

Safety Operating Guide

Proper Disposal of 1,12-Dibromododecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for 1,12-Dibromododecane, a halogenated hydrocarbon, tailored for researchers, scientists, and drug development professionals.

This compound, while not classified as a hazardous substance in all contexts, requires careful handling and disposal due to its halogenated nature.[1][2] Adherence to proper disposal protocols is essential to minimize environmental impact and ensure regulatory compliance.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood.[3]

Step-by-Step Disposal Protocol

The following steps outline the recommended procedure for the disposal of this compound waste:

  • Waste Segregation: this compound is a brominated organic compound and must be disposed of as halogenated organic waste.[4] It is crucial to not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible materials such as strong oxidizing agents.[2][4]

  • Container Selection: Use a designated, properly labeled waste container for halogenated organic compounds. These containers are often color-coded (e.g., green) to distinguish them from other waste streams.[4] The container must be made of a material compatible with halogenated hydrocarbons and have a secure, tight-fitting lid.[5]

  • Waste Collection:

    • For solid this compound, carefully sweep or shovel the material into the designated waste container, avoiding dust formation.[6][7]

    • For solutions of this compound, pour the waste into the designated liquid halogenated waste container.

    • Ensure the container is not filled beyond 90% of its capacity to prevent spills and allow for expansion.[5]

  • Labeling: Clearly label the waste container with the words "Halogenated Hazardous Waste," and list all contents, including "this compound" and any other chemicals present in the waste mixture.[4] Include the approximate quantities or concentrations of each component.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated.[2] Keep the container away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[3] Do not attempt to dispose of this compound down the drain or in regular trash.[2] Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]

Key Disposal Data

ParameterSpecificationSource(s)
Waste Category Halogenated Organic Waste[4]
Incompatible Materials Strong oxidizing agents, acids, bases, peroxides[2][8]
Recommended Container Labeled, sealed container for halogenated waste (e.g., green carboy)[4][5]
Storage Conditions Cool, dry, well-ventilated area[2]
Final Disposal Method Licensed professional waste disposal service (typically incineration)[3][4]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Generate this compound Waste B Is the waste mixed with other chemicals? A->B C Identify all components and concentrations B->C Yes D Select designated 'Halogenated Organic Waste' container B->D No C->D E Label container with contents and hazards D->E F Transfer waste to container (avoiding dust/spills) E->F G Securely seal the container F->G H Store in designated Satellite Accumulation Area G->H I Arrange for pickup by licensed waste disposal service H->I

Figure 1. Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 1,12-Dibromododecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for 1,12-Dibromododecane (CAS No. 3344-70-5), including operational and disposal plans.

Chemical Identification and Properties

PropertyValue
Synonyms Dodecamethylene dibromide, alpha,omega-Dibromododecane
Molecular Formula C12H24Br2
Molecular Weight 328.13 g/mol
Appearance Off-white to beige or pale brown crystalline solid.[1]
Melting Point 37 - 42 °C / 98.6 - 107.6 °F.[2][3]
Boiling Point 215 °C / 419 °F at 15 mmHg.[1][4]
Solubility Insoluble in water, moderately soluble in organic solvents like hot methanol.[1]
Odor Odorless.[2][3]

Hazard Identification and First Aid

While this compound is not classified for most acute health hazards, it is crucial to handle it with care as it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[1]

Exposure RouteFirst Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications
Eyes Safety glasses with side-shields or goggles.[2]Must comply with EN 166 or equivalent standards.
Hands Chemical-resistant gloves.Nitrile or neoprene gloves are generally suitable for halogenated hydrocarbons. Always check the manufacturer's compatibility chart.
Body Lab coat, apron, or coveralls.To prevent skin contact.
Respiratory Dust mask (type N95) or respirator.[4]Recommended when handling the solid form to avoid dust inhalation. Use in a well-ventilated area or under a fume hood.[1]

Operational Plan: Step-by-Step Handling Procedure

The following workflow ensures the safe handling of this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace emergency_exposure Exposure Response prep_ppe->emergency_exposure If exposure occurs handling_weigh Weigh Solid prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware handling_transfer->cleanup_decontaminate emergency_spill Spill Response handling_transfer->emergency_spill If spill occurs cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove PPE cleanup_dispose->cleanup_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.